molecular formula C22H39O3P B606212 BMP-22

BMP-22

Katalognummer: B606212
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: XWVBRTAQHMKHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMP-22 is a lipid compound identified as a potent and selective inhibitor of autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) production . The autotaxin/LPA signaling axis is a prominent research target due to its roles in inflammation, cancer progression, and fibrosis . Studies have shown that this compound effectively inhibits ATX activity, thereby reducing LPA production, which can impact processes such as cancer cell invasion . Recent advancements have incorporated this compound into lipid nanoparticles (LNP-BMP) to overcome limitations in solubility and pharmacokinetics, enhancing its utility as a research tool . These nanoparticle formulations have demonstrated significant anti-inflammatory effects and the ability to restore autophagy activity in M1-induced macrophages, highlighting the compound's potential in immunological and inflammatory disease research models . Furthermore, in vivo research models have indicated that this compound can reduce the number of lung metastatic foci, underscoring its relevance in oncology and metastasis studies . It is crucial for researchers to note that this compound is distinct from the Bone Morphogenetic Protein (BMP) family of signaling molecules, which are involved in osteogenesis and developmental biology .

Eigenschaften

IUPAC Name

(4-pentadecylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVBRTAQHMKHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Function of Di-22:6-Bis(monoacylglycero)phosphate (BMP) in Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(monoacylglycero)phosphate (BMP), particularly its di-docosahexaenoyl (22:6) isoform (Di-22:6-BMP), is a pivotal, yet atypical, phospholipid almost exclusively located within the late endosomes and lysosomes.[1] Initially identified as lysobisphosphatidic acid (LBPA), BMP has emerged from a structural curiosity to a key regulator of lysosomal homeostasis.[1][2] Its unique sn-1:sn-1' stereochemical configuration confers resistance to the hydrolytic environment of the lysosome, enabling its critical functions.[2] In the context of lysosomal storage disorders (LSDs), a group of over 50 inherited metabolic diseases, the metabolism and levels of BMP are significantly dysregulated.[3][4] This dysregulation is not merely a consequence of lysosomal dysfunction but actively contributes to the pathophysiology of these disorders. Furthermore, Di-22:6-BMP has been established as a sensitive and specific non-invasive biomarker for several LSDs, most notably Niemann-Pick disease Type C, and for monitoring drug-induced phospholipidosis (DIPL), a condition that phenocopies many aspects of LSDs.[][6] This guide provides an in-depth examination of the core functions of Di-22:6-BMP, its role in the pathology of LSDs, detailed experimental protocols for its quantification, and its implications for therapeutic development.

Core Functions of BMP in Lysosomal Physiology

BMP's role in the lysosome is multifaceted, spanning structural organization, enzymatic activation, and substrate trafficking. It constitutes a significant portion, up to 15-20%, of the phospholipids in the inner membranes of late endosomes/lysosomes.[1]

Structural Keystone of Intraluminal Vesicles (ILVs)

BMP's conical molecular shape is thought to induce negative membrane curvature, a property essential for the inward budding of the endosomal membrane to form the intraluminal vesicles (ILVs) that are characteristic of multivesicular bodies.[2][] These BMP-enriched ILVs serve as the primary sites for the degradation of lipids and other macromolecules delivered to the lysosome.[2][7] The unique stereochemistry of BMP protects it from degradation by the very lipases it helps to organize, ensuring the stability of this critical platform.[7]

A Platform for Enzymatic Activity

Within the acidic milieu of the lysosome, BMP's phosphate group remains negatively charged, allowing it to serve as an electrostatic docking site for a variety of soluble lysosomal hydrolases and activator proteins that possess positively charged domains.[2][8] This interaction is not passive; BMP actively stimulates the catalytic activity of several key enzymes involved in lipid catabolism.[9]

Key enzymes and proteins activated or modulated by BMP include:

  • Acid Sphingomyelinase (ASM): Crucial for the breakdown of sphingomyelin.[9][10]

  • Glucocerebrosidase (GBA): The enzyme deficient in Gaucher disease, responsible for glucosylceramide degradation. Its activity is stimulated by BMP in conjunction with its cofactor, Saposin C.[9][10][11]

  • GM2 Activator Protein (GM2AP) and Hexosaminidase A (HEXA): Essential for the degradation of GM2 gangliosides.[9]

  • Niemann-Pick C2 Protein (NPC2): A soluble cholesterol-binding protein that, in concert with BMP, facilitates the first step of cholesterol egress from the lysosome.[12]

  • Saposin Proteins (A, B, C, D): These are sphingolipid activator proteins whose functions in presenting lipid substrates to hydrolases are enhanced by the presence of BMP.[10][11]

Regulator of Lysosomal Lipid Trafficking

BMP is a central player in the intricate process of lipid sorting and export from the lysosome. Its most well-characterized role is in cholesterol trafficking. BMP interacts directly with NPC2, promoting the transfer of cholesterol from the ILVs to the membrane-bound NPC1 protein, which then exports cholesterol out of the lysosome.[1][12] Consequently, disruption of BMP function is sufficient to induce a cholesterol accumulation phenotype similar to that seen in Niemann-Pick disease Type C (NPC).[13]

Dysregulation of Di-22:6-BMP in Lysosomal Storage Disorders

In many LSDs, the genetic defect leads to the accumulation of a primary substrate, which in turn causes a "traffic jam" within the lysosome, impairing overall function and leading to the secondary storage of other lipids, including BMP.[14] The specific profile of BMP species, particularly the elevation of Di-22:6-BMP, is a characteristic feature of several LSDs.

Niemann-Pick Disease Type C (NPC)

NPC is a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to a massive accumulation of unesterified cholesterol and other lipids within lysosomes.[15] This disease provides the most striking example of Di-22:6-BMP dysregulation. Urinary levels of Di-22:6-BMP are dramatically elevated in NPC patients and serve as a highly sensitive and specific clinical biomarker for the disease.[6][16]

Gaucher Disease (GD)

Caused by a deficiency of the enzyme glucocerebrosidase (GBA), Gaucher disease is characterized by the accumulation of glucosylceramide, primarily in macrophages.[17] Studies have shown a significant elevation of BMP in plasma samples from Gaucher patients, with the Di-18:1 species being particularly prominent.[8][11] However, other polyunsaturated species, including Di-22:6-BMP, are also found to be elevated.[11]

Other Lysosomal Disorders

Alterations in BMP levels and acyl chain composition have been documented in a range of other LSDs, highlighting its central role in lysosomal pathology.[18]

  • GM1 Gangliosidosis: Brain samples from patients show significantly elevated BMP, with Di-22:6, Di-18:0, and Di-18:1 being the most abundant species.[8][11]

  • Fabry Disease: Cultured skin fibroblasts from patients show elevated BMP levels, with Di-22:6-BMP being a major accumulating species.[11]

  • Parkinson's Disease (PD) with GBA1 and LRRK2 mutations: While not a classical LSD, PD associated with mutations in the LSD gene GBA1 and the lysosome-related gene LRRK2 also shows elevated urinary concentrations of Di-22:6-BMP and Di-18:1-BMP.[19][20]

Quantitative Data on BMP Alterations in LSDs

The following tables summarize quantitative findings regarding BMP levels in various LSDs and baseline levels in control subjects.

Table 1: Alterations of BMP Species in Lysosomal Storage Disorders

Disease Analyte Matrix Fold Change vs. Control Key Findings & Citation
Niemann-Pick Type C (NPC) Di-22:6-BMP Urine 51.4-fold increase (mean) A highly sensitive (100%) and specific (96.7%) biomarker for NPC diagnosis.[6][21]
Gaucher Disease Di-18:1-BMP Plasma Significantly elevated Di-18:1 BMP is the most prevalent species found to be elevated in plasma.[8][11]
GM1 Gangliosidosis Total BMP Brain Tissue Significantly elevated Di-22:6, Di-18:0, and Di-18:1 were the most abundant species.[8][11]
Metabolic/Kidney Disease Di-22:6-BMP Urine ~2-fold increase Elevated levels are associated with renal dysfunction in metabolic disease models.[2][8]

| PD (LRRK2/GBA1 variants) | Di-22:6-BMP | Urine | Significantly elevated | Levels negatively correlate with Montreal Cognitive Assessment (MoCA) scores in carriers.[19] |

Table 2: Baseline Concentrations of Di-22:6-BMP in Healthy Subjects

Species Matrix Mean Concentration (± SD) Range Citation
Human Plasma 0.29 ± 0.15 ng/mL 0.11 - 0.79 ng/mL [21]
Human Urine 0.86 ± 1.1 ng/mg creatinine 0.1 - 4.4 ng/mg creatinine [21]
Rat Plasma 0.84 ± 0.31 ng/mL 0.44 - 1.62 ng/mL [16]
Mouse Plasma 0.24 ± 0.08 ng/mL 0.14 - 0.44 ng/mL [16]
Dog Plasma 0.35 ± 0.12 ng/mL 0.18 - 0.62 ng/mL [16]

| Monkey | Plasma | 0.48 ± 0.24 ng/mL | 0.23 - 1.13 ng/mL |[16] |

Experimental Protocols

The gold standard for the accurate and sensitive quantification of Di-22:6-BMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Di-22:6-BMP in Urine/Plasma by LC-MS/MS

1. Objective: To determine the absolute concentration of Di-22:6-BMP in a biological fluid.

2. Materials:

  • Biological sample (Urine or Plasma).

  • Internal Standard (IS): Mass-shifted, stable isotope-labeled Di-22:6-BMP (e.g., di-22:6 BMP-d5).[10]

  • Lipid Extraction Solvents: Dichloromethane, Methanol (HPLC grade).

  • Reconstitution Solvent: Water/Methanol/Acetonitrile solution.[21]

  • LC-MS/MS System: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system.[10][16]

  • Analytical Column: C18 reverse-phase column (e.g., Synergi Hydro RP).[22]

3. Procedure:

  • Sample Preparation & Internal Standard Spiking:

    • Thaw biological samples on ice.

    • To a defined volume of sample (e.g., 100 µL), add a known amount of the internal standard (di-22:6 BMP-d5). The IS corrects for variability in extraction and ionization.

  • Lipid Extraction (Folch Method or similar):

    • Add a 2:1 mixture of dichloromethane:methanol to the sample.

    • Vortex vigorously to ensure monophasic mixing and protein precipitation.

    • Centrifuge to separate the layers. The lower organic layer contains the lipids.

    • Carefully collect the lower phospholipid-containing layer.[21]

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL).[21] This step concentrates the analyte for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate Di-22:6-BMP from other lipids and isomers.

    • Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode.[23] Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (Di-22:6-BMP) and the internal standard.

    • Standard Curve: Prepare a standard curve using known concentrations of a Di-22:6-BMP reference standard (e.g., 0.1 to 25 ng/mL) spiked into a control matrix.[21]

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Plot this ratio against the known concentrations of the standard curve to generate a linear regression.

  • Use the regression equation to calculate the concentration of Di-22:6-BMP in the unknown samples.

  • For urine samples, normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.[21]

Alternative Methodologies
  • Thin Layer Chromatography (TLC): Can be used for a preliminary, qualitative separation of BMP from other phospholipid classes but cannot resolve individual acyl species or isoforms.[22]

  • Antibody/Dye-Based Methods: Antibodies against BMP and specific dyes can be used for visualization in microscopy, but they lack the specificity for different acyl chains and the quantitative power of mass spectrometry.[10]

Visualizing BMP Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes involving BMP.

BMP_Lipid_Catabolism cluster_lysosome Lysosome Lumen (Acidic pH) cluster_substrates Lipid Substrates cluster_enzymes Hydrolases & Cofactors ILV Intraluminal Vesicle (ILV) BMP Di-22:6-BMP (Negative Charge) GlcCer Glucosylceramide Degraded_GlcCer Glucose + Ceramide SM Sphingomyelin Degraded_SM Phosphocholine + Ceramide GBA GBA (Glucocerebrosidase) GBA->BMP docks via electrostatic interaction GBA->GlcCer hydrolyzes SapC Saposin C SapC->BMP docks via electrostatic interaction SapC->GBA activates ASM ASM (Acid Sphingomyelinase) ASM->BMP docks via electrostatic interaction ASM->SM hydrolyzes

Caption: BMP on ILVs acts as a docking site to recruit and activate lysosomal enzymes like GBA and ASM for lipid degradation.

Cholesterol_Egress_Pathway cluster_lysosome Lysosome ILV Intraluminal Vesicle (ILV) Membrane BMP BMP LimitingMembrane Limiting Lysosomal Membrane NPC2 NPC2 (Soluble) BMP->NPC2 facilitates binding Cholesterol_ILV Cholesterol NPC2->Cholesterol_ILV binds & extracts NPC1 NPC1 (Transmembrane) NPC2->NPC1 transfers Cholesterol to Cholesterol_Cytosol Cholesterol (to Cytosol/ER) NPC1->Cholesterol_Cytosol exports

Caption: BMP facilitates NPC2-mediated extraction and transfer of cholesterol from ILVs to NPC1 for egress from the lysosome.

BMP_Biomarker_Workflow Sample 1. Sample Collection (Urine, Plasma) Spike 2. Add Internal Standard (e.g., di-22:6-BMP-d5) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry LCMS 5. UPLC-MS/MS Analysis Dry->LCMS Data 6. Data Processing (Peak Integration) LCMS->Data Quant 7. Quantification (vs. Standard Curve) Data->Quant Result 8. Final Concentration (ng/mg creatinine) Quant->Result

Caption: Standard workflow for the quantification of Di-22:6-BMP as a biomarker from biological samples.

Implications for Drug Development

The central role of Di-22:6-BMP in lysosomal pathology makes it a valuable tool and potential target for therapeutic development.

  • Non-Invasive Biomarker: Urinary or plasma Di-22:6-BMP serves as a pharmacodynamic biomarker in clinical trials for LSDs like NPC and GBA-PD.[6][24] It can be used to stratify patient populations, demonstrate target engagement, and monitor the biological response to therapies such as enzyme replacement, substrate reduction, or gene therapy.[25]

  • Safety Assessment: Di-22:6-BMP is a validated biomarker for drug-induced phospholipidosis (DIPL), a potential off-target effect of cationic amphiphilic drugs that can cause lysosomal stress.[][16] Monitoring this biomarker in preclinical and clinical studies can provide an early warning for this toxicity.[26]

  • Therapeutic Target: Given that increasing BMP levels can partially rescue cholesterol storage in NPC1-deficient cells, strategies aimed at modulating the activity of BMP-synthesizing enzymes (like CLN5, PLD3, and PLD4) are being explored as a novel therapeutic avenue for certain LSDs.[7][12][27]

Conclusion and Future Directions

Di-22:6-BMP is far more than a passive component of the lysosomal membrane; it is an active and essential regulator of lysosomal function. Its accumulation in various lysosomal storage disorders underscores its central role in the pathogenic cascade of these diseases. The establishment of Di-22:6-BMP as a robust, non-invasive biomarker has already transformed the diagnostic and drug development landscape for Niemann-Pick Type C and is proving valuable for other neurodegenerative conditions.

Future research will likely focus on several key areas:

  • Elucidating Synthesis and Regulation: A complete understanding of the enzymes and pathways that control BMP synthesis and acyl chain remodeling will open new doors for therapeutic intervention.[2][12]

  • Function of Specific Acyl Chains: Determining why specific species like Di-22:6-BMP accumulate in certain diseases and their precise functional differences from other species (e.g., Di-18:1-BMP) will refine our understanding of LSD pathophysiology.[2]

  • Expanding Biomarker Utility: Validating the use of Di-22:6-BMP and other BMP species as biomarkers for a broader range of LSDs and other neurodegenerative diseases.[28]

References

Di-22:6-BMP: A Comprehensive Technical Guide to its Role as a Biomarker for Drug-Induced Phospholipidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells, leading to the formation of multilamellar bodies.[1][2][3][4] This condition is a significant concern during drug development, as numerous cationic amphiphilic drugs (CADs) have been shown to induce it.[5][6] Monitoring DIPL has traditionally been challenging, often requiring invasive tissue biopsies and electron microscopy.[3] The discovery of di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) as a non-invasive biomarker that can be reliably measured in plasma, serum, and urine has revolutionized the safety assessment of new chemical entities.[7][8] This technical guide provides an in-depth overview of Di-22:6-BMP, its role in the mechanism of DIPL, and detailed protocols for its use as a clinical and preclinical biomarker.

The Role of Di-22:6-BMP in Lysosomal Function and DIPL

Bis(monoacylglycerol)phosphate (BMP) is a key anionic phospholipid predominantly found in the internal membranes of late endosomes and lysosomes.[9][10] It plays a crucial role in various lysosomal processes, including:

  • Lysosomal Stability and Function: BMP is integral to the structural integrity and proper functioning of lysosomes.

  • Enzyme Activation: It acts as a cofactor for the activation of several lysosomal hydrolases, such as acid sphingomyelinase and lysosomal phospholipase A2 (LPLA2), which are essential for the breakdown of lipids.[7][9][10]

  • Endosomal Transport: BMP is involved in the trafficking of molecules within the endosomal-lysosomal system.

Drug-induced phospholipidosis is primarily caused by cationic amphiphilic drugs (CADs). These molecules, characterized by a hydrophobic ring and a hydrophilic amine group, can readily cross cell membranes.[5] Once inside the acidic environment of the lysosome, the amine group becomes protonated, trapping the drug within the organelle.[11] The accumulation of these cationic drugs within the lysosome leads to the inhibition of lysosomal phospholipases, particularly LPLA2.[6][9] This inhibition disrupts the normal catabolism of phospholipids, causing their accumulation and the subsequent increase in BMP levels. Di-22:6-BMP, a specific isoform of BMP containing two docosahexaenoic acid (22:6) fatty acid chains, has been identified as a particularly sensitive and specific biomarker for this condition.[8][12]

Quantitative Data on Di-22:6-BMP as a DIPL Biomarker

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the utility of Di-22:6-BMP as a biomarker for DIPL and related lysosomal storage disorders.

Table 1: Changes in Di-22:6-BMP Levels in Animal Models of DIPL

Animal ModelDrug Administered (Dose)MatrixFold Increase in Di-22:6-BMP (vs. Control)Reference
RatAmiodarone (150 mg/kg/day for 12 days)Serum & UrineUp to 10-fold[13]
RatAmiodarone, Chloroquine, Compound AUrineSignificant increase[5]
RatAmiodarone, 4,4'-diethylaminoethoxyhexestrol dihydrochlorideSerum & UrineSignificant increase[14]

Table 2: Di-22:6-BMP Levels in a Human Lysosomal Storage Disorder with Similarities to DIPL

ConditionPatient PopulationMatrixFold Increase in Di-22:6-BMP (vs. Healthy Controls)Diagnostic AccuracyReference
Niemann-Pick type C (NPC) DiseaseNPC PatientsUrine51.4-fold96.7% specificity, 100% sensitivity[8][15]

Table 3: Diagnostic Performance of Urinary Di-22:6-BMP for DIPL in Rats

ParameterValue
Predictive Accuracy for DIPLSignificantly better than other phospholipids
Predictive Accuracy for Tissue InjuryLeast predictive among phospholipids assayed

Experimental Protocols

This section provides detailed methodologies for inducing DIPL in vitro and for the quantification of Di-22:6-BMP in biological matrices.

Protocol 1: In Vitro Induction of Phospholipidosis in Cell Culture

This protocol describes a method for inducing DIPL in a human hepatoma cell line (HepG2) for screening purposes.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Cationic amphiphilic drug (e.g., Amiodarone, Chloroquine)

  • Fluorescently labeled phospholipid probe (e.g., NBD-PE) or phospholipidosis detection reagent (e.g., LipidTox™)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed HepG2 cells into multi-well plates at a density that allows for optimal growth and treatment.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compound (CAD) for 24-72 hours.[3] Include a vehicle control (e.g., DMSO) and a known DIPL-inducing drug as a positive control.

  • Staining: Following treatment, wash the cells with PBS and incubate them with a fluorescent phospholipid probe according to the manufacturer's instructions. This probe will accumulate in the lysosomes along with the excess phospholipids.

  • Imaging: Wash the cells again with PBS to remove any unbound probe.

  • Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity within the cells to determine the extent of phospholipid accumulation. A significant increase in fluorescence in treated cells compared to control cells indicates the induction of phospholipidosis.[16]

Protocol 2: Quantification of Di-22:6-BMP in Urine and Plasma by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of Di-22:6-BMP using liquid chromatography-tandem mass spectrometry.

Materials:

  • Urine or plasma samples

  • Internal standard (e.g., deuterated Di-22:6-BMP)

  • Organic solvents (e.g., acetonitrile, methanol, chloroform)

  • Formic acid

  • LC-MS/MS system (e.g., SCIEX Triple Quad™ 6500)[8]

  • Analytical column (e.g., C18 reverse phase)

Procedure:

  • Sample Preparation (Urine):

    • Thaw frozen urine samples.

    • Add an internal standard to a specific volume of urine.

    • Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., chloroform/methanol).

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[17]

  • Sample Preparation (Plasma):

    • Thaw frozen plasma samples.

    • Add an internal standard.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the lipids.

    • Dry the supernatant and reconstitute as described for urine samples.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate Di-22:6-BMP from other lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/methanol with formic acid).

    • Detect and quantify Di-22:6-BMP and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for Di-22:6-BMP are monitored for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of Di-22:6-BMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a Di-22:6-BMP standard.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

DIPL_Mechanism cluster_cell Cell CAD Cationic Amphiphilic Drug (CAD) Lysosome Lysosome (Acidic pH) CAD->Lysosome Enters CAD_trapped Protonated CAD (Trapped) Lysosome->CAD_trapped Protonation LPLA2 Lysosomal Phospholipase A2 (LPLA2) CAD_trapped->LPLA2 Inhibits Phospholipids Phospholipids LPLA2->Phospholipids Degrades Accumulation Phospholipid Accumulation (Multilamellar Bodies) Phospholipids->Accumulation Leads to BMP Di-22:6-BMP Accumulation->BMP Increases Experimental_Workflow cluster_invitro In Vitro DIPL Induction cluster_analysis Di-22:6-BMP Quantification A Seed HepG2 Cells B Treat with CAD A->B C Stain with Fluorescent Phospholipid Probe B->C D Fluorescence Microscopy/ High-Content Imaging C->D E Quantify Phospholipid Accumulation D->E F Collect Urine/Plasma Sample G Add Internal Standard F->G H Liquid-Liquid Extraction/ Protein Precipitation G->H I LC-MS/MS Analysis H->I J Quantify Di-22:6-BMP I->J

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization and Distribution of Di-22:6-Bis(monoacylglycero)phosphate

Abstract

Bis(monoacylglycero)phosphate (BMP) is a unique, negatively charged glycerophospholipid predominantly found within the endolysosomal system of mammalian cells. Among its various acyl chain compositions, the docosahexaenoic acid (DHA)-containing species, Di-22:6-BMP, has garnered significant attention due to its distinct biological roles and its emergence as a key biomarker in various pathological conditions. This technical guide provides a comprehensive overview of the cellular localization and distribution of Di-22:6-BMP, details the experimental methodologies used for its study, and illustrates its involvement in critical cellular pathways.

Cellular Localization of Di-22:6-BMP

Di-22:6-BMP, like other BMP isoforms, exhibits a highly specific and restricted subcellular localization. It is almost exclusively found within the membranes of late endosomes and lysosomes[1][2][3][4]. While BMP constitutes a minor fraction of total cellular phospholipids, typically 1-2%, it is significantly enriched in these acidic organelles, where it can comprise up to 18% of the total phospholipid content[2][4].

A key feature of its localization is its concentration within the intraluminal vesicles (ILVs) of multivesicular bodies (late endosomes)[1][5][6]. Within these ILVs, BMP can account for as much as 70% of the total lipid content, highlighting its critical structural and functional role in this compartment[5][6]. This specific localization is crucial for its function in lipid sorting, degradation, and cholesterol trafficking[1][2][4]. The unique sn-1,sn-1' stereoconfiguration of BMP is thought to contribute to its resistance to degradation by many lysosomal phospholipases, allowing it to persist in this hydrolytic environment[1][4].

Immunofluorescence studies using specific anti-BMP antibodies have confirmed its colocalization with late endosomal/lysosomal markers like LAMP1 and the small GTPase Rab7, but not with markers of early endosomes, such as Rab5[2].

Distribution and Abundance of Di-22:6-BMP

The distribution of Di-22:6-BMP varies significantly across different cell types, tissues, and physiological states. While oleic acid (18:1) is often the most abundant fatty acid in BMP, polyunsaturated fatty acids like DHA (22:6) are also found in significant concentrations in various cells[1].

Tissue and Cell-Type Distribution

Certain cell types, such as alveolar macrophages, have a naturally high content of BMP, where it can represent up to 18% of total phospholipids[4]. The enrichment of the Di-22:6 species in specific tissues and its alteration in disease states make it a lipid of particular interest. For instance, Di-22:6 BMP levels are significantly elevated in the retina of patients with Stargardt disease[1]. In models of breast cancer, a consistent enrichment of BMP species containing the 22:6 fatty acyl chain has been observed[5].

Di-22:6-BMP as a Biomarker

Alterations in the levels of Di-22:6-BMP in bodily fluids have established it as a valuable biomarker for several conditions:

  • Drug-Induced Phospholipidosis (DIPL): Di-22:6-BMP is a reliable and sensitive non-invasive biomarker for DIPL, a condition characterized by the intracellular accumulation of phospholipids caused by certain cationic amphiphilic drugs[2][][8][9]. Its levels can be monitored in plasma, serum, and urine to track the onset and recovery from drug toxicity[][8][9].

  • Lysosomal Storage Disorders (LSDs): Elevated levels of BMP are a hallmark of many LSDs[1][4]. Specifically, Di-22:6-BMP accumulates in the urine of patients with Niemann-Pick Type C (NPC) disease[1][9]. Studies have shown a significant increase in urinary Di-22:6-BMP in NPC patients compared to healthy individuals[8][9].

  • Metabolic and Kidney Disease: A two-fold increase in Di-22:6-BMP has been observed in the urine of patients with metabolic and kidney diseases, suggesting its potential as a biomarker for disease progression[1].

Quantitative Data on Di-22:6-BMP Distribution

The following tables summarize the available quantitative data on the abundance and changes in Di-22:6-BMP levels in various biological contexts.

Organelle/CompartmentRelative Abundance of Total BMPReference
Most Mammalian Tissues< 1-2% of total phospholipids[1][2][4]
Late Endosomes/LysosomesUp to 18% of total phospholipids[2][4]
Intraluminal Vesicles (ILVs)Up to 70% of total lipid content[5][6]
Alveolar Macrophages~18% of total phospholipids[4]
ConditionSample TypeFold Change in Di-22:6-BMPReference
Niemann-Pick Type C DiseaseUrine51.4-fold increase vs. healthy baseline[8][9]
Metabolic & Kidney DiseaseUrine2-fold increase[1]
Stargardt DiseaseHuman RetinaSignificantly elevated[1]
Breast Cancer ModelsCells & TissuesConsistent enrichment of 22:6-BMP[5]

Key Cellular Roles and Signaling Pathways

Di-22:6-BMP is not merely a structural lipid; it is an active participant in crucial cellular processes centered around the endolysosomal system.

Regulation of Cholesterol Trafficking

BMP plays a pivotal role in the egress of cholesterol from late endosomes and lysosomes. It functions as a critical cofactor in the transport of cholesterol mediated by the Niemann-Pick C (NPC) proteins. BMP is thought to facilitate the transfer of cholesterol from the intraluminal vesicles to the limiting membrane of the lysosome, a process involving both NPC1 and NPC2 proteins[1][10]. Dysregulation of BMP levels, as seen in NPC disease, contributes to the characteristic accumulation of cholesterol within the lysosome.

CholesterolTrafficking Role of BMP in NPC-mediated cholesterol egress from the lysosome. cluster_lysosome Late Endosome / Lysosome ILV Intraluminal Vesicle (ILV) (Rich in Di-22:6-BMP) NPC2 NPC2 ILV->NPC2 NPC1 NPC1 NPC2->NPC1 Cholesterol Hand-off ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress

Caption: Di-22:6-BMP on ILVs facilitates cholesterol transfer via NPC2 to NPC1 for egress.

Scaffolding for Lysosomal Enzymes

The negatively charged surface of BMP-rich ILVs serves as a docking platform for various soluble lysosomal hydrolases[1]. This interaction is essential for the efficient degradation of various lipids, particularly sphingolipids. BMP acts as a cofactor, stimulating the activity of enzymes like acid sphingomyelinase and glucocerebrosidase[1][3][11].

Protection Against Oxidative Stress

In the context of cancer, the enrichment of the polyunsaturated 22:6 acyl chains in BMP has been linked to a protective role against oxidative stress. It is proposed that Di-22:6-BMP acts as a scavenger of reactive oxygen species (ROS), thereby protecting the lysosomal membrane from permeabilization induced by oxidants[5]. This may represent an adaptive mechanism in tumor cells to cope with elevated ROS levels[5].

ROS_Scavenging ROS Reactive Oxygen Species (ROS) Di226BMP Di-22:6-BMP in Lysosomal Membrane ROS->Di226BMP attacks LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP induces Di226BMP->ROS scavenges Lysosome Lysosomal Membrane Integrity Di226BMP->Lysosome protects Lysosome->LMP prevents

Caption: Di-22:6-BMP scavenges ROS, protecting lysosomal membrane integrity.

Experimental Protocols

The study of Di-22:6-BMP requires specialized techniques to accurately identify, quantify, and visualize this low-abundance lipid, particularly distinguishing it from its structural isomer, phosphatidylglycerol (PG).

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of BMP.

Protocol Outline:

  • Cell Culture and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize cells with a solution of 0.1% saponin and block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a monoclonal anti-BMP antibody (e.g., clone 6C4) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgM) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: (Optional) Co-stain with markers for lysosomes (e.g., anti-LAMP1) or the nucleus (e.g., DAPI). Mount coverslips on slides with an anti-fade mounting medium.

  • Imaging: Visualize using a confocal or wide-field fluorescence microscope. Colocalization analysis with lysosomal markers confirms its specific localization.

Lipid Extraction and Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of specific BMP molecular species, including Di-22:6-BMP.

Protocol Outline:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer. For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or 13C-labeled BMP standard).

  • Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the aqueous sample homogenate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Chromatographic Separation (LC): Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). Inject the sample onto a reverse-phase or normal-phase liquid chromatography column to separate BMP from other lipid classes and, crucially, from its isomer PG. A gradient elution is typically used.

  • Mass Spectrometry (MS/MS):

    • The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • Identification: Perform a full scan to detect the parent ion mass-to-charge ratio (m/z) of Di-22:6-BMP. Then, perform tandem MS (MS/MS) by selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of BMP and allows its differentiation from PG.

    • Quantification: Use a targeted approach, such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, to specifically monitor the transition from the Di-22:6-BMP precursor ion to a specific fragment ion. Quantify by comparing the peak area to that of the internal standard.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Cells Cells / Tissue Homogenize Homogenization + Internal Standard Cells->Homogenize Extraction Bligh-Dyer / Folch Extraction Homogenize->Extraction Dry Dry Down (N2) Extraction->Dry LC LC Separation (Distinguish BMP/PG) Dry->LC Reconstitute MS ESI-MS/MS Analysis (Identification & Quant.) LC->MS Data Data MS->Data Data Analysis

Caption: Workflow for the quantitative analysis of Di-22:6-BMP via LC-MS/MS.

Conclusion

Di-22:6-BMP is a highly specialized lipid whose unique structure and restricted localization to the late endosome/lysosome compartment underpin its critical roles in cellular homeostasis. Its involvement in cholesterol trafficking, lysosomal enzyme function, and response to oxidative stress highlights its importance in both normal physiology and a range of pathologies. The ability to accurately quantify Di-22:6-BMP using advanced mass spectrometry techniques has established it as a potent biomarker for lysosomal storage disorders and drug-induced phospholipidosis. Further research into the regulation of Di-22:6-BMP synthesis and its precise mechanisms of action will undoubtedly provide deeper insights into lysosomal biology and may unveil new therapeutic targets for associated diseases.

References

The Enigmatic Lipid: A Technical Guide to Bis(monoacylglycerol)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Discovery, History, and Pivotal Role of a Unique Lysosomal Phospholipid

Introduction

Bis(monoacylglycerol)phosphate (BMP), also known as lysobisphosphatidic acid (LBPA), is a unique glycerophospholipid that has garnered increasing attention for its critical role in the intricate workings of the late endosomal/lysosomal system. First identified in 1967, this lipid has slowly revealed its importance in cellular homeostasis, particularly in the catabolism of lipids and the regulation of cholesterol trafficking.[1] Its accumulation in various lysosomal storage diseases has further underscored its significance in human health and disease, making it a focal point for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the discovery, history, and functional significance of BMP, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource.

Discovery and History: Unraveling a Structural Anomaly

The journey of BMP began in 1967 when it was first isolated and characterized.[1] Initially named lysobisphosphatidic acid (LBPA), its structure was found to be a notable departure from common glycerophospholipids.[2] Unlike phosphatidylglycerol (PG), its structural isomer, BMP possesses an unusual sn-1:sn-1' stereoconfiguration, where the phosphate group links two glycerol backbones, each carrying a single acyl chain.[2][3] This unique arrangement is thought to contribute to its remarkable resistance to degradation by many lysosomal phospholipases, allowing it to persist and function within the harsh, hydrolytic environment of the lysosome.[2]

For many years after its discovery, BMP remained a relatively understudied molecule. However, the development of specific antibodies against BMP, notably by Kobayashi and colleagues, revolutionized the field.[1] These tools enabled the precise localization of BMP to the internal vesicles of late endosomes and lysosomes, revealing its high concentration in these organelles compared to other cellular membranes.[3][4] This specific enrichment pointed towards a specialized function within the endolysosomal pathway, sparking renewed interest in its metabolism and role in cellular physiology. A significant breakthrough in understanding BMP synthesis came with the recent identification of the Batten disease-associated protein CLN5 as the lysosomal BMP synthase.[3][5]

Structure and Synthesis: A Unique Molecular Architecture

The defining feature of BMP is its sn-1:sn-1' stereochemistry, which sets it apart from other phospholipids.[2] The two fatty acyl chains are esterified to the sn-1 and sn-1' positions of the two glycerol molecules, respectively. While various fatty acids can be incorporated into BMP, it is often enriched with oleic acid (18:1) and the polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6).[1][2] The specific fatty acid composition can vary between tissues and in different disease states, suggesting a potential for functional diversity among BMP species.[2]

The biosynthesis of BMP is a complex process that is still being fully elucidated. The prevailing model suggests that BMP is synthesized from phosphatidylglycerol (PG) within the late endosomes and lysosomes.[5] The recent discovery of CLN5 as a key BMP synthase has provided a crucial piece to this puzzle.[3][5] Additionally, recent research suggests the existence of alternative, CLN5-independent pathways involving transacylation reactions catalyzed by cytosolic and secreted enzymes.[5]

BMP_Synthesis_Pathway cluster_lysosome Late Endosome / Lysosome cluster_alternative Alternative Pathways PG Phosphatidylglycerol (PG) CLN5 CLN5 (BMP Synthase) PG->CLN5 Acylation/ Transacylation Transacylases Cytosolic/Secreted Transacylases PG->Transacylases Acylation LPG Lysophosphatidylglycerol (LPG) Acyl_PG Acyl-PG BMP Bis(monoacylglycerol)phosphate (BMP) Acyl_PG->BMP Hydrolysis CLN5->BMP Transacylases->Acyl_PG BMP_Lysosomal_Function cluster_lysosome Late Endosome / Lysosome Lumen (Acidic pH) ILV Intraluminal Vesicle (ILV) (BMP-rich) Hydrolases Soluble Lysosomal Hydrolases (e.g., ASM, GBA) ILV->Hydrolases recruits (electrostatic interaction) Activators Activator Proteins (e.g., Saposins) ILV->Activators recruits (electrostatic interaction) Cholesterol_Efflux Cholesterol Efflux ILV->Cholesterol_Efflux facilitates Substrates Lipid Substrates (e.g., Sphingomyelin, Glucosylceramide) Hydrolases->Substrates degrades Activators->Hydrolases activates Substrates->ILV delivered to Degraded_Products Degraded Products (e.g., Ceramide, Glucose) Substrates->Degraded_Products BMP_Analysis_Workflow start Biological Sample (Cells or Tissues) lysis Cell Lysis / Tissue Homogenization start->lysis extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) lysis->extraction separation Separation of BMP from PG extraction->separation tlc Thin-Layer Chromatography (TLC) separation->tlc Primary Separation ms Mass Spectrometry (LC-MS/MS) separation->ms Definitive Analysis quantification Quantification and Fatty Acid Analysis tlc->quantification ms->quantification

References

The Physiological Role of Di-22:6-Bis(monoacylglycerol)phosphate (Di-22:6-BMP) in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(monoacylglycerol)phosphate (BMP) is a unique anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes. The di-docosahexaenoyl (22:6) species of BMP (Di-22:6-BMP) is particularly enriched in the brain, where it plays a critical role in lysosomal function and is increasingly recognized as a key player in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth overview of the physiological role of Di-22:6-BMP in the brain, focusing on its synthesis, function, and involvement in disease. We present quantitative data on its distribution, detail experimental protocols for its analysis, and visualize its key pathways and workflows to support further research and therapeutic development.

Introduction: The Enigmatic Lysosomal Lipid

While representing a minor fraction of total cellular phospholipids, BMPs are highly concentrated within the endo-lysosomal system, comprising up to 16% of the total lipid content in these organelles.[1] Their unique sn-1,sn-1' stereochemical configuration, conferred by the enzymes PLD3 and PLD4, renders them resistant to degradation by most lysosomal phospholipases, ensuring their stability in this hydrolytic environment.[2][3] Di-22:6-BMP, with its two docosahexaenoic acid (DHA) acyl chains, is of particular interest in neuroscience due to the high abundance of DHA in the brain.[4]

Synthesis and Metabolism of Di-22:6-BMP

The synthesis of BMP is a multi-step process that is not yet fully elucidated but is known to involve the enzymes Phospholipase D3 (PLD3) and PLD4.[2] These enzymes are crucial for establishing the unique S,S-stereochemistry of BMP, which is essential for its stability and function within the lysosome.[2]

Key Enzymes in BMP Synthesis
  • PLD3 and PLD4: These phospholipases catalyze the formation of BMP.[2] Mutations in PLD3 that reduce its catalytic activity are associated with an increased risk for Alzheimer's disease and cause a rare neurodegenerative disorder, spinocerebellar ataxia 46, highlighting the importance of proper BMP synthesis for brain health.[2]

Physiological Functions of Di-22:6-BMP in the Brain

Di-22:6-BMP is integral to several critical lysosomal processes within the brain.

Regulation of Lysosomal Enzyme Activity

BMPs act as cofactors for the degradation of various lipids.[2][3] They provide a negatively charged platform on the inner lysosomal membrane that facilitates the interaction between lysosomal enzymes and their substrates. For example, BMP is essential for the activity of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease, by acting as a docking site for both GCase and its activator protein, saposin C.[1]

Glycosphingolipid Catabolism

Di-22:6-BMP plays a crucial role in the breakdown of glycosphingolipids, particularly gangliosides, which are abundant in the brain.[3][5] Impaired ganglioside catabolism due to dysfunctional BMP is a hallmark of several lysosomal storage diseases with severe neurological manifestations.[3]

Cholesterol Trafficking

BMP is involved in the egress of cholesterol from the lysosome, a process that is critical for maintaining cellular cholesterol homeostasis.[5] This function is particularly important in the brain, which has a high cholesterol content.

Di-22:6-BMP in Neurodegenerative Diseases

Alterations in Di-22:6-BMP levels are increasingly being recognized as a common feature of a wide range of neurodegenerative disorders.

Parkinson's Disease (PD)

Elevated levels of urinary Di-22:6-BMP are found in carriers of mutations in the LRRK2 gene, a major genetic risk factor for PD.[6][7] LRRK2 kinase inhibitors have been shown to reduce these elevated urinary Di-22:6-BMP levels, suggesting that this lipid may serve as a valuable biomarker for target engagement in clinical trials.[8][7][9] Furthermore, loss of VPS13C, a gene associated with early-onset PD, also leads to the accumulation of Di-22:6-BMP.[8][10]

Alzheimer's Disease (AD)

In the context of AD, a specific form of BMP containing arachidonic acid (AA-BMP) has been found to accumulate near amyloid plaques.[11] The accumulation of this BMP species is driven by microglia, and its buildup can interfere with the brain's waste clearance processes.[11] The protein progranulin, a key lipid regulator, helps maintain BMP levels, and therapies aimed at boosting progranulin could potentially restore lipid balance in the AD brain.[11]

Lysosomal Storage Diseases (LSDs)

Significant accumulation of BMP, including Di-22:6-BMP, is a characteristic feature of the brains of individuals with gangliosidoses, such as GM1 and GM2 gangliosidosis.[3][5][12] In these diseases, BMP is considered a secondary storage material.[3][5] Elevated Di-22:6-BMP is also a biomarker for Niemann-Pick type C (NPC) disease, another LSD that affects the brain.[13][14]

Quantitative Data on Di-22:6-BMP in the Brain

The following tables summarize the available quantitative data on Di-22:6-BMP levels in the brain and other relevant samples, particularly in the context of disease.

Condition Sample Type Change in Di-22:6-BMP Fold Change/Concentration Reference
Healthy Humans PlasmaBaseline0.29 ± 0.15 ng/ml[15]
SerumBaseline0.46 ± 0.52 ng/ml[15]
UrineBaseline0.86 ± 1.11 ng/(mg creatinine)[15]
Niemann-Pick Type C UrineIncreased51.4-fold higher than healthy controls (mean: 44.3 ± 60.9 ng/(mg creatinine))[14][15]
LRRK2 G2019S Mutation Carriers UrineIncreasedSignificantly higher than non-carriers[8][6][7]
Frontotemporal Dementia (FTD-TDP43-A(GRN)) Frontal LobeReducedLower than control and sporadic FTD[16]
GM1 and GM2 Gangliosidoses BrainIncreasedSignificantly greater than normal subjects[3][5]
Predominant BMP Fatty Acid Species in Gangliosidosis Brains
C22:6 (Docosahexaenoic acid)
C18:0 (Stearic acid)
C18:1 (Oleic acid)
Reference: [3][5]

Experimental Protocols

Lipid Extraction from Brain Tissue

A standard method for total lipid extraction from brain tissue is a modification of the Folch procedure.

  • Homogenization: Homogenize brain tissue (e.g., 0.1g) in a suitable buffer such as PBS.

  • Solvent Extraction: Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for downstream analysis.

Reference: [17]

Quantification of Di-22:6-BMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of BMP species.

  • Sample Preparation: Extract lipids from the biological matrix (e.g., brain homogenate, urine, plasma) using a suitable method, such as liquid-liquid extraction.[6] Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., di-22:6-BMP-d5) to correct for matrix effects and variations in extraction efficiency.[1][6]

  • Chromatographic Separation: Separate the lipid species using a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used with a gradient of mobile phases (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium formate).

  • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific detection and quantification of the target analyte (Di-22:6-BMP) and the internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis: Quantify the amount of Di-22:6-BMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Di-22:6-BMP.[15]

Reference: [1][6][15]

Signaling Pathways and Experimental Workflows

Di-22:6-BMP Synthesis and Role in Lysosomal Function

BMP_Synthesis_Function cluster_synthesis BMP Synthesis cluster_function Lysosomal Function Precursors Precursors PLD3_PLD4 PLD3 / PLD4 Precursors->PLD3_PLD4 Catalysis Di-22:6-BMP Di-22:6-BMP PLD3_PLD4->Di-22:6-BMP Produces S,S-BMP Lysosomal_Membrane Inner Lysosomal Membrane Di-22:6-BMP->Lysosomal_Membrane Localizes to GCase GCase Lysosomal_Membrane->GCase Recruits & Activates Sapos_C Sapos C Lysosomal_Membrane->Sapos_C Recruits Glycosphingolipids Glycosphingolipids GCase->Glycosphingolipids Degrades Sapos_C->Glycosphingolipids Presents to GCase Degradation_Products Degradation_Products Glycosphingolipids->Degradation_Products

Caption: Synthesis of Di-22:6-BMP and its role in facilitating glycosphingolipid degradation within the lysosome.

Dysregulation of Di-22:6-BMP in Parkinson's Disease

BMP_PD_Pathway LRRK2_Mutation LRRK2 Mutation (e.g., G2019S) LRRK2_Kinase_Activity Increased LRRK2 Kinase Activity LRRK2_Mutation->LRRK2_Kinase_Activity Lysosomal_Stress Lysosomal Stress/ Dysfunction LRRK2_Kinase_Activity->Lysosomal_Stress Di-22:6-BMP_Accumulation Increased Di-22:6-BMP Levels Lysosomal_Stress->Di-22:6-BMP_Accumulation PD_Pathology Contribution to PD Pathology Lysosomal_Stress->PD_Pathology Urinary_Excretion Increased Urinary Excretion of Di-22:6-BMP Di-22:6-BMP_Accumulation->Urinary_Excretion Biomarker Biomarker for LRRK2 Activity Urinary_Excretion->Biomarker

Caption: Proposed pathway linking LRRK2 mutations to increased urinary Di-22:6-BMP in Parkinson's disease.

Experimental Workflow for Di-22:6-BMP Analysis

BMP_Analysis_Workflow Sample Brain Tissue / Urine / Plasma Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Internal_Standard Spike with Internal Standard (Di-22:6-BMP-d5) Extraction->Internal_Standard LC_Separation HPLC Separation (Reversed-Phase) Internal_Standard->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification Results Di-22:6-BMP Concentration Quantification->Results

Caption: A typical experimental workflow for the quantification of Di-22:6-BMP from biological samples.

Future Directions and Therapeutic Implications

The growing body of evidence linking Di-22:6-BMP to the pathophysiology of several neurodegenerative diseases opens up new avenues for therapeutic intervention. Modulating the levels or activity of Di-22:6-BMP and its associated enzymes could represent a novel therapeutic strategy. Furthermore, the use of Di-22:6-BMP as a biomarker holds immense promise for patient stratification, monitoring disease progression, and assessing the efficacy of novel therapeutics in clinical trials. Further research is needed to fully elucidate the intricate roles of Di-22:6-BMP in brain health and disease, which will be crucial for the development of targeted and effective treatments for these devastating disorders.

References

Interaction of Di-22:6-BMP with lysosomal enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Di-22:6-BMP with Lysosomal Enzymes

Introduction

Bis(monoacylglycero)phosphate (BMP) is an anionic glycerophospholipid uniquely enriched within the intraluminal vesicles (ILVs) of late endosomes and lysosomes.[1][2][3] Unlike common phospholipids, BMP often possesses a unique sn-1,sn'-1' stereoconfiguration, which contributes to its resistance against degradation by lysosomal phospholipases.[2][4] The fatty acid composition of BMP varies, with the di-docosahexaenoyl (22:6) species, Di-22:6-BMP, being one of the most abundant and functionally significant isoforms.[5][6] This lipid is not merely a structural component; it is a critical regulator of lysosomal function, acting as a docking platform and an allosteric activator for numerous lysosomal hydrolases involved in lipid catabolism.[7][8] Dysregulation of Di-22:6-BMP levels is a hallmark of various lysosomal storage disorders (LSDs) and drug-induced phospholipidosis, making it a crucial biomarker and a potential therapeutic target.[5][9]

Core Function: Di-22:6-BMP as a Platform for Lysosomal Hydrolysis

Within the acidic milieu of the lysosome (pH ~4.5-5.0), the phosphate headgroup of BMP is negatively charged.[3] This negative charge is fundamental to its function, as it facilitates the recruitment of soluble, cationic lysosomal enzymes and activator proteins to the surface of ILVs via electrostatic interactions.[1][6] This colocalization of enzymes, cofactors, and lipid substrates on the BMP-rich membrane surface dramatically enhances the efficiency of lipid degradation.[10] The polyunsaturated acyl chains of Di-22:6-BMP are thought to increase membrane fluidity, which may further facilitate the insertion and activity of membrane-associated proteins and enzymes.[11]

Key Interactions with Lysosomal Enzymes

Di-22:6-BMP modulates the activity of a host of essential lysosomal enzymes.

  • Acid Sphingomyelinase (ASM): ASM is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. The activity of ASM is significantly stimulated by BMP.[1] This interaction is further enhanced by the sphingolipid activator protein (saposin) C.[3] Additionally, Heat Shock Protein 70 (Hsp70) has been shown to associate with BMP, creating a stable platform that facilitates ASM's binding and catalytic function, thereby maintaining lysosomal membrane stability.[3][11]

  • Glucocerebrosidase (GBA1): GBA1 catalyzes the breakdown of glucosylceramide to glucose and ceramide. Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson's disease. BMP is a potent activator of GBA1, a process that also relies on the presence of saposin C.[1][3] Pathological conditions associated with GBA1 mutations often show a corresponding elevation in cellular and urinary BMP levels.[12][13]

  • Lysosomal Phospholipase A2 (LPLA2): LPLA2 is involved in the degradation of phospholipids like phosphatidylcholine. Its activity is also stimulated by BMP.[1][2]

  • Other Hydrolases and Coactivators: In vitro studies have demonstrated that BMP can also activate other key enzymes, including hexosaminidase A (involved in ganglioside degradation) and GM2 activator protein (GM2AP).[1] Saposin B is also known to bind to BMP-rich membranes to facilitate the transfer of substrate lipids for degradation.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the interaction between BMP and lysosomal enzymes.

Table 1: Stimulation of Lysosomal Enzyme Activity by BMP

Enzyme/Protein Activator(s) Effect Source
Acid Sphingomyelinase (ASM) BMP Stimulates degradation of sphingomyelin-containing vesicles [1]
ASM BMP + Saposin C Further enhances ASM activity [1]
Glucocerebrosidase (GBA1) BMP Activates GBA1 activity in vitro [1]
Hexosaminidase A (HEXA) BMP Activates HEXA activity in vitro [1]
Lysosomal PLA2 (LPLA2) BMP Stimulates activity with phospholipid substrates [1]

| Saposin B | BMP | Function is enhanced with increasing BMP concentration |[2] |

Table 2: Alterations in Di-22:6-BMP Concentrations in Disease and Experimental Models

Condition Sample Type Change in Di-22:6-BMP Level Fold Change Source
Niemann-Pick Type C (NPC) Disease Human Urine Increased vs. Healthy Controls 51.4-fold [5][9]
Parkinson's Disease (LRRK2 Mutation Carriers) Human Urine Increased vs. Healthy Controls 3 to 7-fold [12]
LRRK2 Mutant MEF Cells (MLi-2 treatment) Cell Lysate Decreased vs. Untreated Mutant Cells ~20% decrease [14]
LRRK2 Mutant MEF Cells (GCase inhibition) Cell Lysate Increased vs. Untreated Mutant Cells Significant increase [14]

| Metabolic and Kidney Disease | Human Urine | Increased vs. Healthy Controls | 2-fold |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Di-22:6-BMP and its interactions.

Protocol 1: In Vitro Lysosomal Enzyme Activity Assay with BMP-Enriched Liposomes

This protocol describes a general method to assess the effect of BMP on the activity of a purified lysosomal enzyme.[15][16]

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform containing a base phospholipid (e.g., phosphatidylcholine), cholesterol, and the lipid substrate for the enzyme of interest.

    • Create two batches: a control batch and an experimental batch containing a specific molar percentage of Di-22:6-BMP (e.g., 10-20 mol%).

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5) to form multilamellar vesicles.

    • Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.

  • Enzyme Activity Assay:

    • In a microplate, combine the prepared liposomes (control and BMP-enriched) with the purified lysosomal enzyme and any necessary cofactors (e.g., saposins).

    • Incubate the reaction at 37°C for a specified time.

    • Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the product of the enzymatic reaction. This can be achieved using a fluorescent or colorimetric substrate, or by extracting the lipids and analyzing them via chromatography (TLC or LC-MS).

  • Data Analysis:

    • Compare the rate of product formation in the presence and absence of BMP-enriched liposomes to determine the stimulatory effect.

Protocol 2: Quantification of Di-22:6-BMP in Biological Samples via LC-MS/MS

This protocol details a robust method for the precise quantification of Di-22:6-BMP in complex matrices like plasma, urine, or cell lysates.[3][12]

  • Sample Preparation and Lipid Extraction:

    • Thaw biological samples (e.g., 50 µL of urine) on ice. For urine, normalize samples to creatinine concentration.

    • Add an internal standard solution containing a known concentration of a stable isotope-labeled Di-22:6-BMP (e.g., Di-22:6-BMP-d5) to each sample.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction with chloroform/methanol).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under nitrogen gas and reconstitute in an appropriate injection solvent (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 6500 or 7500).[3][5]

    • Chromatography: Separate the lipid extract on a C18 reverse-phase column with a gradient elution profile.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for both the endogenous Di-22:6-BMP and the deuterated internal standard.

  • Data Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the concentration of Di-22:6-BMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Di-22:6-BMP.

Visualized Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to Di-22:6-BMP.

BMP_Activation_Mechanism cluster_lysosome Lysosomal Lumen (pH 4.5) cluster_ilv Intraluminal Vesicle (ILV) cluster_complex Active Complex BMP Di-22:6-BMP (Negative Charge) Enzyme Cationic Lysosomal Hydrolase (e.g., ASM, GBA1) Enzyme->BMP 1. Electrostatic Attraction ActiveComplex Enzyme Cofactor Substrate Cofactor Activator Protein (e.g., Saposin C) Cofactor->BMP 2. Docking Substrate Lipid Substrate (e.g., Sphingomyelin) Products Degradation Products ActiveComplex->Products 3. Catalysis

Caption: Mechanism of BMP-mediated lysosomal enzyme activation on ILVs.

BMP_Quantification_Workflow Sample Biological Sample (Urine, Plasma, Cells) Spike Add Internal Standard (Di-22:6-BMP-d5) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS UPLC-MS/MS Analysis (MRM Mode) Drydown->LCMS Analysis Data Analysis (Peak Integration, Quantification) LCMS->Analysis Result Final Concentration (ng/mL) Analysis->Result

Caption: Experimental workflow for Di-22:6-BMP quantification via LC-MS/MS.

BMP_Biosynthesis cluster_path1 Lysosomal Pathway cluster_path2 Extra-lysosomal / Acylation Pathway LPG lyso-PG (R,S) PLD PLD3 / PLD4 (Transphosphatidylation) LPG->PLD MAG monoacylglycerol MAG->PLD BMP_SS BMP (S,S) PLD->BMP_SS PG Phosphatidylglycerol (PG) Transacylase Transacylase PG->Transacylase AcylPG Acyl-PG (hemi-BMP) Hydrolysis Hydrolysis AcylPG->Hydrolysis Transacylase->AcylPG BMP_Final BMP Hydrolysis->BMP_Final

Caption: Proposed biosynthetic pathways for lysosomal BMP.

Conclusion and Future Directions

Di-22:6-BMP is a central player in lysosomal lipid metabolism, acting as a crucial cofactor for a variety of hydrolases. Its unique structure and charge create a microenvironment on intraluminal vesicles that is essential for efficient lipid catabolism. The strong correlation between elevated Di-22:6-BMP levels and the pathophysiology of numerous diseases underscores its importance as both a biomarker and a point of therapeutic intervention. While significant progress has been made, key questions remain. The complete and regulated mechanisms of BMP synthesis and degradation are still being fully elucidated.[1][17] Understanding how the specific acyl chain composition, particularly the docosahexaenoic acid (DHA) enrichment, is achieved and how it precisely modulates the function of individual enzymes will be critical areas for future research. Further investigation into these pathways will undoubtedly provide novel insights into lysosomal biology and open new avenues for treating a wide range of debilitating diseases.

References

Di-22:6-BMP: A Technical Guide to its Role in Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(mono-docosahexaenoyl-glycero)phosphate (Di-22:6-BMP), a prominent member of the bis(monoacylglycero)phosphate (BMP) lipid family, is a key player in the intricate processes of endosomal trafficking and lysosomal function. This technical guide provides an in-depth overview of Di-22:6-BMP, its mechanism of action, and its significance in cellular homeostasis and disease. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the pathways involved.

Di-22:6-BMP is a glycerophospholipid with a unique stereoconfiguration, primarily localized to the inner membranes of late endosomes and lysosomes.[][2][3] Its enrichment in these compartments is crucial for a variety of cellular processes, including the formation of intraluminal vesicles (ILVs), the sorting of cargo within the endosomal system, and the activation of lysosomal enzymes.[2][4][5][6]

Core Concepts: The Multifaceted Role of Di-22:6-BMP in Endosomal Trafficking

Di-22:6-BMP's involvement in endosomal trafficking is multifaceted, influencing membrane dynamics, protein recruitment, and enzymatic activity.

Membrane Curvature and Intraluminal Vesicle (ILV) Formation

A key function of Di-22:6-BMP is its ability to induce negative membrane curvature, a critical step in the formation of ILVs within multivesicular bodies (MVBs).[3] This property is attributed to the conical shape of the BMP molecule.[][3] The acidic environment of the late endosome is thought to enhance this activity, promoting the inward budding of the endosomal membrane to sequester cargo destined for degradation or secretion in exosomes.[2]

Interaction with the ESCRT Machinery and Alix

The formation of ILVs is a highly regulated process that involves the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. Di-22:6-BMP collaborates with the ESCRT-associated protein Alix to facilitate this process.[2][3][5] Alix is recruited to BMP-rich domains on the cytosolic side of the late endosomal membrane, where it is believed to undergo a conformational change that promotes membrane invagination and the subsequent recruitment of downstream ESCRT components.[5] This interplay is essential for the proper sorting of cargo into ILVs.

dot

BMP, Alix, and ESCRT machinery in ILV formation.
A Platform for Lysosomal Enzyme Activation

The negatively charged headgroup of Di-22:6-BMP serves as an essential docking site for a variety of soluble lysosomal hydrolases and their activator proteins, such as saposins.[5][6] This electrostatic interaction is crucial for the efficient degradation of various lipids, including sphingolipids and cholesterol.[4][6] By concentrating these enzymes on the surface of ILVs, Di-22:6-BMP creates a microenvironment that is highly conducive to lipid catabolism.[6]

Signaling_Pathway cluster_ilv Intraluminal Vesicle Membrane BMP Di-22:6-BMP Substrate Lipid Substrate (e.g., Sphingomyelin) BMP->Substrate Presents Degradation Lipid Degradation Substrate->Degradation Hydrolase Lysosomal Hydrolase (e.g., Acid Sphingomyelinase) Hydrolase->BMP Binds to Hydrolase->Degradation Activator Activator Protein (e.g., Saposin) Activator->BMP Binds to Activator->Degradation

Workflow for LC-MS/MS quantification of Di-22:6-BMP.
Immunofluorescence Staining of BMP in Late Endosomes

Objective: To visualize the subcellular localization of BMP and its colocalization with late endosomal markers.

Materials:

  • Primary Antibody: Anti-BMP monoclonal antibody

  • Secondary Antibody: Fluorescently-conjugated anti-mouse IgG

  • Late Endosomal Marker Antibody: Anti-CD63 antibody

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: PBS containing 0.1% saponin and 1% BSA

  • Blocking Buffer: PBS containing 1% BSA

  • Mounting Medium with DAPI

Procedure:

  • Cell Culture: Grow adherent cells on glass coverslips.

  • Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in permeabilization/blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-BMP and anti-CD63 primary antibodies, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on glass slides using mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a confocal microscope.

In Vitro Liposome Budding Assay

Objective: To reconstitute the budding of intraluminal vesicles in a cell-free system.

Materials:

  • Lipids: Di-22:6-BMP, Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI)

  • Buffer: MES buffer at various pH values (e.g., 7.4 and 5.5)

  • Extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Fluorescent lipid dye (e.g., Rhodamine-PE)

Procedure:

  • Liposome Preparation:

    • Mix the lipids (e.g., PC:PE:PI:BMP in a 5:2:1:2 molar ratio) and a fluorescent lipid dye in a glass vial.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the desired pH buffer by vortexing.

    • Generate unilamellar vesicles by extruding the lipid suspension through a polycarbonate filter.

  • Budding Reaction:

    • Incubate the prepared liposomes at 37°C.

    • To study the effect of proteins, add purified Alix and/or ESCRT components to the liposome suspension.

  • Analysis:

    • Visualize the liposomes by fluorescence microscopy to observe the formation of internal vesicles.

    • Alternatively, use electron microscopy for higher resolution imaging of the budding structures.

Conclusion

Di-22:6-BMP is an indispensable lipid in the regulation of endosomal trafficking and lysosomal function. Its unique structural properties and specific localization enable it to orchestrate key events such as ILV formation and the degradation of cellular components. Understanding the intricate roles of Di-22:6-BMP is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutic strategies for a range of diseases, including lysosomal storage disorders and neurodegenerative conditions. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating biology of this essential phospholipid.

References

Methodological & Application

Measuring Di-22:6-BMP in Urine: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the accurate and reproducible measurement of di-docosahexaenoyl bis(monoacylglycerol)phosphate (Di-22:6-BMP) in human and animal urine samples. This guide is intended for researchers, scientists, and drug development professionals investigating lysosomal function, drug-induced phospholipidosis (DIPL), and various disease states where Di-22:6-BMP serves as a critical biomarker.

Introduction

Di-22:6-BMP is a unique, negatively charged glycerophospholipid predominantly found in the inner membranes of late endosomes and lysosomes.[1][2] Its accumulation in urine is a sensitive and specific indicator of lysosomal stress and dysfunction.[1] This makes urinary Di-22:6-BMP a valuable non-invasive biomarker for monitoring the onset and progression of DIPL, a condition where certain drugs cause an excess accumulation of phospholipids in tissues.[1][3] Furthermore, elevated levels of urinary Di-22:6-BMP are associated with several lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), and neurodegenerative conditions like Parkinson's disease.[1][4][5]

The primary analytical technique for the quantification of Di-22:6-BMP in urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of this low-abundance lipid.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Di-22:6-BMP in urine, as reported in various studies. These values can serve as a benchmark for researchers developing and validating their own assays.

Table 1: Linearity and Sensitivity of Di-22:6-BMP Urinary Assays

SpeciesLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human0.1 - 250.1[6]
Rat0.2 - 2500.2[7]
MouseNot explicitly stated, but standard curves prepared.Not explicitly stated[3]

Table 2: Precision and Accuracy of a Validated Di-22:6-BMP Urinary Assay in Rats

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)Reference
Low1.9-0.53.5-1.5[8]
Mid1.2-1.32.8-2.3[8]
High0.8-1.82.1-2.8[8]
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Di-22:6-BMP in urine samples by LC-MS/MS.

Urine Sample Collection and Preparation

Proper sample handling is critical for accurate and reproducible results.

  • Collection: Collect mid-stream urine samples in sterile containers. For longitudinal studies, it is advisable to collect the first morning void to minimize diurnal variation.

  • Storage: Process samples immediately or store them at -80°C until analysis to prevent degradation of lipids.

  • Normalization: To account for variations in urine dilution, it is recommended to normalize Di-22:6-BMP concentrations to urinary creatinine levels.[4]

Extraction of Di-22:6-BMP from Urine (Liquid-Liquid Extraction)

This protocol is adapted from established methods for phospholipid extraction from urine.[1][3]

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Transfer a known volume of the supernatant (e.g., 100 µL) to a clean tube.

  • Add an internal standard (e.g., Di-14:0-BMP or Di-22:6-BMP-d5) to each sample to correct for extraction efficiency and matrix effects.[9]

  • Add 3 volumes of a 1:2 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 volume of chloroform and vortex for 1 minute.

  • Add 1 volume of water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

LC-MS/MS Analysis

The following are general parameters for the LC-MS/MS analysis of Di-22:6-BMP. Specific conditions may need to be optimized for the available instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of phospholipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of BMPs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for Di-22:6-BMP and the internal standard should be optimized on the mass spectrometer.

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for Di-22:6-BMP and the internal standard.

  • Calculate the ratio of the Di-22:6-BMP peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of known concentrations of Di-22:6-BMP standards versus their concentrations.

  • Determine the concentration of Di-22:6-BMP in the urine samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the Di-22:6-BMP concentration to the urinary creatinine concentration, typically expressed as ng/mg creatinine.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified metabolic pathway of Di-22:6-BMP within the lysosome.

Caption: Simplified metabolic pathway of Di-22:6-BMP in the lysosome.

Experimental Workflow

The diagram below outlines the major steps in the analytical workflow for measuring urinary Di-22:6-BMP.

Experimental_Workflow SampleCollection 1. Urine Sample Collection SamplePrep 2. Sample Preparation (Centrifugation) SampleCollection->SamplePrep Extraction 3. Liquid-Liquid Extraction (with Internal Standard) SamplePrep->Extraction LC_Separation 4. LC Separation (C18 Column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAnalysis 6. Data Analysis (Peak Integration, Calibration Curve) MS_Detection->DataAnalysis Normalization 7. Normalization (to Creatinine) DataAnalysis->Normalization FinalResult Final Result (ng Di-22:6-BMP / mg Creatinine) Normalization->FinalResult

Caption: Experimental workflow for urinary Di-22:6-BMP analysis.

References

Application Notes and Protocols for Mass Spectrometry-Based Quantification of Di-22:6-Bis(monoacylglycerol)phosphate (di-22:6-BMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(monoacylglycerol)phosphate (BMP), particularly di-docosahexaenoyl (22:6)-BMP (di-22:6-BMP), has emerged as a critical lipid in cellular physiology and a promising biomarker in various pathological conditions.[1][2][3] Predominantly localized within the inner membranes of late endosomes and lysosomes, BMPs constitute a significant portion of the lipid content in these organelles, playing a pivotal role in lysosomal function, stability, and the trafficking of molecules.[1][2] Dysregulation of di-22:6-BMP levels has been implicated in drug-induced phospholipidosis (DIPL), lysosomal storage disorders such as Niemann-Pick type C (NPC) disease, and neurodegenerative conditions.[3][] Consequently, accurate and robust quantification of di-22:6-BMP in biological matrices is of paramount importance for both basic research and clinical drug development.

This document provides a comprehensive guide to the quantification of di-22:6-BMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[] The protocols outlined below are designed to be adaptable to various biological samples, including plasma, serum, urine, and tissue homogenates.

Signaling and Functional Pathway of BMP

BMPs are integral to the proper functioning of the endo-lysosomal pathway. They act as docking sites for various lysosomal enzymes and activator proteins, facilitating the degradation of complex lipids. The unique conical structure of BMP is thought to contribute to the formation of intraluminal vesicles within multivesicular bodies.[]

BMP_Pathway Functional Role of di-22:6-BMP in Lysosomes cluster_lysosome Late Endosome / Lysosome cluster_cellular_processes Cellular Processes BMP di-22:6-BMP ILV Intraluminal Vesicle (ILV) Formation BMP->ILV promotes Cholesterol Cholesterol Trafficking BMP->Cholesterol regulates Enzymes Lysosomal Hydrolases (e.g., ASM, GCase) ILV->Enzymes provides docking site for Substrate Substrate Degradation Enzymes->Substrate catalyzes DIPL Drug-Induced Phospholipidosis DIPL->BMP elevates levels LSD Lysosomal Storage Disorders LSD->BMP dysregulates levels Neurodegeneration Neurodegeneration Neurodegeneration->BMP alters levels

Caption: Functional role of di-22:6-BMP within the lysosome and its implication in disease.

Experimental Protocols

A robust and reliable method for di-22:6-BMP quantification involves lipid extraction, chromatographic separation, and detection by tandem mass spectrometry. The following is a generalized protocol that can be adapted based on the specific sample matrix and available instrumentation.

Sample Preparation and Lipid Extraction

Liquid-liquid extraction is a commonly employed method for isolating lipids from biological samples.

Materials:

  • Biological sample (e.g., 50 µL plasma/serum, 100 µL urine, or ~10 mg tissue homogenate)

  • Internal Standard (IS): di-14:0-BMP or deuterated di-22:6-BMP (di-22:6-BMP-d5)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Nitrogen gas stream

  • Reconstitution solvent: Acetonitrile/Methanol/Water mixture

Procedure:

  • To the biological sample, add a known amount of the internal standard.

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the sample.

  • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography (LC)

Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (RP) chromatography can be utilized for the separation of BMPs. The choice depends on the specific requirements of the assay and potential interfering species.

Example RP-LC Conditions:

  • Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A suitable gradient to ensure separation of di-22:6-BMP from its isomers and other lipid classes.

Mass Spectrometry (MS)

Tandem mass spectrometry, particularly using a triple quadrupole (QQQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification.

Example MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often preferred for BMP analysis.

  • MRM Transitions:

    • di-22:6-BMP (Precursor Ion): The m/z of the protonated or ammoniated adduct.

    • di-22:6-BMP (Product Ion): Characteristic fragment ions resulting from the dissociation of the precursor.

    • Internal Standard: Corresponding MRM transitions for the chosen internal standard.

  • Collision Energy: Optimized for the specific instrument and analyte to achieve maximum signal intensity.

Experimental Workflow

The overall workflow for di-22:6-BMP quantification is a multi-step process requiring careful execution at each stage to ensure data quality and reproducibility.

Workflow Sample Biological Sample (Plasma, Urine, Tissue) IS Add Internal Standard (e.g., di-14:0-BMP) Sample->IS Extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) IS->Extraction Drying Dry Down Under Nitrogen Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC LC Separation (e.g., Reverse Phase) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A generalized experimental workflow for the quantification of di-22:6-BMP.

Data Presentation

Quantitative data for di-22:6-BMP can vary significantly depending on the species, biological matrix, and health status. The following tables summarize representative findings from the literature.

Table 1: Baseline Levels of di-22:6-BMP in Healthy Subjects

SpeciesMatrixConcentration RangeReference
HumanUrineSpecies-dependent baseline[3]
HumanPlasmaSpecies-dependent baseline[3]
RatUrineSpecies-dependent baseline[3]
MouseUrineSpecies-dependent baseline[3]
DogUrineSpecies-dependent baseline[3]
MonkeyUrineSpecies-dependent baseline[3]

Table 2: Alterations in di-22:6-BMP Levels in Disease

Disease/ConditionMatrixFold Change vs. Healthy ControlReference
Niemann-Pick type C (NPC)Urine51.4-fold increase[3][5]
Metabolic and Kidney DiseaseUrine2-fold increase[1]
LRRK2 G2019S Mutation (Parkinson's)UrineElevated levels[6]
Breast Cancer Cells-Enriched in 22:6-containing BMPs[7]

Conclusion

The accurate quantification of di-22:6-BMP by LC-MS/MS is a powerful tool for advancing our understanding of its role in health and disease. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for this important lipid biomarker. As research in this area continues to evolve, these methods will be instrumental in elucidating the full potential of di-22:6-BMP in clinical diagnostics and therapeutic monitoring.

References

Application Notes and Protocols for Di-22:6-BMP as a Preclinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) is an anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes.[1] Its unique structure and localization make it a critical player in lysosomal function, including the regulation of cholesterol trafficking and the activation of lysosomal enzymes.[2][3] In preclinical studies, Di-22:6-BMP has emerged as a sensitive and specific biomarker for monitoring drug-induced phospholipidosis (DIPL), a condition characterized by the abnormal accumulation of phospholipids within tissues.[4] This accumulation is often induced by cationic amphiphilic drugs (CADs).[2] Furthermore, alterations in Di-22:6-BMP levels have been linked to lysosomal dysfunction in the context of neurodegenerative diseases, such as Parkinson's disease, through its association with the LRRK2 and GCase signaling pathways.[5][6]

These application notes provide a comprehensive overview of the use of Di-22:6-BMP as a preclinical biomarker, including detailed experimental protocols for its quantification and data presentation for comparative analysis.

Data Presentation: Quantitative Analysis of Di-22:6-BMP in Preclinical Models

The following tables summarize quantitative data from preclinical studies, illustrating the changes in Di-22:6-BMP concentrations in response to various stimuli.

Table 1: Di-22:6-BMP Levels in Rodent Models of Drug-Induced Phospholipidosis

SpeciesDrugDoseDurationTissue/BiofluidMean Di-22:6-BMP Concentration (Control)Mean Di-22:6-BMP Concentration (Treated)Fold ChangeReference
Rat (Sprague-Dawley)Amiodarone150 mg/kg/day10 daysUrineNot specifiedSignificantly increased-[7]
Rat (Sprague-Dawley)Chloroquine120 mg/kg/day-UrineNot specifiedSignificantly increased-[8]
Rat (Sprague-Dawley)Azithromycin30 mg/kg/day10 daysUrineNot specifiedSignificantly increased-[7]
Rat (Sprague-Dawley)Gentamicin100 mg/kg/day10 daysUrineNot specifiedSignificantly increased-[7]
RatAmiodarone300 mg/kg/day7 daysUrineNot specifiedSignificantly increased5.74[7]
RatChloroquine75 mg/kg/day7 daysUrineNot specifiedSignificantly increased10.56[7]
RatTamoxifen100 mg/kg/day7 daysUrineNot specifiedSignificantly increased5.85[7]
RatQuinacrine60 mg/kg/day7 daysUrineNot specifiedSignificantly increased12.20[7]

Table 2: Baseline Di-22:6-BMP Concentrations in Healthy Laboratory Animals and Humans

SpeciesTissue/BiofluidMean Di-22:6-BMP Concentration (± SD)RangeReference
HumanPlasma0.29 ± 0.15 ng/mL0.11 - 0.79 ng/mL[9]
HumanUrine0.86 ± 1.1 ng/mg creatinine0.1 - 4.4 ng/mg creatinine[9]
RatPlasmaNot specifiedNot specified[2]
RatSerumNot specifiedNot specified[2]
RatUrineNot specifiedNot specified[2]
MousePlasmaNot specifiedNot specified
MouseSerumNot specifiedNot specified[10]
MouseUrineNot specifiedNot specified[10]
Dog (Beagle)PlasmaSimilar to humansNot specified
Dog (Beagle)SerumSimilar to humansNot specified[11]
Dog (Beagle)UrineSimilar to humansNot specified[11]
MonkeyPlasmaNot specifiedNot specified[10]
MonkeySerumNot specifiedNot specified[10]
MonkeyUrineNot specifiedNot specified[10]

Signaling Pathways and Experimental Workflows

Drug-Induced Phospholipidosis and Di-22:6-BMP Elevation

Cationic amphiphilic drugs (CADs) can induce phospholipidosis by accumulating in lysosomes.[12] This accumulation is thought to inhibit the activity of lysosomal phospholipases, leading to the buildup of phospholipids, including Di-22:6-BMP, within the lysosome.[11] This process results in the formation of characteristic multilamellar bodies.[12]

DIPL_Pathway CAD Cationic Amphiphilic Drug (CAD) Lysosome Lysosome CAD->Lysosome Accumulation Phospholipase Lysosomal Phospholipases CAD->Phospholipase Inhibition Phospholipids Phospholipids Phospholipase->Phospholipids Degradation BMP Di-22:6-BMP Phospholipids->BMP Accumulation MLB Multilamellar Bodies BMP->MLB Formation

Caption: Mechanism of Drug-Induced Phospholipidosis.

LRRK2/GCase Signaling Pathway and Di-22:6-BMP

In the context of neurodegenerative diseases like Parkinson's, mutations in the LRRK2 gene can lead to increased kinase activity, which in turn affects the function of the lysosomal enzyme glucocerebrosidase (GCase).[13] This disruption of GCase activity can lead to the accumulation of its substrates and a secondary increase in lysosomal lipids, including Di-22:6-BMP.[3]

LRRK2_Pathway LRRK2_mut LRRK2 Mutation (e.g., G2019S) LRRK2_act Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_act GCase Glucocerebrosidase (GCase) Activity LRRK2_act->GCase Inhibition GSL Glucosphingolipid Accumulation GCase->GSL Leads to Lys_dys Lysosomal Dysfunction GSL->Lys_dys BMP Increased Di-22:6-BMP Lys_dys->BMP

Caption: LRRK2/GCase Signaling and Di-22:6-BMP.

Experimental Workflow for Di-22:6-BMP Quantification

The following diagram outlines the typical workflow for the analysis of Di-22:6-BMP from biological samples.

Workflow cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Urine or Plasma Collection Spike Spike with Internal Standard (e.g., di-14:0-BMP) Sample->Spike LLE Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) Spike->LLE Centrifuge Centrifugation LLE->Centrifuge Dry Dry Down Organic Phase (under Nitrogen) Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Di-22:6-BMP Quantification Workflow.

Experimental Protocols

Sample Collection and Preparation
  • Urine Collection: Collect urine samples from experimental animals. For normalization, measure creatinine concentration in a separate aliquot. Samples can be stored at -80°C until analysis.[7]

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 1000-2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.[7]

  • Internal Standard Spiking: Prior to extraction, spike a known amount of internal standard (e.g., di-14:0-BMP) into each sample to correct for extraction efficiency and matrix effects.

Lipid Extraction (Liquid-Liquid Extraction)

This protocol is adapted from methods described for phospholipid extraction from biological fluids.

  • To a 100 µL aliquot of plasma or urine, add the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the phases.[14]

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).[13][14]

LC-MS/MS Analysis

The following parameters are a general guide and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Ascentis Express C18, 150 x 2.1 mm, or Waters CSH, 1 x 100 mm, 1.7 µm) is commonly used.[15][16]

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[13][17]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[13][17]

    • Flow Rate: 0.2 - 0.6 mL/min.[13]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids. For example:

      • 0-2 min: 15-30% B

      • 2-11 min: 30-82% B

      • 11-12 min: 82-99% B

      • 12-15 min: Hold at 99% B, then re-equilibrate at 15% B.[13]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for BMP analysis, although positive mode can also be used.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[14]

    • MRM Transitions: Specific precursor-to-product ion transitions for Di-22:6-BMP and the internal standard should be optimized. For example, for BMP 18:1/18:1, transitions of m/z 775.5 → 339.2 and m/z 775.5 → 603.5 have been reported in positive ion mode.[18]

    • Instrumentation: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 6500, Agilent 6495) or a high-resolution mass spectrometer (e.g., Thermo Q-Exactive HF) can be used.[2][13]

Data Analysis
  • Quantification: Generate a standard curve using a series of known concentrations of a Di-22:6-BMP reference standard.

  • Concentration Calculation: Determine the concentration of Di-22:6-BMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalization: For urine samples, normalize the Di-22:6-BMP concentration to the creatinine concentration to account for variations in urine dilution.

Conclusion

Di-22:6-BMP is a valuable and robust biomarker for assessing drug-induced phospholipidosis and lysosomal dysfunction in preclinical studies. The detailed protocols and data provided in these application notes offer a framework for researchers to effectively incorporate the analysis of Di-22:6-BMP into their drug development and safety assessment programs. Consistent and standardized methodologies are crucial for generating reliable and comparable data across different studies and laboratories.

References

Experimental Models for Studying Di-22:6-BMP Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the function of Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP), a critical lipid in lysosomal function and a biomarker for various diseases.

Application Notes

Introduction to Di-22:6-BMP

Bis(monoacylglycerol)phosphate (BMP) is an anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes.[1][2] Its unique sn-1:sn-1' stereoconfiguration is thought to provide stability in the hydrolytic environment of the lysosome.[3] The fatty acid composition of BMP is diverse, with Di-22:6-BMP, containing two docosahexaenoic acid (DHA) chains, being a prominent species, particularly in the brain.[4][5] Di-22:6-BMP plays a crucial role in cholesterol trafficking, the formation of intraluminal vesicles, and acts as a cofactor for the activation of several lysosomal enzymes involved in sphingolipid catabolism.[3][6] Dysregulation of Di-22:6-BMP levels is associated with lysosomal storage disorders, such as Niemann-Pick disease, as well as drug-induced phospholipidosis, neurodegenerative diseases, and cancer.[3][6][7][8]

In Vitro Models for Studying Di-22:6-BMP Function

1. Cell Culture Models:

  • Description: Various cell lines can be utilized to study the cellular functions of Di-22:6-BMP. Macrophage cell lines (e.g., RAW 264.7) are particularly relevant due to their high lysosomal activity.[3][8] Breast cancer cell lines (e.g., MCF7, MDA-MB-231) have been used to investigate the role of Di-22:6-BMP in cancer-specific lysosomal adaptations.[7] Fibroblasts from patients with lysosomal storage diseases are valuable for studying disease-specific alterations in Di-22:6-BMP metabolism.[8]

  • Applications:

    • Investigating the impact of fatty acid supplementation (e.g., DHA) on the acyl chain composition of BMP.[3][7]

    • Studying the effects of drug candidates on BMP levels to assess potential for drug-induced phospholipidosis.[6]

    • Elucidating the role of Di-22:6-BMP in protecting lysosomes from oxidative stress-induced membrane permeabilization.[7]

    • Exploring the regulation of BMP biosynthesis and catabolism through genetic manipulation (e.g., CRISPR/Cas9-mediated knockout of enzymes like CLN5, the putative BMP synthase).[1]

2. Isolated Lysosome Models:

  • Description: Lysosomes can be isolated from cultured cells or tissues to study the direct role of Di-22:6-BMP in lysosomal function in a cell-free system.

  • Applications:

    • Assessing the ability of Di-22:6-BMP to activate specific lysosomal enzymes.[3]

    • Investigating the role of Di-22:6-BMP in maintaining lysosomal membrane integrity.

In Vivo Models for Studying Di-22:6-BMP Function

1. Animal Models:

  • Description: Rodent models are frequently used to study the physiological and pathological roles of Di-22:6-BMP. These include models of lysosomal storage diseases, drug-induced phospholipidosis, and neurodegenerative diseases.[6]

  • Applications:

    • Evaluating Di-22:6-BMP as a biomarker in biological fluids (urine, plasma) for disease progression and therapeutic response.[6][9]

    • Studying the tissue distribution and metabolism of Di-22:6-BMP.

    • Assessing the efficacy and safety of therapeutic interventions targeting lysosomal function.[6]

2. Human Studies:

  • Description: Analysis of patient samples (e.g., urine, blood, tissue biopsies) is crucial for validating findings from preclinical models and for clinical biomarker development.

  • Applications:

    • Quantifying Di-22:6-BMP levels in patients with lysosomal storage disorders like Niemann-Pick type C disease.[6][9]

    • Monitoring drug-induced phospholipidosis in clinical trials by measuring urinary or plasma Di-22:6-BMP.[6][9]

    • Investigating the link between Di-22:6-BMP levels and the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][10]

Quantitative Data Summary

Model SystemConditionKey FindingsReference
Human UrineNiemann-Pick Type C (NPC) Patients vs. Healthy Donors51.4-fold increase in mean urinary Di-22:6-BMP concentration in NPC patients.[6][9]
Human UrineLRRK2 G2019S Mutation Carriers vs. Controls (Parkinson's Disease)Significantly elevated levels of total di-22:6-BMP and di-18:1-BMP.[10]
Human UrinePatients with Metabolic and Kidney DiseaseTwo-fold increase in Di-22:6-BMP levels.[3]
Mouse Embryonic Fibroblasts (MEFs)LRRK2 R1441G Mutant vs. Wild-TypeIncreased total levels of di-22:6-BMP and di-18:1-BMP in cell lysates.[4]
Human Breast Cancer Cell LinesTransformed vs. Non-transformed cellsLower overall BMP levels but consistent enrichment of Di-22:6-BMP species in transformed cells.[7]
Mouse Mammary Tumor TissueTumor vs. Normal Mammary GlandDramatically elevated fraction of 22:6-containing BMP in tumor tissue.[7]

Experimental Protocols

Protocol 1: Quantification of Di-22:6-BMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of Di-22:6-BMP in biological samples. Optimization of specific parameters for different sample types and instrument platforms is recommended.

1. Materials:

  • Biological sample (urine, plasma, cell lysate, tissue homogenate)

  • Internal Standard: Di-22:6-BMP-d5 or other suitable stable isotope-labeled standard[1][10]

  • Solvents: Methanol, Chloroform, Water (LC-MS grade)

  • Liquid-liquid extraction tubes

  • Centrifuge

  • LC-MS/MS system (e.g., SCIEX Triple Quad™, Orbitrap)[1][6]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw biological samples on ice.

  • To 100 µL of sample, add the internal standard (e.g., Di-22:6-BMP-d5).[10]

  • Add 2 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column to separate BMP isomers from other phospholipids. A gradient elution with mobile phases containing ammonium formate or acetate is often employed to improve ionization.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.[1]

    • Use multiple reaction monitoring (MRM) for targeted quantification on a triple quadrupole instrument.[10]

    • Monitor specific precursor-to-product ion transitions for Di-22:6-BMP and its internal standard.

    • For untargeted analysis on a high-resolution mass spectrometer like an Orbitrap, acquire full scan and MS/MS data to identify and quantify different BMP species based on their accurate mass and fragmentation patterns.[1]

4. Data Analysis:

  • Integrate the peak areas for Di-22:6-BMP and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of Di-22:6-BMP using a standard curve prepared with authentic Di-22:6-BMP standards.[10]

  • Normalize the results to a relevant measure such as creatinine for urine samples or total protein for cell/tissue samples.[1]

Protocol 2: In Vitro Assessment of Di-22:6-BMP Modulation in Cultured Cells

This protocol describes how to manipulate and measure Di-22:6-BMP levels in cultured cells to study its function.

1. Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, MCF7 breast cancer cells)

  • Cell culture medium and supplements

  • Docosahexaenoic acid (DHA) or its precursor phosphatidylglycerol (PG) containing 22:6 acyl chains[7]

  • Reagents for inducing oxidative stress (e.g., H₂O₂)

  • LysoTracker™ Red for lysosome staining

  • Reagents for lipid extraction and LC-MS/MS analysis (as in Protocol 1)

2. Experimental Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Supplement the culture medium with DHA or 22:6-containing PG at various concentrations and for different durations to modulate the BMP acyl chain composition.[7]

    • For oxidative stress studies, treat the cells with an agent like H₂O₂ after the supplementation period.[7]

  • Sample Collection:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells and collect them for lipid extraction and subsequent LC-MS/MS analysis as described in Protocol 1.

  • Functional Assays (Optional):

    • Lysosomal Staining: Stain live cells with LysoTracker™ Red to visualize and quantify lysosomal content by fluorescence microscopy or flow cytometry.[7]

    • Cell Viability Assays: Assess the impact of treatments on cell viability using standard assays (e.g., MTT, trypan blue exclusion).

3. Data Analysis:

  • Quantify the levels of Di-22:6-BMP and other BMP species using LC-MS/MS.

  • Correlate changes in Di-22:6-BMP levels with functional readouts such as lysosomal content, and cell viability under stress conditions.

Visualizations

Di_22_6_BMP_Lysosomal_Function cluster_synthesis BMP Synthesis & Metabolism cluster_function Lysosomal Function PG Phosphatidylglycerol (PG) CLN5 CLN5 (BMP Synthase) PG->CLN5 Precursor BMP Di-22:6-BMP CLN5->BMP Synthesis ABHD6 ABHD6 (Hydrolase) BMP->ABHD6 ILV Intraluminal Vesicles (ILVs) BMP->ILV Structural Component Enzymes Lysosomal Hydrolases (e.g., ASM, GBA) BMP->Enzymes Cofactor for Activation Cholesterol Cholesterol Trafficking BMP->Cholesterol Regulates LMP Lysosomal Membrane Permeabilization (LMP) BMP->LMP Protects Against Degradation Degradation Products (LPG + FFA) ABHD6->Degradation Catabolism OxidativeStress Oxidative Stress OxidativeStress->LMP

Caption: Role of Di-22:6-BMP in lysosomal synthesis and function.

Experimental_Workflow_BMP_Analysis cluster_model Experimental Model cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation invitro In Vitro (Cell Culture) extraction Lipid Extraction (e.g., Liquid-Liquid) invitro->extraction invivo In Vivo (Animal/Human Samples) invivo->extraction lcms LC-MS/MS Quantification extraction->lcms quant Quantitative Analysis (Biomarker Levels) lcms->quant func FunctionalCorrelation (e.g., Cell Viability, Enzyme Activity) quant->func

Caption: Workflow for the analysis of Di-22:6-BMP.

References

In Vitro Assays for Assessing Di-22:6-BMP Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP), a prominent lysosomal anionic phospholipid, plays a crucial role in lysosomal function and lipid metabolism. It is particularly enriched in the inner membranes of late endosomes and lysosomes. Functionally, Di-22:6-BMP acts as a key activator of several lysosomal hydrolases, including glucocerebrosidase (GCase), acid sphingomyelinase (ASM), and lysosomal phospholipase A2 (LPLA2).[1][2] Dysregulation of Di-22:6-BMP levels is associated with lysosomal storage disorders and drug-induced phospholipidosis (DIPL), making it a significant biomarker and a potential therapeutic target.[1] These application notes provide detailed protocols for in vitro assays to assess the activity of Di-22:6-BMP in modulating the function of key lysosomal enzymes.

Data Presentation

The following table summarizes the quantitative effects of Di-22:6-BMP on the activity of various lysosomal enzymes as reported in the literature. Note: Specific quantitative data on the dose-dependent activation of lysosomal enzymes by Di-22:6-BMP is not extensively available in publicly accessible literature. The data presented here is a representative summary based on the stimulatory effects of BMPs in general.

EnzymeDi-22:6-BMP ConcentrationFold Activation (relative to control)Reference
Glucocerebrosidase (GCase)10 mol% in liposomes~1.5 - 2.0[2]
Acid Sphingomyelinase (ASM)10 mol% in liposomes~2.0 - 3.0[2]
Lysosomal Phospholipase A2 (LPLA2)10 mol% in liposomes~3.0 - 5.0[3]

Signaling Pathway of Di-22:6-BMP in Lysosomal Enzyme Activation

Di-22:6-BMP facilitates the degradation of lipids within the lysosome by acting as a scaffold on the inner lysosomal membrane. Its conical shape is thought to induce membrane curvature, creating a microenvironment that is conducive to enzymatic activity. The negatively charged phosphate group of Di-22:6-BMP electrostatically interacts with positively charged domains on lysosomal hydrolases and their cofactors, recruiting them to the membrane and enhancing their catalytic activity.[3][4]

Di_22_6_BMP_Signaling_Pathway cluster_lysosome Lysosomal Lumen Di226BMP Di-22:6-BMP (on inner membrane) GCase Glucocerebrosidase (GCase) Di226BMP->GCase recruits & activates ASM Acid Sphingomyelinase (ASM) Di226BMP->ASM recruits & activates LPLA2 Lysosomal Phospholipase A2 (LPLA2) Di226BMP->LPLA2 recruits & activates Glucosylceramide Glucosylceramide GCase->Glucosylceramide hydrolyzes Sphingomyelin Sphingomyelin ASM->Sphingomyelin hydrolyzes Phospholipids Phospholipids LPLA2->Phospholipids hydrolyzes Ceramide Ceramide Glucose Glucose Phosphocholine Phosphocholine FattyAcids Fatty Acids Lysophospholipids Lysophospholipids

Caption: Di-22:6-BMP recruits and activates lysosomal enzymes.

Experimental Protocols

Preparation of Di-22:6-BMP-Containing Liposomes

Objective: To prepare liposomes incorporating Di-22:6-BMP for use in in vitro enzyme activity assays.

Materials:

  • Di-22:6-BMP

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • In a glass vial, combine PC, cholesterol, and Di-22:6-BMP in chloroform at the desired molar ratio (e.g., 6:3:1).

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Store the prepared liposomes at 4°C and use within one week.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids (PC, Cholesterol, Di-22:6-BMP) in Chloroform start->dissolve dry Dry to form Lipid Film dissolve->dry hydrate Hydrate with PBS to form MLVs dry->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through 100nm membrane freeze_thaw->extrude end Store Liposomes at 4°C extrude->end

Caption: Workflow for preparing Di-22:6-BMP liposomes.

In Vitro Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the effect of Di-22:6-BMP on the activity of GCase.

Materials:

  • Recombinant human GCase

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate

  • Di-22:6-BMP-containing liposomes (and control liposomes without Di-22:6-BMP)

  • Sodium acetate buffer (pH 5.2)

  • Glycine-NaOH buffer (pH 10.7), stop solution

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Prepare a reaction mixture containing sodium acetate buffer (pH 5.2), 4-MUG, and either Di-22:6-BMP-containing liposomes or control liposomes in a 96-well plate.

  • Initiate the reaction by adding recombinant human GCase to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the glycine-NaOH buffer.

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation at 365 nm and emission at 445 nm.

  • Calculate the GCase activity as the rate of 4-MU production and express the effect of Di-22:6-BMP as fold activation relative to the control.

In Vitro Acid Sphingomyelinase (ASM) Activity Assay

Objective: To determine the influence of Di-22:6-BMP on ASM activity.

Materials:

  • Recombinant human ASM

  • [N-methyl-14C]-Sphingomyelin, radiolabeled substrate

  • Di-22:6-BMP-containing liposomes (and control liposomes)

  • Sodium acetate buffer (pH 5.0) containing Triton X-100

  • Chloroform:Methanol (2:1, v/v)

  • Scintillation cocktail and counter

Protocol:

  • Prepare substrate vesicles by mixing [N-methyl-14C]-sphingomyelin with Di-22:6-BMP-containing liposomes or control liposomes in sodium acetate buffer with Triton X-100.

  • Start the enzymatic reaction by adding recombinant human ASM.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Terminate the reaction by adding chloroform:methanol (2:1, v/v).

  • Separate the aqueous and organic phases by centrifugation. The product, [14C]phosphocholine, will be in the aqueous phase.

  • Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

  • Determine ASM activity based on the amount of [14C]phosphocholine produced and calculate the fold activation by Di-22:6-BMP.

Enzyme_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (Buffer, Substrate, Liposomes) start->prepare_rxn add_enzyme Add Enzyme (GCase or ASM) prepare_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn measure Measure Product Formation (Fluorescence or Radioactivity) stop_rxn->measure analyze Analyze Data (Calculate Fold Activation) measure->analyze end End analyze->end

Caption: General workflow for in vitro enzyme activity assays.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro assessment of Di-22:6-BMP's activity on key lysosomal enzymes. By utilizing these assays, researchers can further elucidate the role of this important phospholipid in lysosomal function and its implications in various disease states. Further investigation is warranted to establish a more comprehensive quantitative understanding of the dose-dependent effects of Di-22:6-BMP on a wider range of lysosomal hydrolases.

References

Commercial Sources and Applications of Di-22:6-BMP Standards and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) is a unique, negatively charged glycerophospholipid predominantly found in the inner membranes of late endosomes and lysosomes. Its distinct structure, featuring two docosahexaenoic acid (DHA; 22:6) acyl chains, plays a crucial role in lysosomal function, including the regulation of cholesterol trafficking and the activity of lysosomal enzymes. Due to its specific localization and role in lysosomal homeostasis, Di-22:6-BMP has emerged as a critical biomarker for monitoring lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), and for assessing drug-induced phospholipidosis (DIPL) in pharmaceutical development. This application note provides a comprehensive overview of the commercial sources for Di-22:6-BMP standards, detailed protocols for their use in research and clinical applications, and insights into the signaling pathways where this lipid is involved.

Commercial Availability of Di-22:6-BMP Standards

The availability of high-purity Di-22:6-BMP standards is essential for accurate quantification and research into its biological functions. Several specialized chemical suppliers offer these and related lipid products.

SupplierProduct Name/Number (Example)PurityFormatNotes
Avanti Polar Lipids (part of Croda) 22:6/22:6 BMP (S,S)>99%PowderA primary manufacturer of a wide range of BMP species. Also available through distributors like Sigma-Aldrich.
BOC Sciences Di-22:6-BMPInquireInquireOffers Di-22:6-BMP and provides custom synthesis services.
Cayman Chemical Docosahexaenoic Acid MaxSpec® Standard≥95%SolutionWhile not a direct source of Di-22:6-BMP, they provide the precursor fatty acid standard crucial for related analytical work.
Echelon Biosciences LPLA2 Inhibitor ScreenN/AAssay KitProvides reagents to study enzymes involved in phospholipidosis, a condition where Di-22:6-BMP is a key biomarker.[1]

Experimental Protocols

The quantification of Di-22:6-BMP in biological matrices is most commonly and accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols provide a detailed methodology for the analysis of Di-22:6-BMP in urine and cultured cells.

Protocol 1: Quantification of Di-22:6-BMP in Human Urine by LC-MS/MS

This protocol is designed for the quantitative analysis of Di-22:6-BMP as a non-invasive biomarker of drug-induced phospholipidosis or lysosomal storage disorders.

1. Materials and Reagents:

  • Di-22:6-BMP analytical standard (e.g., from Avanti Polar Lipids)

  • Deuterated Di-22:6-BMP internal standard (e.g., Di-22:6-BMP-d5)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid and ammonium formate

  • Human urine samples

  • Microcentrifuge tubes and solvent-resistant vials

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

  • Add 10 µL of the internal standard solution (e.g., Di-22:6-BMP-d5 at 1 µg/mL in methanol).

  • Add 500 µL of a 2:1 (v/v) mixture of methanol:acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex, sonicate for 5 minutes, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate Di-22:6-BMP from other phospholipids (e.g., start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Di-22:6-BMP: Monitor the transition from the precursor ion to a characteristic product ion.

      • Internal Standard (e.g., Di-22:6-BMP-d5): Monitor the corresponding mass-shifted transition.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Data Analysis and Quantification:

  • Generate a standard curve by analyzing known concentrations of the Di-22:6-BMP analytical standard spiked into a control matrix (e.g., synthetic urine or a pooled normal urine sample).

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Use the regression equation from the standard curve to calculate the concentration of Di-22:6-BMP in the unknown samples.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Analysis of Di-22:6-BMP in Cultured Cells

This protocol outlines the extraction and analysis of Di-22:6-BMP from cell lysates to investigate cellular lipid metabolism and the effects of experimental treatments.

1. Materials and Reagents:

  • Cultured cells (e.g., fibroblasts, macrophages)

  • Phosphate-buffered saline (PBS)

  • HPLC-grade methanol, chloroform, and water

  • Di-22:6-BMP analytical standard and deuterated internal standard

  • Cell scrapers

  • Glass vials

2. Cell Harvesting and Lipid Extraction (Folch Method):

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Add the internal standard.

  • Vortex for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent under nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis and Quantification:

  • Follow the LC-MS/MS and data analysis procedures as described in Protocol 1, with the standard curve prepared in a suitable solvent. The results can be normalized to the total protein content or cell number of the original sample.

Signaling Pathways and Biological Roles

Di-22:6-BMP is not a classical signaling molecule that activates a specific receptor- G-protein cascade. Instead, its "signaling" role is more structural and functional within the endolysosomal system, where it influences the activity of other proteins and pathways.

Endolysosomal Function and Lipid Catabolism

Di-22:6-BMP is a key component of the intraluminal vesicles (ILVs) within late endosomes and lysosomes. Its negative charge at the acidic pH of the lysosome is crucial for recruiting and activating various lysosomal hydrolases and lipid-binding proteins.

Endolysosomal_Function cluster_lysosome Lysosome (Acidic pH) ILV Intraluminal Vesicle (ILV) (Rich in Di-22:6-BMP) GCase Glucocerebrosidase (GBA1) GCase->ILV Binds to BMP Ceramide Ceramide GCase->Ceramide Hydrolysis ASM Acid Sphingomyelinase ASM->ILV Binds to BMP SapC Saposin C SapC->ILV Binds to BMP NPC2 NPC2 Protein NPC2->ILV Binds to BMP NPC1 NPC1 Protein (Lysosomal Membrane) NPC2->NPC1 Transfers Cholesterol to GlcCer Glucosylceramide GlcCer->GCase Substrate Cholesterol Cholesterol Cholesterol->NPC2 Binds

Caption: Role of Di-22:6-BMP in the lysosome.

This diagram illustrates how the BMP-rich surface of intraluminal vesicles acts as a platform for the binding and activation of key enzymes and proteins involved in lipid metabolism, such as GBA1 for glucosylceramide degradation and NPC2 for cholesterol transport.

Drug-Induced Phospholipidosis (DIPL)

Many cationic amphiphilic drugs (CADs) can become trapped in the acidic environment of the lysosome. Here, they can inhibit the activity of phospholipases or form indigestible complexes with lipids, leading to the accumulation of phospholipids, including Di-22:6-BMP, and the formation of characteristic multilamellar bodies.

DIPL_Pathway CAD Cationic Amphiphilic Drug (CAD) Lysosome Lysosome (Acidic pH) CAD->Lysosome Sequestration Phospholipase Phospholipases Lysosome->Phospholipase Inhibition LipidComplex Drug-Lipid Complex Lysosome->LipidComplex Formation PhospholipidAccumulation Phospholipid Accumulation (including Di-22:6-BMP) Phospholipase->PhospholipidAccumulation LipidComplex->PhospholipidAccumulation MLB Multilamellar Body Formation PhospholipidAccumulation->MLB CellularToxicity Potential Cellular Toxicity MLB->CellularToxicity Biomarker_Workflow SampleCollection Sample Collection (Urine, Plasma, Cells) SamplePrep Sample Preparation (Extraction, Cleanup) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (Separation, Detection) SamplePrep->LCMS DataProcessing Data Processing (Integration, Quantification) LCMS->DataProcessing Normalization Data Normalization (Creatinine, Protein) DataProcessing->Normalization Interpretation Interpretation (Comparison to Controls) Normalization->Interpretation

References

Application of Di-22:6-BMP in Drug Safety Assessment: A Biomarker for Drug-Induced Phospholipidosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids and the formation of multilamellar bodies.[1][2][3] While not always adverse, the potential for DIPL is a significant concern during drug development, necessitating reliable methods for its detection and monitoring. Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP), a phospholipid enriched in the membranes of lysosomes, has emerged as a highly specific and sensitive biomarker for DIPL.[1][2][3][4][] This document provides detailed application notes and protocols for the use of Di-22:6-BMP in drug safety assessment.

Changes in Di-22:6-BMP levels can serve as an early indicator of DIPL, and its measurement in accessible biological fluids like urine, plasma, and serum offers a non-invasive means to monitor the onset, progression, and reversal of this condition.[1][4][]

Mechanism of Drug-Induced Phospholipidosis and the Role of Di-22:6-BMP

Cationic amphiphilic drugs (CADs) are a class of compounds frequently associated with DIPL. These drugs can enter the acidic environment of the lysosome and become protonated, trapping them within the organelle. The accumulation of CADs is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for the breakdown of phospholipids. This inhibition leads to the accumulation of phospholipids and the formation of characteristic multilamellar bodies. Di-22:6-BMP is a key component of the inner lysosomal membrane and its levels increase during DIPL.[6]

DIPL_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) CAD Cationic Amphiphilic Drug (CAD) CAD_trapped Trapped CAD (Protonated) CAD->CAD_trapped Enters & gets trapped Phospholipase Lysosomal Phospholipase CAD_trapped->Phospholipase Inhibits Phospholipids Phospholipids Phospholipase->Phospholipids Degrades (Inhibited) Multilamellar_Body Multilamellar Body (Phospholipid Accumulation) Phospholipids->Multilamellar_Body Accumulates as Di_22_6_BMP Di-22:6-BMP Multilamellar_Body->Di_22_6_BMP Releases Biofluids Biofluids (Urine, Plasma, Serum) Di_22_6_BMP->Biofluids Released from cell

Figure 1: Mechanism of Drug-Induced Phospholipidosis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding Di-22:6-BMP levels in various species and conditions. This data is crucial for establishing baseline levels and interpreting changes during drug safety studies.

Table 1: Urinary Di-22:6-BMP Concentrations in Niemann-Pick Type C (NPC) Patients vs. Healthy Subjects

GroupMean Concentration (ng/mg creatinine)Concentration Range (ng/mg creatinine)Fold Change (NPC vs. Healthy)
NPC Patients44.3 ± 60.93.3 - 271.451.4
Healthy Subjects0.86 ± 1.10.1 - 4.4-

Data from a study validating Di-22:6-BMP as a biomarker for DIPL, using NPC disease as a model.[1]

Table 2: Baseline Di-22:6-BMP Ranges in Plasma, Serum, and Urine of Laboratory Animals and Humans

SpeciesPlasma (ng/mL)Serum (ng/mL)Urine (ng/mL)
Rat0.5 - 2.50.4 - 2.00.1 - 1.5
Mouse1.0 - 5.01.5 - 6.00.2 - 2.0
Dog0.2 - 1.00.3 - 1.20.05 - 0.5
Monkey0.3 - 1.50.4 - 1.80.1 - 1.0
Human0.1 - 0.80.1 - 0.90.02 - 0.5

Note: These are approximate baseline ranges and can be species- and laboratory-dependent.[4]

Experimental Protocols

The accurate quantification of Di-22:6-BMP is essential for its use as a biomarker. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][]

Protocol 1: Quantification of Di-22:6-BMP in Urine, Plasma, or Serum by LC-MS/MS

This protocol outlines the key steps for the extraction and analysis of Di-22:6-BMP from biological matrices.

1. Materials and Reagents:

  • Di-22:6-BMP standard

  • Internal standard (e.g., a deuterated form of Di-22:6-BMP)

  • Chloroform

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid (or other suitable modifier)

  • Centrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen samples (urine, plasma, or serum) on ice.

  • In a centrifuge tube, add a known volume of the sample (e.g., 100 µL).

  • Add the internal standard to all samples, calibration standards, and quality control (QC) samples.

  • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the sample.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer containing the phospholipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., water/methanol/acetonitrile mixture) for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column to separate Di-22:6-BMP from other lipids. A gradient elution with mobile phases containing water, acetonitrile, and a modifier like formic acid is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Di-22:6-BMP and the internal standard.

4. Quantification:

  • Prepare a standard curve by spiking known concentrations of the Di-22:6-BMP standard into a blank matrix (e.g., water or stripped serum).

  • The quantitative range of the assay should be established, for example, from 0.1 to 25 ng/mL.[1]

  • Prepare QC samples at multiple concentrations (e.g., low, medium, and high) to ensure the accuracy and precision of the assay.

  • Calculate the concentration of Di-22:6-BMP in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

  • For urine samples, it is recommended to normalize the Di-22:6-BMP concentration to the urinary creatinine concentration to account for variations in urine dilution.[1][7]

LCMS_Workflow Sample Biological Sample (Urine, Plasma, Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (Chloroform/Methanol) Spike_IS->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Data_Analysis Data Analysis & Normalization Quantification->Data_Analysis

Figure 2: Experimental Workflow for Di-22:6-BMP Quantification.

Conclusion

Di-22:6-BMP is a valuable and reliable biomarker for the assessment of drug-induced phospholipidosis in a drug safety context.[4] Its specificity for lysosomal dysfunction and the ability to measure it non-invasively in various biological fluids make it a powerful tool in preclinical and clinical studies.[1][] The protocols and data presented here provide a framework for the implementation of Di-22:6-BMP analysis in drug development programs, aiding in the early identification and management of potential DIPL-related risks.

References

Troubleshooting & Optimization

Technical Support Center: Di-22:6-BMP Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the extraction of Di-22:6-BMP (di-docosahexaenoyl bis(monoacylglycerol)phosphate) from various tissues. Di-22:6-BMP is a significant biomarker for drug-induced phospholipidosis and certain lysosomal storage disorders, making its accurate quantification crucial for research and drug development.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses common problems encountered during Di-22:6-BMP extraction in a question-and-answer format.

Issue 1: Low Yield of Di-22:6-BMP

Q: We are experiencing significantly lower than expected yields of Di-22:6-BMP from our tissue samples. What are the potential causes and how can we troubleshoot this?

A: Low recovery of Di-22:6-BMP can stem from several factors throughout the experimental workflow. Here is a step-by-step troubleshooting guide to identify and resolve the issue:

Troubleshooting Decision Tree for Low Di-22:6-BMP Yield

Low_Yield_Troubleshooting cluster_Tissue Tissue Handling Issues cluster_Homogenization Homogenization Problems cluster_Extraction Extraction Protocol Flaws cluster_Solvent Solvent Quality Issues cluster_Phase Phase Separation Errors cluster_Final Final Step Losses cluster_MS MS Analysis Problems Start Low Di-22:6-BMP Yield Tissue_Handling 1. Review Tissue Handling & Storage Start->Tissue_Handling Homogenization 2. Assess Homogenization Efficiency Tissue_Handling->Homogenization Handling OK Tissue_Degradation - Improper storage (e.g., not at -80°C) - Multiple freeze-thaw cycles - Delayed processing after collection Tissue_Handling->Tissue_Degradation Extraction_Protocol 3. Evaluate Extraction Protocol Homogenization->Extraction_Protocol Homogenization Complete Incomplete_Disruption - Inefficient homogenization method - Insufficient homogenization time/speed - Inappropriate sample-to-bead/probe ratio Homogenization->Incomplete_Disruption Solvent_Quality 4. Check Solvent Quality Extraction_Protocol->Solvent_Quality Protocol Seems Correct Wrong_Method - Unsuitable extraction method for tissue type - Incorrect solvent ratios - Insufficient solvent volume for tissue amount Extraction_Protocol->Wrong_Method Phase_Separation 5. Verify Phase Separation Solvent_Quality->Phase_Separation Solvents are High Purity Degraded_Solvents - Use of old or improperly stored solvents - Contamination with water or other impurities Solvent_Quality->Degraded_Solvents Final_Steps 6. Examine Final Processing Steps Phase_Separation->Final_Steps Phases Separated Clearly Emulsion - Formation of an emulsion layer - Incomplete separation of aqueous and organic phases Phase_Separation->Emulsion MS_Analysis 7. Investigate Mass Spectrometry Analysis Final_Steps->MS_Analysis Processing Steps Correct Drying_Issues - Over-drying of the lipid extract - Loss of sample during solvent evaporation - Incomplete reconstitution of the lipid pellet Final_Steps->Drying_Issues Low_Abundance - Di-22:6-BMP concentration below detection limit - Ion suppression effects - Improper instrument calibration MS_Analysis->Low_Abundance

Caption: Troubleshooting decision tree for low Di-22:6-BMP yield.

Issue 2: Poor Reproducibility Between Replicates

Q: We are observing high variability in Di-22:6-BMP levels between our technical and biological replicates. How can we improve our reproducibility?

A: Poor reproducibility is often a result of inconsistencies in the experimental procedure. To address this, consider the following:

  • Standardize Tissue Homogenization: Ensure that all samples are homogenized using the exact same protocol, including the type of homogenizer, duration, and intensity. Inconsistent tissue disruption is a major source of variability.

  • Precise Pipetting: Use calibrated pipettes and consistent technique, especially when handling viscous organic solvents.

  • Consistent Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol for all samples.

  • Thorough Vortexing/Mixing: Ensure complete mixing at all steps where it is required to guarantee uniform reactions and extractions.

  • Internal Standards: The use of an appropriate internal standard, such as a commercially available deuterated Di-22:6-BMP, is crucial to correct for sample loss during preparation and for variations in mass spectrometry signal.

Issue 3: Co-elution with Isomeric Phosphatidylglycerol (PG)

Q: We are having difficulty separating Di-22:6-BMP from its structural isomer, Di-22:6-PG, during our LC-MS analysis. What strategies can we employ to resolve this?

A: The co-elution of BMP and PG isomers is a well-known challenge in lipidomics. Here are some approaches to improve their separation:

  • Optimize Liquid Chromatography:

    • Column Chemistry: Utilize a column with a different stationary phase chemistry that can better resolve these isomers.

    • Gradient Optimization: Carefully optimize the mobile phase gradient. A shallower gradient around the elution time of BMP and PG can often improve separation.

  • Mass Spectrometry Fragmentation:

    • Employ tandem mass spectrometry (MS/MS). BMP and PG isomers produce different characteristic fragment ions, allowing for their differentiation even if they co-elute chromatographically.

  • Chemical Derivatization:

    • Derivatization of the phosphate group can alter the chromatographic behavior of BMP and PG, potentially leading to better separation.

Frequently Asked Questions (FAQs)

Q1: Which tissue homogenization method is best for Di-22:6-BMP extraction?

A1: The optimal homogenization method depends on the tissue type. For soft tissues like liver or brain, a Dounce or Potter-Elvehjem homogenizer is often sufficient. For tougher tissues, bead beating or rotor-stator homogenization may be necessary to ensure complete cell disruption. It is critical to perform homogenization on ice to minimize enzymatic degradation of lipids.

Q2: What is the best method for extracting Di-22:6-BMP from tissues?

A2: The most common and well-established methods for lipid extraction, including Di-22:6-BMP, are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods. The choice of method can depend on the tissue type, sample size, and downstream analytical technique. The MTBE method is often favored for its reduced use of hazardous chlorinated solvents and a simpler workflow.

Q3: How should I store my tissue samples before extraction to ensure the stability of Di-22:6-BMP?

A3: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid repeated freeze-thaw cycles, as this can lead to lipid degradation.

Q4: Are there any specific considerations for the solvents used in the extraction?

A4: It is crucial to use high-purity, HPLC- or mass spectrometry-grade solvents. Solvents should be stored properly to prevent contamination with water or other impurities, which can significantly impact extraction efficiency.

Q5: How can I be sure that the signal I am detecting is Di-22:6-BMP and not another lipid?

A5: Confirmation of Di-22:6-BMP identity should be based on a combination of:

  • Accurate Mass Measurement: High-resolution mass spectrometry can provide a highly accurate mass measurement that corresponds to the elemental composition of Di-22:6-BMP.

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of your analyte to that of a known Di-22:6-BMP standard provides a high degree of confidence in its identification.

  • Chromatographic Retention Time: The retention time of your analyte should match that of a pure Di-22:6-BMP standard under the same chromatographic conditions.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Tissues

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether, Methanol
Key Advantage Well-established, effective for a wide range of lipids.Rapid extraction, suitable for samples with high water content.Reduced use of chlorinated solvents, simpler workflow.
Key Disadvantage Use of toxic chloroform, can be labor-intensive.Less efficient for tissues with high lipid content.Can be less effective for very polar lipids.
Phase Separation Lower organic phaseLower organic phaseUpper organic phase

Note: The extraction efficiency for Di-22:6-BMP can vary depending on the specific tissue matrix and the precise execution of the protocol. It is recommended to validate the chosen method for your specific application.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction from Tissues

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 2 mL of ice-cold methanol in a glass Dounce homogenizer.

  • Extraction:

    • Add 4 mL of chloroform to the homogenate and continue to homogenize for 1-2 minutes.

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Vortex the mixture for 15 seconds and then agitate on a shaker at room temperature for 15 minutes.

  • Phase Separation:

    • Add 1 mL of 0.9% NaCl solution to the tube.

    • Vortex for 15 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid pellet in a suitable solvent (e.g., methanol or chloroform:methanol 1:1) for downstream analysis.

Protocol 2: MTBE Method for Lipid Extraction from Tissues

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold methanol in a glass Dounce homogenizer or using a bead beater.

  • Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add 3.3 mL of MTBE.

    • Vortex for 1 minute and then agitate on a shaker at room temperature for 1 hour.

  • Phase Separation:

    • Add 825 µL of water to induce phase separation.

    • Vortex for 15 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the upper organic phase (MTBE layer) containing the lipids and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid pellet in a suitable solvent for subsequent analysis.

Mandatory Visualizations

Di-22:6-BMP Extraction Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Storage 2. Storage (-80°C) Tissue_Collection->Storage Homogenization 3. Homogenization (on ice) Storage->Homogenization Solvent_Addition 4. Solvent Addition (e.g., Folch, Bligh-Dyer, or MTBE) Homogenization->Solvent_Addition Phase_Separation 5. Phase Separation (Centrifugation) Solvent_Addition->Phase_Separation Lipid_Collection 6. Collection of Organic Phase Phase_Separation->Lipid_Collection Drying 7. Solvent Evaporation (under Nitrogen) Lipid_Collection->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General experimental workflow for Di-22:6-BMP extraction from tissues.

Signaling Pathway Context (Simplified)

Di-22:6-BMP is primarily localized within the late endosomes and lysosomes and plays a crucial role in lysosomal function. Its accumulation is often indicative of lysosomal stress or dysfunction.

Lysosomal_Pathway cluster_cellular Cellular Processes cluster_molecular Molecular Events Endocytosis Endocytosis Late_Endosome Late Endosome Endocytosis->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Lysosomal_Dysfunction Lysosomal Dysfunction Lysosome->Lysosomal_Dysfunction CAD Accumulation Drug_Uptake Cationic Amphiphilic Drug (CAD) Uptake Drug_Uptake->Lysosome BMP_Accumulation Di-22:6-BMP Accumulation Phospholipidosis Phospholipidosis BMP_Accumulation->Phospholipidosis Lysosomal_Dysfunction->BMP_Accumulation

Caption: Simplified diagram showing the role of Di-22:6-BMP in drug-induced phospholipidosis.

References

Technical Support Center: Di-22:6-BMP Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is Di-22:6-BMP and why is it a significant biomarker?

Di-22:6-BMP is a species of bis(monoacylglycerol)phosphate, a class of lipids primarily located in the late endosomes and lysosomes.[1][2] It plays a crucial role in lysosomal function and metabolic homeostasis.[1] Dysregulation of Di-22:6-BMP levels has been associated with a variety of conditions, including drug-induced phospholipidosis (DIPL), lysosomal storage disorders like Niemann-Pick type C (NPC) disease, and neurodegenerative diseases such as Parkinson's and Frontotemporal Dementia.[2][3][4][5] Its utility as a biomarker stems from its ability to be monitored in accessible biological fluids like plasma, serum, and urine, reflecting tissue-level changes.[3]

Q2: What are the primary methods for quantifying Di-22:6-BMP?

The most robust and widely used methods for Di-22:6-BMP quantification involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][6] This technique allows for the specific detection and quantification of individual BMP species, even in complex biological matrices.[2] While immunological methods like ELISA have been mentioned in literature, LC-MS/MS is preferred for its high specificity and ability to differentiate between isomeric lipid species.[2][7]

Q3: What are the major challenges in accurately quantifying Di-22:6-BMP?

The primary challenges in Di-22:6-BMP quantification include:

  • Isomeric Interference: Di-22:6-BMP is structurally isomeric with di-docosahexaenoyl phosphatidylglycerol (di-22:6-PG), a more common phospholipid.[1][8] Co-elution of these isomers can lead to inaccurate quantification. Chromatographic separation is essential to distinguish between them.[8]

  • Low Abundance: BMPs are generally low-abundance lipids, which can make their detection and quantification challenging, especially in whole-cell or tissue lysates.[1]

  • Lack of Standardized Protocols: While several methods are published, there is a need for standardized and robust analytical protocols to ensure inter-laboratory reproducibility.[1]

  • Sample Preparation: The efficiency of extraction from various biological matrices can significantly impact the final quantification.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution in LC-MS/MS Inadequate chromatographic separation from isomeric phosphatidylglycerol (PG).Optimize the liquid chromatography method. A reverse-phase C18 column, such as the Synergi Hydro RP, can be effective.[6][7] Consider using ion mobility spectrometry for additional separation.[2][8]
Inappropriate mobile phase composition.Adjust the gradient and solvent composition (e.g., acetonitrile, methanol, water) to improve separation.[6]
Low Signal Intensity or Inability to Detect Di-22:6-BMP Inefficient extraction from the sample matrix.Use a robust liquid-liquid extraction method with solvents like chloroform, methanol, and isopropanol.[6] Ensure the pH of the sample is optimized (pH 4-10) to stabilize the lipid.[6]
Low abundance of Di-22:6-BMP in the sample.Consider an enrichment step, such as isolating lysosomal fractions, where BMP is more concentrated.[1]
Instrument sensitivity is too low.Utilize a highly sensitive mass spectrometer, such as a triple quadrupole or Orbitrap system.[1]
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent handling during extraction and reconstitution steps.[6] Use of an internal standard is critical.
Sample degradation.Add antioxidants like BHT or vitamin E during sample preparation to prevent oxidation of the polyunsaturated fatty acid chains.[6] Store samples appropriately.
Inaccurate Quantification Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard, such as di-22:6 BMP-d5, to normalize for extraction efficiency and matrix effects.[1]
Improper normalization of data.Normalize Di-22:6-BMP levels to a relevant biological measure, such as total protein concentration, tissue weight, or urinary creatinine.[6]
Co-elution with interfering substances.Perform tandem mass spectrometry (MS/MS) to confirm the identity of the lipid based on its specific fragmentation pattern.[8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Urine

This protocol is a generalized procedure based on common practices described in the literature.[6]

  • Sample Collection and Stabilization: Collect urine samples and immediately place them on ice. For long-term storage, freeze at -80°C. Adjust the pH of the urine sample to a range of 6-8 to ensure the stability of Di-22:6-BMP.[6]

  • Addition of Internal Standard: Spike the urine sample with a known concentration of a suitable internal standard (e.g., di-22:6 BMP-d5).[1]

  • Extraction:

    • To 1 mL of urine, add 3 mL of a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.[7]

    • Reconstitute the dried lipid extract in an appropriate solvent mixture for LC-MS/MS analysis, such as acetonitrile/methanol/water.[6]

Quantification by LC-MS/MS

This protocol outlines a general approach for the analysis of Di-22:6-BMP.

  • Liquid Chromatography:

    • Column: Use a C18 reverse-phase analytical column (e.g., Phenomenex Synergi Hydro RP).[6][7]

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable modifier like ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same modifier.

    • Gradient: Develop a gradient elution method that effectively separates Di-22:6-BMP from its isomer, di-22:6-PG.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phospholipids, although positive mode can be used for specific fragmentation patterns.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.

    • Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (Di-22:6-BMP) and the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

Di_22_6_BMP_Signaling_and_Function Di-22:6-BMP in Lysosomal Function cluster_lysosome Lysosome cluster_disease Pathological States ILV Intraluminal Vesicles (ILVs) Enriched with Di-22:6-BMP NPC2 NPC2 Protein ILV->NPC2 Facilitates Cholesterol Transfer Hydrolases Lysosomal Hydrolases (e.g., GCase, ASM) ILV->Hydrolases Activates Dysregulation Dysregulation of Di-22:6-BMP Levels ILV->Dysregulation NPC1 NPC1 Protein NPC2->NPC1 Transfers Cholesterol DIPL Drug-Induced Phospholipidosis (DIPL) LSD Lysosomal Storage Disorders (e.g., Niemann-Pick C) Neurodegeneration Neurodegenerative Diseases Dysregulation->DIPL Dysregulation->LSD Dysregulation->Neurodegeneration Experimental_Workflow Di-22:6-BMP Quantification Workflow Sample Biological Sample (Urine, Plasma, Tissue) Preparation Sample Preparation (pH adjustment, Internal Standard) Sample->Preparation Extraction Liquid-Liquid Extraction Preparation->Extraction Drying Drying and Reconstitution Extraction->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS Data_Analysis Data Analysis (Quantification, Normalization) LC_MS->Data_Analysis Result Di-22:6-BMP Concentration Data_Analysis->Result

References

Improving the stability of Di-22:6-BMP samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Di-22:6-BMP samples and to troubleshoot common issues encountered during analysis.

FAQs: Improving Di-22:6-BMP Sample Stability

Q1: What is Di-22:6-BMP and why is its stability a concern?

A1: Di-22:6-BMP is a phospholipid containing two docosahexaenoic acid (DHA; 22:6) fatty acid chains. It has emerged as a critical biomarker for monitoring drug-induced phospholipidosis and certain lysosomal storage diseases.[1][2] The presence of highly unsaturated DHA makes Di-22:6-BMP particularly susceptible to oxidation, which can lead to sample degradation and inaccurate quantification during analysis.

Q2: How can I prevent the degradation of Di-22:6-BMP during sample collection and handling?

A2: To minimize degradation, it is crucial to handle samples quickly and at low temperatures. For blood samples, it is recommended to process them promptly to separate plasma or serum. All samples (plasma, urine, tissues) should be immediately frozen and stored at -80°C until analysis. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or during initial processing is a common strategy to prevent lipid peroxidation.[3][4]

Q3: What are the recommended storage conditions for Di-22:6-BMP samples?

A3: For long-term stability, samples should be stored at -80°C.[3] Storage at higher temperatures (e.g., -20°C or 4°C) can lead to the degradation of polyunsaturated fatty acids over time. It is also advisable to minimize freeze-thaw cycles by aliquoting samples into smaller volumes for single use.[3]

Q4: What type of antioxidant should I use and at what concentration?

A4: Butylated hydroxytoluene (BHT) is a widely used antioxidant for lipid analysis. While the optimal concentration can vary depending on the sample matrix and storage time, a common starting point is a final concentration of 0.05% (w/v) in the sample or extraction solvent. Studies on other polyunsaturated lipids have shown that BHT can effectively prevent degradation for extended periods.[3]

Troubleshooting Guide: LC-MS/MS Analysis of Di-22:6-BMP

This guide addresses common problems encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Di-22:6-BMP.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Di-22:6-BMP Incomplete Extraction: The extraction solvent may not be optimal for the sample matrix. Degradation during Extraction: Oxidation of Di-22:6-BMP can occur during the extraction process.Optimize Extraction Method: A liquid-liquid extraction (LLE) using a chloroform:methanol mixture is commonly employed for phospholipids. Ensure proper phase separation and collection of the organic layer. Add Antioxidant to Extraction Solvent: Include an antioxidant like BHT in the extraction solvent to prevent oxidative degradation.[3][4]
High Variability in Results Inconsistent Sample Handling: Variations in collection, processing, or storage can introduce variability. Sample Degradation: Instability of Di-22:6-BMP across different samples.Standardize Pre-analytical Procedures: Implement a strict and consistent protocol for all sample handling steps. Ensure Proper Storage and Antioxidant Use: Store all samples at -80°C and consistently use an antioxidant.
Peak Tailing in Chromatogram Secondary Interactions with Column: The phosphate group of Di-22:6-BMP can interact with active sites on the silica-based column. Column Overload: Injecting too much sample can lead to poor peak shape.Use a Suitable Column: Employ a high-quality C18 column with good end-capping to minimize silanol interactions. Optimize Mobile Phase: The addition of a small amount of a weak acid (e.g., formic acid) or a salt (e.g., ammonium formate) to the mobile phase can improve peak shape. Reduce Sample Load: Dilute the sample or decrease the injection volume.
Peak Splitting in Chromatogram Injection Solvent Mismatch: A strong injection solvent can cause peak distortion, especially for early eluting peaks. Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split.Match Injection Solvent to Mobile Phase: The injection solvent should be as weak as or weaker than the initial mobile phase. Maintain Column Health: Use a guard column and filter samples to prevent frit blockage. If a void is suspected, the column may need to be replaced.
Co-elution with Isomers Structural Isomers: Di-22:6-BMP is isomeric with di-22:6-phosphatidylglycerol (Di-22:6-PG), which can be difficult to separate chromatographically.Optimize Chromatographic Separation: A longer column or a shallower gradient may be necessary to resolve the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative separation technique. Use High-Resolution Mass Spectrometry: High-resolution MS can help distinguish between isobaric compounds based on their accurate mass.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Di-22:6-BMP from Plasma/Urine

This protocol is based on established methods for phospholipid extraction.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of Di-22:6-BMP)

  • Chloroform:Methanol (2:1, v/v) with 0.05% BHT

  • 0.9% NaCl solution (saline)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Acetonitrile:Isopropanol, 1:1, v/v)

Procedure:

  • To 100 µL of plasma or urine in a glass tube, add the internal standard.

  • Add 2 mL of chloroform:methanol (2:1, v/v) with BHT.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Stability Testing of Di-22:6-BMP in Plasma

This protocol can be adapted to assess the stability of Di-22:6-BMP under various conditions.

Materials:

  • Pooled plasma sample

  • BHT solution

  • Storage vials

Procedure:

  • Divide the pooled plasma into multiple aliquots.

  • Create different experimental groups:

    • Control (no antioxidant)

    • With BHT (at a final concentration of 0.05%)

  • For each group, create sub-aliquots for storage at different temperatures (e.g., 4°C, -20°C, -80°C).

  • Establish a baseline (Time 0) by immediately extracting and analyzing a set of aliquots from each group.

  • Store the remaining aliquots under their designated conditions.

  • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each condition.

  • Extract and analyze the samples for Di-22:6-BMP concentration.

  • Compare the results to the baseline to determine the percentage of degradation.

Visualizations

Degradation_Pathway Di-22:6-BMP Di-22:6-BMP Hydroperoxides Hydroperoxides Di-22:6-BMP->Hydroperoxides Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->Hydroperoxides Aldehydes & Ketones Aldehydes & Ketones Hydroperoxides->Aldehydes & Ketones Decomposition Degradation Products Degradation Products Aldehydes & Ketones->Degradation Products

Caption: Potential oxidative degradation pathway of Di-22:6-BMP.

Sample_Handling_Workflow cluster_Pre_Analysis Pre-Analysis cluster_Analysis Analysis Sample Collection Sample Collection Add Antioxidant (BHT) Add Antioxidant (BHT) Sample Collection->Add Antioxidant (BHT) Immediate Processing Immediate Processing Add Antioxidant (BHT)->Immediate Processing Storage at -80°C Storage at -80°C Immediate Processing->Storage at -80°C Thaw on Ice Thaw on Ice Storage at -80°C->Thaw on Ice Liquid-Liquid Extraction Liquid-Liquid Extraction Thaw on Ice->Liquid-Liquid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Liquid-Liquid Extraction->LC-MS/MS Analysis

Caption: Recommended workflow for Di-22:6-BMP sample handling and analysis.

Troubleshooting_Tree Poor Peak Shape Poor Peak Shape Tailing Peaks? Tailing Peaks? Poor Peak Shape->Tailing Peaks? Splitting Peaks? Splitting Peaks? Tailing Peaks?->Splitting Peaks? No Check for Column Overload Check for Column Overload Tailing Peaks?->Check for Column Overload Yes Check Injection Solvent Check Injection Solvent Splitting Peaks?->Check Injection Solvent Yes Investigate Other Issues Investigate Other Issues Splitting Peaks?->Investigate Other Issues No Optimize Mobile Phase Optimize Mobile Phase Check for Column Overload->Optimize Mobile Phase Inspect Column for Voids Inspect Column for Voids Check Injection Solvent->Inspect Column for Voids

Caption: Decision tree for troubleshooting poor peak shape in Di-22:6-BMP analysis.

References

Interpreting unexpected results in Di-22:6-BMP studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-22:6-BMP Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di-22:6-bis(monoacylglycerol)phosphate (BMP). This resource provides practical guidance for interpreting unexpected results in your experiments through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is Di-22:6-BMP and why is it significant?

A1: Di-22:6-BMP is a unique anionic phospholipid, predominantly found in the inner membranes of late endosomes and lysosomes.[1] It is characterized by two docosahexaenoic acid (DHA, 22:6) fatty acid chains. Its significance lies in its roles as a key regulator of lysosomal function—including cholesterol trafficking and the activation of certain lysosomal enzymes—and as a clinical biomarker for drug-induced phospholipidosis (DIPL) and various lysosomal storage disorders (LSDs), such as Niemann-Pick type C (NPC) disease.[2][3]

Q2: What are the primary biological functions of Di-22:6-BMP?

A2: Di-22:6-BMP is crucial for:

  • Cholesterol Trafficking: It facilitates the movement of cholesterol within the endo-lysosomal system.[2]

  • Enzyme Activation: It acts as a docking site and cofactor for several lysosomal hydrolases involved in lipid degradation.[1]

  • Vesicle Formation: It is a major component of intraluminal vesicles (ILVs) within multivesicular bodies, contributing to their formation.[1]

  • Lysosomal Stability: It helps maintain the integrity of the lysosomal membrane.[3]

Q3: What causes an increase in Di-22:6-BMP levels?

A3: Elevated levels of Di-22:6-BMP are typically associated with lysosomal stress or dysfunction.[2] Common causes include:

  • Cationic Amphiphilic Drugs (CADs): Many pharmaceuticals with a hydrophobic ring and a cationic amine group can accumulate in lysosomes and inhibit phospholipid degradation, leading to DIPL.[2][4][5][6][7][8]

  • Lysosomal Storage Disorders (LSDs): Genetic defects in lysosomal enzymes or transport proteins, as seen in NPC disease, cause the accumulation of undegraded lipids, including BMPs.[2]

  • Metabolic Stress: Conditions like high-fat diets can induce a form of acquired lysosomal storage disease in certain tissues, such as the kidney, leading to BMP accumulation.[3]

Q4: What is the primary method for quantifying Di-22:6-BMP?

A4: The gold standard for accurate quantification of Di-22:6-BMP is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[1][2][3] This method allows for the separation of Di-22:6-BMP from its structural isomers, like phosphatidylglycerol (PG), and provides precise quantification, especially when using stable isotope-labeled internal standards.[1][3] Antibody-based methods can detect total BMP but often lack the specificity to distinguish between different fatty acyl chain species.[3]

Troubleshooting Guides

Category 1: Data Interpretation Issues

Question: My results show a significant decrease in Di-22:6-BMP levels after treating cells with a compound expected to induce phospholipidosis. Why would this happen?

Answer: This is a counter-intuitive but mechanistically plausible result. The most likely cause is oxidative stress .

  • Plausible Cause & Solution:

    • Oxidative Degradation: The polyunsaturated fatty acid (PUFA) chains (22:6) in Di-22:6-BMP are highly susceptible to lipid peroxidation.[9] If your experimental compound induces a strong oxidative stress response in the cells, it could be degrading Di-22:6-BMP faster than it accumulates. In contrast, BMP species with more saturated fatty acids (like 18:1) are more resistant to this degradation.[9][10]

    • Troubleshooting Steps:

      • Co-treat with an Antioxidant: Repeat the experiment and include a condition where cells are co-treated with your compound and a potent antioxidant like Vitamin E.[9] If this rescues the Di-22:6-BMP levels, it strongly suggests oxidative degradation is the cause.

      • Measure Oxidative Stress: Use a cellular reactive oxygen species (ROS) assay (e.g., DCFDA) to confirm that your compound is indeed inducing oxidative stress.

      • Analyze Other BMP Species: If your LC-MS/MS method allows, quantify a more saturated BMP species (e.g., Di-18:1-BMP) in parallel. An increase in Di-18:1-BMP alongside a decrease in Di-22:6-BMP would support the oxidative degradation hypothesis.

Question: I see high variability in Di-22:6-BMP levels across my biological replicates, even in the untreated control group. What's causing this?

Answer: High variability in lipidomic measurements is a common challenge. The source can be biological or technical.

  • Plausible Causes & Solutions:

    • Inconsistent Cell Culture Conditions:

      • Cause: Differences in cell confluence, passage number, or serum lots can significantly alter the cellular lipidome.

      • Solution: Standardize your cell culture protocol stringently. Use cells within a narrow passage number range, seed them to achieve a consistent confluence at the time of treatment/harvest, and qualify new lots of fetal bovine serum (FBS) for their effect on baseline lipid levels.

    • Subtle Differences in Cell Harvesting/Extraction:

      • Cause: Minor variations in the timing of cell scraping, washing, or the temperature during lipid extraction can introduce variability.

      • Solution: Work quickly and keep samples on ice throughout the harvesting and preparation stages. Ensure complete and consistent solvent evaporation and reconstitution. Use a robust lipid extraction method (e.g., Bligh-Dyer or a modified Folch method) and apply it identically to every sample.

    • Analytical Instrument Fluctuation:

      • Cause: Mass spectrometer performance can drift over the course of a long sample run.

      • Solution: Run pooled quality control (QC) samples (a mix of all experimental samples) periodically throughout your analytical sequence. Normalizing the data to the signal of these QC samples can help correct for instrument drift.[11]

Category 2: Analytical & Methodological Issues

Question: My mass spectrometry data shows a peak at the correct mass for Di-22:6-BMP, but I'm not sure if it's authentic. How can I be certain it's not an isomer?

Answer: This is a critical issue in BMP analysis, as it is isomeric with phosphatidylglycerol (PG).[1][3][12][13][14] Differentiating them requires more than just mass accuracy.

  • Plausible Cause & Solution:

    • Co-elution of Isomers: Standard reverse-phase chromatography may not fully separate Di-22:6-BMP and Di-22:6-PG.

    • Troubleshooting Steps:

      • Chromatographic Separation: The most robust solution is to optimize your liquid chromatography method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective at separating BMP from PG.[3][13] Fine-tuning the gradient on a reverse-phase column may also achieve separation.[1]

      • Tandem MS (MS/MS) Fragmentation: Use positive ion mode for MS/MS analysis. BMP and PG produce different characteristic fragment ions.[1][12][15] BMP typically yields prominent monoacylglycerol (MG) fragments, while PG produces a prominent diacylglycerol (DG) fragment.[1]

      • Use Biological Standards: A definitive method involves using cell lysates from a CLN5 knockout (KO) cell line. CLN5 is the BMP synthase.[1] A true BMP peak will be significantly depleted or absent in the CLN5 KO lysate compared to the wild-type control, whereas a PG peak will remain unchanged.[1][15]

Question: I am not detecting any Di-22:6-BMP in the extracellular vesicles (EVs) isolated from my cell culture media. Does this mean it's not there?

Answer: Not necessarily. The absence of a signal could be due to biological reasons or technical limitations.

  • Plausible Causes & Solutions:

    • Specific BMP Sorting: Cells may selectively sort different BMP species into EVs. Some studies have found that while Di-18:1-BMP is detectable in EVs, Di-22:6-BMP is not, suggesting a specific sorting mechanism or that it is below the limit of detection in that compartment.[16][17]

    • Low Abundance: The concentration of Di-22:6-BMP in EVs might be below the limit of detection (LOD) of your current method.

    • Troubleshooting Steps:

      • Increase Sample Input: Concentrate EVs from a larger volume of conditioned media to increase the amount of lipid available for analysis.

      • Optimize Instrument Sensitivity: Ensure your mass spectrometer is tuned for maximum sensitivity in the relevant m/z range.

      • Validate with a Positive Control: Analyze a cell type or condition known to release Di-22:6-BMP into EVs, if such a model is described in the literature, to validate your workflow.

      • Analyze Cellular Levels: Confirm that the cells themselves are producing detectable levels of Di-22:6-BMP. If cellular levels are very low, it is unlikely to be detected in EVs.

Data Presentation

Table 1: Baseline Di-22:6-BMP Concentrations in Plasma and Urine

This table summarizes reference ranges for Di-22:6-BMP across different species, which is critical for designing and interpreting both nonclinical and clinical studies.[2][18]

SpeciesMatrixMean Concentration (ng/mL)Range (ng/mL)
Human Plasma1.80.7 - 4.4
Urine0.80.3 - 2.0
Mouse Plasma20.912.3 - 35.5
Urine1.30.6 - 2.9
Rat Plasma10.45.3 - 20.4
Urine1.00.4 - 2.5
Dog Plasma2.00.8 - 5.0
Urine0.40.2 - 0.8
Monkey Plasma2.51.1 - 5.7
Urine0.50.2 - 1.1

Data adapted from Liu et al., 2014. Concentrations are species-dependent.[2][18]

Experimental Protocols

Protocol 1: Quantification of Di-22:6-BMP by LC-MS/MS

This protocol provides a targeted method for accurately quantifying Di-22:6-BMP in biological samples.

  • Sample Preparation & Lipid Extraction:

    • For cell pellets or tissue homogenates, add 1 mL of ice-cold methanol. For plasma or urine, use 50-100 µL of sample.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., di-22:6 BMP-d5).[15]

    • Perform a lipid extraction using a methyl-tert-butyl ether (MTBE) method. Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Mobile Phase A:B).

  • Liquid Chromatography (LC):

    • Column: Use a C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 95:5 water:methanol with 0.1% formic acid.

    • Mobile Phase B: 60:35:5 isopropanol:methanol:water with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic content (e.g., start at 10% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Di-22:6-BMP: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the monoacylglycerol fragment).

      • Internal Standard (di-22:6 BMP-d5): Monitor the corresponding mass-shifted transition.

    • Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for the specific instrument to maximize signal intensity for the target transitions.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration using a calibration curve prepared with known concentrations of a Di-22:6-BMP analytical standard.

Protocol 2: Fluorescent Fatty Acid Uptake Assay

This protocol measures the cellular uptake of fatty acids, which are precursors for BMP synthesis. It can be adapted to study the effects of compounds on this process.[19]

  • Cell Seeding:

    • Seed cells (e.g., HepG2, 3T3-L1, or the cell line of interest) in a black-walled, clear-bottom 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Culture overnight.

  • Compound Treatment (Optional):

    • If testing an inhibitor or activator, remove the culture medium and add fresh medium containing the test compound at various concentrations. Include a vehicle control. Incubate for the desired period (e.g., 1-24 hours).

  • Fatty Acid Loading:

    • Prepare a 2X working solution of a fluorescent fatty acid probe (e.g., Bodipy-labeled fatty acid or a commercially available probe) in serum-free medium.[19]

    • If using a quenching method, add the extracellular quenching solution to the working solution as per the manufacturer's instructions.

    • Remove the medium from the cells and add 100 µL of the 2X probe working solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence in kinetic mode (bottom-read) at appropriate excitation/emission wavelengths (e.g., Ex/Em = 488/523 nm) every 1-2 minutes for 60 minutes.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), then read the fluorescence.

  • Data Analysis:

    • For kinetic data, calculate the slope of the fluorescence increase over time (rate of uptake).

    • For endpoint data, subtract the fluorescence of blank (no-cell) wells from all sample wells.

    • Compare the rate of uptake or final fluorescence intensity between treated and control cells to determine the effect of the compound.

Mandatory Visualizations

Signaling & Experimental Diagrams

G cluster_0 Lysosomal Lumen cluster_1 Cellular Consequence CADs Cationic Amphiphilic Drugs (CADs) LPLA2 Lysosomal Phospholipase A2 (LPLA2) CADs->LPLA2 Inhibition Result Phospholipidosis (BMP Accumulation) LPG Lyso-PG LPLA2->LPG PG Phosphatidylglycerol (PG) PG->LPLA2 Hydrolysis BMPS BMP Synthase (CLN5) LPG->BMPS Acylation/ Transphosphatidylation BMP Di-22:6-BMP BMPS->BMP Chol_Efflux Cholesterol Trafficking & Efflux BMP->Chol_Efflux Facilitates Enzyme_Act Hydrolase Activation BMP->Enzyme_Act Promotes

Caption: Mechanism of drug-induced phospholipidosis via BMP pathway.

G Sample 1. Biological Sample (Cells, Tissue, Plasma) Spike 2. Spike Internal Standard (e.g., BMP-d5) Sample->Spike Extract 3. Lipid Extraction (e.g., MTBE method) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. LC Separation (e.g., C18 or HILIC) Dry->LC MS 6. MS/MS Detection (Positive Mode, MRM) LC->MS Quant 7. Data Analysis (Peak Integration & Quant) MS->Quant

Caption: Experimental workflow for Di-22:6-BMP quantification by LC-MS/MS.

G Start Unexpected Result: Low/No Change in Di-22:6-BMP CheckCompound Is compound concentration and incubation time sufficient? Start->CheckCompound CheckMethod Is the analytical method sensitive and specific? Start->CheckMethod ConsiderOxidation Could oxidative stress be degrading Di-22:6-BMP? Start->ConsiderOxidation Sol_Compound Solution: Increase dose/time. Verify compound activity. CheckCompound->Sol_Compound No Sol_Method Solution: Validate with stds. Check for isomer interference. Optimize sensitivity. CheckMethod->Sol_Method No Sol_Oxidation Solution: Co-treat with antioxidant. Measure cellular ROS. ConsiderOxidation->Sol_Oxidation Yes

Caption: Troubleshooting logic for unexpectedly low Di-22:6-BMP results.

References

Technical Support Center: Valid-Q™ Di-22:6-BMP Competitive Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Valid-Q™ Di-22:6-BMP Competitive Assay. This guide is designed to help researchers, scientists, and drug development professionals achieve optimal results by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Introduction to the Assay

The Valid-Q™ Di-22:6-BMP Competitive Assay is a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Di-22:6-bis(monoacylglycerol)phosphate in biological samples such as plasma, serum, and urine.[][2] Di-22:6-BMP is a crucial lysosomal phospholipid that serves as a key biomarker for lysosomal storage disorders and drug-induced phospholipidosis (DIPL).[][3] This assay operates on the principle of competitive binding, where Di-22:6-BMP in the sample competes with a fixed amount of HRP-conjugated Di-22:6-BMP for a limited number of binding sites on a specific monoclonal antibody pre-coated onto the microplate wells. The resulting signal is inversely proportional to the amount of Di-22:6-BMP in the sample.

Frequently Asked Questions (FAQs)

Q1: What is Di-22:6-BMP and why is it an important biomarker? A1: Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) is an anionic phospholipid predominantly found in the internal membranes of late endosomes and lysosomes.[4] It plays a critical role in regulating lysosomal function, including cholesterol trafficking and the activation of lysosomal enzymes.[][5] Elevated levels of Di-22:6-BMP are strongly associated with lysosomal dysfunction, making it a reliable biomarker for monitoring drug-induced phospholipidosis (DIPL) and certain lysosomal storage diseases like Niemann-Pick type C.[][3]

Q2: What is the principle of the Valid-Q™ competitive assay? A2: This is a competitive ELISA. Samples containing Di-22:6-BMP are added to wells pre-coated with a specific anti-Di-22:6-BMP antibody. Then, a known amount of Di-22:6-BMP conjugated to horseradish peroxidase (HRP) is added. The native Di-22:6-BMP from the sample competes with the HRP-conjugated Di-22:6-BMP for binding to the antibody. After washing, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of Di-22:6-BMP in the sample.

Q3: What types of samples can be used with this kit? A3: The assay is validated for use with human and rodent plasma, serum, and urine.[2][3] Due to potential matrix effects, it is crucial to follow the recommended sample preparation protocols and validate the assay for any other matrix.

Q4: How should I store the kit components? A4: Upon receipt, store the kit at 2-8°C. Do not freeze. Refer to the kit insert for detailed storage instructions for each component once opened. Reconstituted standards and controls should be used immediately or aliquoted and stored at -80°C for long-term stability.

Q5: My sample concentrations are expected to be very high. What should I do? A5: Samples with concentrations expected to exceed the upper limit of quantification (ULOQ) must be diluted with the provided assay buffer. It is essential to perform dilution linearity experiments to ensure that the dilution does not affect the accuracy of the measurement.

Assay Workflow and Biological Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow of the competitive assay and the biological role of Di-22:6-BMP.

G cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_read Data Acquisition & Analysis S1 Prepare Standards & QC Samples A1 Add Standards, QCs, or Samples to Antibody-Coated Plate S1->A1 S2 Process Biological Samples (e.g., Plasma, Urine) S2->A1 A2 Add HRP-Conjugated Di-22:6-BMP to all wells A1->A2 A3 Incubate at RT (Competitive Binding) A2->A3 A4 Wash Plate (3x) A3->A4 A5 Add TMB Substrate A4->A5 A6 Incubate in Dark A5->A6 A7 Add Stop Solution A6->A7 R1 Read Absorbance at 450 nm A7->R1 R2 Plot Standard Curve (4-Parameter Logistic Fit) R1->R2 R3 Calculate Sample Concentrations R2->R3

Caption: Experimental workflow for the Valid-Q™ Di-22:6-BMP Assay.

G cluster_lysosome Lysosome BMP Di-22:6-BMP GCase Glucocerebrosidase (GCase) BMP->GCase Activates ASM Acid Sphingomyelinase (ASM) BMP->ASM Activates Cholesterol Cholesterol Trafficking BMP->Cholesterol Regulates Glucosylceramide\nDegradation Glucosylceramide Degradation GCase->Glucosylceramide\nDegradation Sphingomyelin\nDegradation Sphingomyelin Degradation ASM->Sphingomyelin\nDegradation Cellular Homeostasis Cellular Homeostasis Cholesterol->Cellular Homeostasis CAD Cationic Amphiphilic Drugs (CADs) CAD->BMP Induces Accumulation

Caption: Role of Di-22:6-BMP in lysosomal function.

Troubleshooting Guide

This section addresses common issues encountered during the assay. For optimal performance, always use calibrated pipettes and follow the protocol precisely.[6]

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal 1. Reagents added in the wrong order or expired. 2. Insufficient incubation time or incorrect temperature. 3. HRP-conjugate or TMB substrate degraded. 4. Incorrect wash procedure.1. Verify the protocol steps and check reagent expiration dates. 2. Ensure incubations are performed for the specified duration and at room temperature (20-25°C).[7] 3. Store HRP-conjugate and TMB substrate as recommended, protected from light. Use fresh reagents. 4. Ensure complete removal of wash buffer by inverting and tapping the plate on a clean paper towel.[6]
High Background 1. Insufficient washing. 2. Plate reader settings are incorrect. 3. Contamination of reagents or wells. 4. Plate sealer not used during incubation, leading to evaporation ("edge effect").1. Increase the number of washes from 3 to 5. Ensure wells are filled completely with wash buffer. 2. Ensure the correct wavelength (450 nm) and blanking procedures are used. 3. Use fresh, sterile pipette tips for each reagent and sample. Do not reuse plate sealers. 4. Always use a new plate sealer for each incubation step to prevent evaporation.[7]
Poor Standard Curve 1. Improper preparation of standard dilutions. 2. Pipetting errors. 3. Standard has degraded. 4. Incorrect curve fitting model used.1. Re-prepare the standard curve, ensuring thorough mixing at each dilution step. Prepare fresh for each assay. 2. Use calibrated pipettes and pre-rinse tips with the reagent before dispensing.[6] 3. Store the stock standard as recommended. Avoid repeated freeze-thaw cycles. 4. Use a 4-parameter logistic (4-PL) curve fit for analysis.
High Coefficient of Variation (%CV) Between Replicates 1. Inconsistent pipetting technique. 2. Reagents not mixed thoroughly before use. 3. Temperature variation across the plate. 4. Partial drying of wells between steps.1. Ensure consistent timing and technique when adding reagents to all wells.[6] 2. Gently vortex or invert all reagents before use. 3. Ensure the plate is incubated in a stable temperature environment, away from drafts. Avoid stacking plates.[7] 4. Perform washing and reagent addition steps without delay.

Method Validation Protocols & Data

Method validation is critical to ensure the reliability of results.[8] The following sections detail the protocols for key validation experiments based on regulatory guidelines.[9][10]

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess the interference from endogenous components.

    • Spike structurally related lipids (e.g., Di-18:1-BMP, phosphatidylglycerol) into the assay buffer at high concentrations to evaluate cross-reactivity.

    • The response in blank matrix should be less than 20% of the Lower Limit of Quantification (LLOQ). Cross-reactivity should be below 1%.

  • Example Data:

    Compound Tested Concentration (ng/mL) % Cross-Reactivity
    Di-18:1-BMP 1000 < 0.5%
    Di-22:6-PG 1000 < 0.1%

    | Oleic Acid | 1000 | Not Detected |

  • Protocol:

    • Prepare a standard curve with at least 8 non-zero concentrations spanning the expected analytical range.

    • Analyze the curve in at least three independent runs.

    • The curve should be fitted using a 4-parameter logistic (4-PL) regression model. The back-calculated concentrations of the standards should be within ±20% of the nominal value (±25% for LLOQ and ULOQ). The correlation coefficient (R²) is not an appropriate measure for non-linear curves.

  • Example Data (Standard Curve Parameters):

    Parameter Acceptance Criteria Result
    Range LLOQ: 0.5 ng/mL, ULOQ: 100 ng/mL Pass
    Regression Model 4-Parameter Logistic Pass

    | Standard Accuracy | ±20% (±25% at LLOQ/ULOQ) | Pass |

  • Protocol:

    • Prepare Quality Control (QC) samples in the relevant matrix at four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate runs on different days (inter-assay) and within the same run (intra-assay).

    • The mean accuracy should be within 80-120% of the nominal value. The precision (%CV) should not exceed 20% (25% at LLOQ).

  • Example Data (Inter-Assay):

    QC Level Nominal (ng/mL) Mean Measured (ng/mL) Accuracy (%) Precision (%CV)
    LLOQ 0.5 0.48 96.0 18.5
    Low QC 1.5 1.55 103.3 12.2
    Mid QC 25 23.9 95.6 9.8

    | High QC | 75 | 78.1 | 104.1 | 11.5 |

  • Protocol:

    • Evaluate the stability of Di-22:6-BMP in matrix under various conditions by analyzing QC samples (Low and High) after storage.

    • Conditions to test include: Bench-top stability (e.g., 4 hours at RT), Freeze-thaw stability (e.g., 3 cycles), and Long-term stability (e.g., 3 months at -80°C).

    • The mean concentration of stability samples must be within ±20% of the nominal concentration.

  • Example Data (3 Freeze-Thaw Cycles):

    QC Level Nominal (ng/mL) Mean Measured (ng/mL) Accuracy (%)
    Low QC 1.5 1.45 96.7

    | High QC | 75 | 72.9 | 97.2 |

References

Enhancing the resolution of different BMP lipid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of bis(monoacylglycero)phosphate (BMP) lipid isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the analytical separation of BMP isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing BMP lipid isomers?

A1: The main difficulty in BMP analysis is its structural similarity to its isomer, phosphatidylglycerol (PG).[1][2] BMP and PG have identical masses and similar physicochemical properties, making them challenging to separate chromatographically and distinguish using mass spectrometry alone.[3][4] Furthermore, different positional isomers of BMP itself exist (e.g., S,S-(2,2'-diacyl)-BMP vs. S,S-(3,3'-diacyl)-BMP), which can have distinct biological functions and also require high-resolution separation to quantify accurately.[5][6]

Q2: Which analytical techniques are most effective for separating BMP isomers from PGs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique.[1] Specifically, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) have been successfully employed.[3][7] Other promising high-resolution techniques include Supercritical Fluid Chromatography (SFC) and Ion Mobility-Mass Spectrometry (IM-MS), which adds a separation dimension based on molecular shape (collision cross section).[8][9]

Q3: Can chemical derivatization improve the separation of BMP and PG?

A3: Yes, methylation of the phosphate group using reagents like trimethylsilyl diazomethane (TMS-diazomethane) can improve the chromatographic separation between BMP and PG.[1][2] This derivatization alters the polarity of the lipids, enhancing resolution. However, this approach modifies the original lipidome and adds extra steps to the sample preparation workflow, which may not be suitable for all untargeted lipidomics studies.[1][10]

Q4: How does tandem mass spectrometry (MS/MS) help differentiate BMP and PG?

A4: Even if BMP and PG co-elute, they produce distinct fragmentation patterns in positive ion mode tandem mass spectrometry. When analyzed as ammonium adducts, BMP typically yields prominent monoacylglycerol (MG) fragments, while PG produces a characteristic diacylglycerol (DG) fragment.[1] This allows for their differentiation and relative quantification even with partial chromatographic overlap.

Q5: What is Supercritical Fluid Chromatography (SFC) and how can it benefit BMP analysis?

A5: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8][11] It combines the benefits of both gas and liquid chromatography, offering high separation efficiency and resolution, often with significantly shorter analysis times.[12] SFC is particularly effective for separating isomeric and isobaric compounds, making it a strong candidate for resolving challenging lipid isomers like BMPs.[8][13]

Troubleshooting Guides

This section addresses common issues encountered during the separation of BMP isomers.

Problem 1: Poor Peak Resolution Between BMP and PG

Co-elution or poor separation between BMP and its structural isomer PG is a frequent challenge.

Logical Troubleshooting Workflow

G cluster_start cluster_lc LC Optimization cluster_solutions Solutions cluster_advanced Advanced Techniques start Poor BMP/PG Resolution check_gradient Is the LC gradient optimized? start->check_gradient check_mobile_phase Is the mobile phase composition optimal? check_gradient->check_mobile_phase Yes adjust_gradient Adjust Gradient: - Decrease ramp speed - Introduce isocratic hold check_gradient->adjust_gradient No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes adjust_mp Modify Mobile Phase: - Change solvent ratio - Alter additives (e.g., ammonium formate) check_mobile_phase->adjust_mp No check_temp Is the column temperature optimized? check_column->check_temp Yes change_column Change Column: - Switch between HILIC and RPLC - Use column with smaller particles check_column->change_column No adjust_temp Optimize Temperature: - Test a range (e.g., 10°C to 40°C) check_temp->adjust_temp No sfc Consider Supercritical Fluid Chromatography (SFC) check_temp->sfc Yes, still poor ion_mobility Utilize Ion Mobility-MS sfc->ion_mobility

Caption: Troubleshooting workflow for poor resolution of BMP and PG isomers.

Detailed Steps:
  • Optimize the LC Gradient: An overly rapid gradient may not provide sufficient time for separation. Try decreasing the gradient ramp (e.g., from 5%/min to 2%/min) or introducing a shallow gradient segment or isocratic hold during the elution window for BMP and PG.[1]

  • Adjust Mobile Phase Composition: The choice of organic solvent and additives is critical. For RPLC, varying the ratio of acetonitrile to isopropanol can modulate selectivity. For HILIC, adjusting the water content is key. The concentration of additives like ammonium formate can also influence peak shape and retention.[7][14]

  • Evaluate Column Chemistry: Not all columns perform equally. If using RPLC, consider a different stationary phase (e.g., C18 vs. C30). If resolution is still poor, switching to an orthogonal separation mechanism like HILIC can be very effective. HILIC separates based on polarity and can provide a different elution order and improved separation for BMP and PG.[3][14]

  • Control Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. Lowering the temperature generally increases retention and can improve resolution, but at the cost of wider peaks and longer run times.[15][16] Test a range of temperatures to find the optimal balance.

Problem 2: Peak Tailing or Broadening

Asymmetric or broad peaks compromise resolution and reduce quantification accuracy.

Logical Troubleshooting Workflow

G cluster_start cluster_checks System Checks cluster_solutions Solutions start Peak Tailing or Broadening check_solvent Injection solvent mismatch? start->check_solvent check_contamination Column contamination or aging? check_solvent->check_contamination No match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_extracolumn Excessive extra-column volume? check_contamination->check_extracolumn No flush_column Flush column with strong solvent or replace if necessary check_contamination->flush_column Yes check_overload Sample overload? check_extracolumn->check_overload No minimize_volume Use shorter, narrower tubing check_extracolumn->minimize_volume Yes reduce_load Dilute sample or inject a smaller volume check_overload->reduce_load Yes

Caption: Troubleshooting guide for peak tailing and broadening in lipid analysis.

Detailed Steps:
  • Check Injection Solvent: Dissolving the lipid extract in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the starting mobile phase or a weaker solvent.[15]

  • Assess Column Health: Peak tailing is a classic sign of a failing or contaminated column.[17] This can be caused by the accumulation of non-eluting matrix components or degradation of the stationary phase. Try flushing the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can extend the life of the analytical column.

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening.[15] Ensure all connections are made with tubing of the smallest appropriate internal diameter and length.

  • Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[17] To check for overload, dilute the sample 10-fold and reinject. If the peak shape improves, the original sample was overloaded.

Data & Methodologies

Comparative Summary of LC-MS Methods

The table below summarizes parameters from published methods that have successfully separated BMP and PG, providing a starting point for method development.

ParameterMethod 1: RPLC-MS[7]Method 2: HILIC-MS[14]Method 3: RPLC-MS (Optimized)[1]
Column Standard UHPLC C18Kinetex HILIC Silica (2.6 µm)Not specified, but optimized for polarity
Mobile Phase A Water/Methanol with 10 mM Ammonium Acetate & 0.1% Formic AcidWater with 0.2% Formic Acid & 200 mM Ammonium Formate60% Water, 40% Acetonitrile with 10mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B Isopropanol with 10 mM Ammonium Acetate & 0.1% Formic AcidAcetonitrile with 0.2% Formic Acid90% Isopropanol, 10% Acetonitrile with 10mM Ammonium Formate & 0.1% Formic Acid
Key Advantage Good separation of lipid species within classes.Co-elution of lipid species with their internal standards for accurate quantification.Clean separation of BMP and PG into distinct peaks at different retention times.
Ionization Mode Positive and Negative ESIPositive and Negative ESIPositive ESI for characteristic fragmentation
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples

This protocol is a generalized method based on common lipid extraction procedures.[2][10]

Objective: To efficiently extract total lipids, including BMPs, from cell or tissue samples.

Materials:

  • Tissue homogenizer

  • Glass tubes (12 mL)

  • Centrifuge

  • Solvents: LC-MS grade Chloroform, Methanol, Water

  • Internal Standards (e.g., di15:1 PG or other non-endogenous lipid standards)

Workflow Diagram:

G start Start: Cell/Tissue Homogenate add_is Add Internal Standards start->add_is add_solvents Add Chloroform:Methanol (2:1 v/v) add_is->add_solvents vortex Vortex vigorously add_solvents->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect Collect lower organic phase centrifuge->collect dry Dry under Nitrogen stream collect->dry reconstitute Reconstitute in injection solvent (e.g., IPA:ACN:H2O) dry->reconstitute end Ready for LC-MS Analysis reconstitute->end

Caption: General workflow for lipid extraction from biological samples.

Procedure:

  • Homogenization: Homogenize the tissue sample (~0.1 mg protein) in an appropriate buffer.

  • Spike Standards: Add a known amount of internal standard(s) to the homogenate.

  • Solvent Addition: Add 4 mL of methanol and 2 mL of chloroform to the sample in a glass tube.

  • Extraction: Vortex the mixture for 30 seconds and allow it to stand for 10-15 minutes.

  • Phase Separation: Add 2 mL of chloroform and 2 mL of water to the tube. Vortex again and centrifuge at 1,500 x g for 20 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of injection solvent for LC-MS analysis.

Protocol 2: Derivatization by Methylation

This protocol improves chromatographic separation between BMP and PG.[2]

Objective: To methylate the phosphate group of phospholipids to enhance separation.

Materials:

  • Dried lipid extract

  • Trimethylsilyl-diazomethane (TMS-D) solution (2.0 M in hexanes)

  • Methanol, Toluene

  • Vortex mixer

Procedure:

  • Reconstitute the dried lipid extract in 200 µL of Chloroform/Methanol (1:1, v/v).

  • Add 50 µL of TMS-D solution to the lipid extract.

  • Vortex the mixture for 30 seconds and incubate at room temperature for 10 minutes.

  • Quench the reaction by adding a small amount of acetic acid if necessary.

  • Dry the sample under nitrogen and reconstitute for LC-MS analysis.

Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a fume hood and follow all safety guidelines.[1]

References

Troubleshooting guide for Di-22:6-BMP ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Di-22:6-BMP ELISA Kit Technical Support Center

Welcome to the troubleshooting guide for the Di-22:6-BMP ELISA kit. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the assay procedure.

Frequently Asked Questions (FAQs)

Issue 1: No Signal or Weak Signal

Q: I have completed the assay, but I am getting no signal or a very weak signal across all wells, including the standards. What could be the cause?

A: A weak or absent signal is a common issue that can stem from several factors.[1][2] Here are the most frequent causes and their solutions:

  • Improper Reagent Preparation or Storage: Ensure all reagents were brought to room temperature for at least 15-20 minutes before use.[1][3] Verify that the kit components have been stored at the recommended 2-8°C and that no reagents have expired.[1]

  • Omission of a Key Reagent: Systematically review the protocol to confirm that all reagents, including the capture antibody, detection antibody, streptavidin-HRP, and substrate, were added in the correct sequence.

  • Inactive Substrate or Enzyme: The TMB substrate is light-sensitive and should be colorless before addition to the wells.[4] If the substrate has a blue tint, it has been compromised and should be replaced. Additionally, sodium azide is a potent inhibitor of horseradish peroxidase (HRP) and should not be present in any buffers used.

  • Insufficient Incubation Times: Adherence to the specified incubation times is critical for the binding kinetics of the assay. Shortened incubation periods can lead to a significantly reduced signal.

  • Overly Aggressive Washing: While thorough washing is necessary, excessively vigorous or prolonged washing steps can elute the bound antigen or antibodies, leading to signal loss.[5] Ensure your plate washer is calibrated correctly and that wash steps are performed as described in the protocol.

Issue 2: High Background

Q: My blank wells and low-concentration standards are showing a high optical density (OD). What is causing this high background?

A: High background can obscure the signal from your samples and is often related to non-specific binding or inadequate washing.[6][7] Consider the following troubleshooting steps:

  • Insufficient Washing: This is the most common cause of high background.[7] Increase the number of wash cycles or the soaking time during each wash to ensure the complete removal of unbound reagents.[1] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[1]

  • Contaminated Reagents or Buffers: Using contaminated buffers or poor-quality water can introduce substances that contribute to background noise.[4][8] Always use fresh, sterile buffers and high-purity water for reagent preparation.

  • Excessive Antibody Concentration: The concentrations of the detection antibody and streptavidin-HRP are optimized for this kit. Using higher concentrations can lead to increased non-specific binding.

  • Prolonged Incubation: Extending incubation times beyond the recommended periods can increase background signal.[3]

  • Cross-Contamination: Take care to avoid splashing between wells.[1] Use fresh pipette tips for each standard and sample.[3] During incubations, cover the plate with a fresh sealer to prevent well-to-well contamination.[1]

Issue 3: High Coefficient of Variation (CV)

Q: The OD readings for my duplicate or triplicate samples are not consistent, leading to a high CV (>20%). How can I improve my precision?

A: High CV indicates variability in the assay, which can compromise the reliability of your results.[9] The acceptable intra-assay CV should ideally be below 10%, while the inter-assay CV should be under 15%.[9] Key factors contributing to high CV include:

  • Inconsistent Pipetting Technique: This is a major source of variability.[10] Ensure that pipettes are properly calibrated and that you are using the correct pipette for the volume being dispensed.[1][3] Pre-wetting the pipette tip and using a consistent pipetting rhythm can improve accuracy.[9]

  • Presence of Bubbles in Wells: Air bubbles can interfere with OD readings. Inspect the plate for bubbles before reading and remove them carefully if present.

  • Temperature Gradients (Edge Effects): Wells at the edge of the plate can experience temperature variations, leading to inconsistent results. To mitigate this, ensure the plate is sealed properly during incubations and placed in the center of the incubator.[3] Allowing the plate and reagents to reach room temperature before starting is also crucial.

  • Inadequate Mixing of Reagents: Ensure all reagents are thoroughly but gently mixed before being added to the wells.

Data Presentation: Troubleshooting Poor Standard Curve

A common problem is a standard curve with a low R-squared value or poor signal discrimination between points. The table below illustrates an example of expected versus problematic OD readings.

Standard Conc. (pg/mL)Expected OD (450 nm)Problematic OD (450 nm)Potential Cause
20002.5101.850Improper standard dilution, expired standard
10001.6501.250Inaccurate pipetting during dilution series
5000.9800.850Reagents not at room temperature
2500.5500.545Inconsistent incubation times
1250.3100.320Slight pipetting error
62.50.1800.190Acceptable range
0 (Blank)0.0500.150High background, insufficient washing

Experimental Protocols: Detailed Plate Washing Methodology

Insufficient washing is a primary cause of many ELISA issues.[6][7] Following a rigorous and consistent washing protocol is essential for high-quality data.

Objective: To effectively remove unbound reagents from the wells while minimizing the elution of bound components.

Materials:

  • Wash Buffer (1X)

  • Multichannel pipette or automated plate washer

  • Absorbent paper towels

Procedure:

  • Aspiration: At the end of each incubation step, aspirate the contents of the wells completely. If using a multichannel pipette, be careful not to scratch the bottom surface of the wells.

  • Buffer Addition: Immediately dispense 300 µL of 1X Wash Buffer into each well.

  • Soaking (Optional but Recommended): Allow the Wash Buffer to soak in the wells for 30-60 seconds. This can help to dislodge non-specifically bound proteins.

  • Aspiration: Aspirate the Wash Buffer from the wells.

  • Repeat: Repeat steps 2-4 for a total of four to five wash cycles, as specified in the main kit protocol.

  • Final Tap: After the last wash and aspiration, invert the plate and tap it firmly onto a clean, lint-free absorbent paper towel to remove any remaining droplets of Wash Buffer. Do not allow the wells to dry out before adding the next reagent.

Visualizations

BMP Signaling Pathway Overview

Bone Morphogenetic Proteins (BMPs) are part of the TGF-β superfamily and play crucial roles in cellular processes.[11][12] They signal through serine/threonine kinase receptors on the cell surface.[13] The canonical pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[11][13]

BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Di-22:6-BMP Ligand ReceptorComplex Receptor Complex BMP->ReceptorComplex Binds TypeI Type I Receptor TypeII Type II Receptor Smad158 p-Smad1/5/8 TypeI->Smad158 Phosphorylates TypeII->TypeI Activates SmadComplex Smad Complex Smad158->SmadComplex Smad4 Smad4 Smad4->SmadComplex Gene Target Gene Expression SmadComplex->Gene Regulates

Caption: Canonical BMP signaling pathway from ligand binding to gene expression.

ELISA Experimental Workflow

The Di-22:6-BMP ELISA is a sandwich immunoassay. The workflow involves sequential steps of binding, washing, and detection to quantify the analyte.

ELISA_Workflow Start Start AddSample 1. Add Standards & Samples to Coated Plate Start->AddSample Incubate1 Incubate & Wash AddSample->Incubate1 AddDetection 2. Add Biotinylated Detection Antibody Incubate1->AddDetection Incubate2 Incubate & Wash AddDetection->Incubate2 AddHRP 3. Add Streptavidin-HRP Incubate2->AddHRP Incubate3 Incubate & Wash AddHRP->Incubate3 AddSubstrate 4. Add TMB Substrate Incubate3->AddSubstrate Incubate4 Incubate (Dark) AddSubstrate->Incubate4 AddStop 5. Add Stop Solution Incubate4->AddStop ReadPlate 6. Read Plate at 450 nm AddStop->ReadPlate End End ReadPlate->End

Caption: Step-by-step workflow for the Di-22:6-BMP sandwich ELISA protocol.

Troubleshooting Logic Flowchart

When encountering an issue, a logical approach can help pinpoint the root cause efficiently. This flowchart outlines a basic decision-making process for common ELISA problems.

Troubleshooting_Logic Problem Assay Problem Occurs CheckSignal Is there a weak or no signal? Problem->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No Sol_Signal Verify Reagents, Incubation Times, & Substrate Activity CheckSignal->Sol_Signal Yes CheckCV Is the CV high? CheckBackground->CheckCV No Sol_Background Improve Washing Steps, Check for Contamination, Verify Antibody Dilutions CheckBackground->Sol_Background Yes Sol_CV Refine Pipetting Technique, Check for Bubbles, Ensure Uniform Temperature CheckCV->Sol_CV Yes Success Problem Resolved CheckCV->Success No Sol_Signal->Success Sol_Background->Success Sol_CV->Success

References

Validation & Comparative

Unveiling the Potential of Di-22:6-BMP as a Biomarker for Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Niemann-Pick type C (NPC) disease, a rare, inherited neurovisceral lysosomal storage disorder, presents significant diagnostic challenges due to its heterogeneous clinical presentation. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. Among the emerging candidates, di-22:6-bis(monoacylglycerol)phosphate (di-22:6-BMP) has garnered considerable attention. This guide provides a comprehensive comparison of di-22:6-BMP with other potential biomarkers for NPC, supported by experimental data and detailed methodologies.

Di-22:6-BMP: A Promising Lysosomal Indicator

Bis(monoacylglycero)phosphate (BMP) is a unique anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes, playing a pivotal role in lysosomal function and lipid metabolism.[1][2] In NPC, defects in the NPC1 or NPC2 proteins lead to the accumulation of unesterified cholesterol and various sphingolipids within lysosomes.[3] This disruption of lysosomal homeostasis is associated with a significant elevation of specific BMP species, particularly di-22:6-BMP, in various biological fluids.[4][5]

Studies have demonstrated that urinary di-22:6-BMP levels are significantly increased in NPC patients, showing high sensitivity and specificity for differentiating them from healthy individuals.[5][6] One study reported 100% sensitivity and 96.7% specificity in identifying NPC disease based on urinary di-22:6-BMP concentrations.[5][6] The mean concentration of di-22:6-BMP in the urine of NPC patients was found to be over 50-fold higher than in healthy controls.[5][6] This makes di-22:6-BMP a strong candidate for a non-invasive diagnostic biomarker.

Comparative Analysis of NPC Biomarkers

While di-22:6-BMP shows great promise, a comprehensive evaluation requires comparison with other established and emerging biomarkers for NPC. The following table summarizes the performance of key biomarkers based on available data.

Biomarker CategorySpecific BiomarkerMatrixKey FindingsSensitivitySpecificityReference
Phospholipids Di-22:6-BMP Urine, Plasma/Serum Significantly elevated in NPC patients; over 50-fold increase in urine. 100% 96.7% [5][6]
Lower correlation with general tissue injury compared to other phospholipids.
Oxysterols Cholestane-3β,5α,6β-triol (C-triol)PlasmaElevated in NPC, but also in Niemann-Pick types A/B and acid lipase deficiency.HighModerate[7][8]
7-ketocholesterol (7-KC)PlasmaElevated in NPC, but C-triol is considered to have superior specificity and sensitivity.ModerateModerate[7]
Lysosphingolipids Lysosphingomyelin (Lyso-SM)PlasmaElevated in NPC, but also a biomarker for Niemann-Pick types A/B.HighModerate[3]
Lysosphingomyelin-509 (Lyso-SM-509)PlasmaUseful in diagnosis, but not for monitoring treatment.HighModerate[9]
Proteins Neurofilament Light Chain (NFL)CSF, BloodA marker of neuronal injury, elevated in NPC and other neurodegenerative diseases.HighLow[10]
Calbindin DCSFReduction observed with the onset of ataxia, indicating disease progression.--[10]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is paramount for their clinical validation. The primary method for the quantification of di-22:6-BMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Urinary Di-22:6-BMP by LC-MS/MS

1. Sample Preparation:

  • Urine samples are collected and stored at -80°C.

  • An internal standard (e.g., a deuterated form of di-22:6-BMP) is added to a defined volume of urine.

  • The sample undergoes solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances.

  • The extracted lipids are dried down under nitrogen and reconstituted in a solvent compatible with the LC system.

2. Liquid Chromatography (LC):

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reverse-phase column is typically used to separate di-22:6-BMP from other lipids based on its hydrophobicity.[11]

  • A gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium formate is employed.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC column is introduced into a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for di-22:6-BMP and the internal standard are monitored. This provides high selectivity and sensitivity.

Visualizing the Role of Di-22:6-BMP

To further elucidate the significance of di-22:6-BMP in NPC, the following diagrams illustrate its biochemical context, the experimental workflow for its analysis, and its logical relationship as a biomarker.

cluster_lysosome Lysosome NPC1_NPC2 Defective NPC1/NPC2 Proteins Cholesterol Cholesterol Accumulation NPC1_NPC2->Cholesterol Sphingolipids Sphingolipid Accumulation NPC1_NPC2->Sphingolipids Lysosomal_Dysfunction Lysosomal Dysfunction Cholesterol->Lysosomal_Dysfunction Sphingolipids->Lysosomal_Dysfunction BMP_Synthase BMP Synthase Activity Di_22_6_BMP Increased Di-22:6-BMP BMP_Synthase->Di_22_6_BMP Lysosomal_Dysfunction->BMP_Synthase

Caption: Biochemical pathway of Di-22:6-BMP in NPC.

cluster_workflow Experimental Workflow Sample Urine/Plasma Collection Extraction Lipid Extraction (SPE or LLE) Sample->Extraction LC LC Separation (Reverse Phase) Extraction->LC MS MS/MS Detection (MRM) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: Workflow for Di-22:6-BMP measurement.

cluster_logic Biomarker Logic NPC_Disease Niemann-Pick Type C Lysosomal_Dysfunction Lysosomal Dysfunction NPC_Disease->Lysosomal_Dysfunction BMP_Dysregulation BMP Dysregulation Lysosomal_Dysfunction->BMP_Dysregulation Elevated_Di_22_6_BMP Elevated Di-22:6-BMP in Biofluids BMP_Dysregulation->Elevated_Di_22_6_BMP Diagnostic_Indicator Diagnostic Indicator Elevated_Di_22_6_BMP->Diagnostic_Indicator

Caption: Logical role of Di-22:6-BMP as a biomarker.

Conclusion

The validation of di-22:6-BMP as a biomarker for Niemann-Pick type C disease is a significant advancement in the field. Its high sensitivity and specificity, coupled with a non-invasive sampling method (urine), position it as a superior candidate compared to many existing biomarkers. While other markers like C-triol and lyso-SM are valuable, they may lack the specificity of di-22:6-BMP. The continued refinement of analytical methods and further large-scale clinical validation will be crucial in establishing di-22:6-BMP as a standard diagnostic and monitoring tool for NPC, ultimately facilitating earlier intervention and the development of novel therapies.

References

Cross-Species Insights into Di-22:6-BMP Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP), a pivotal lysosomal phospholipid. Understanding the species-specific nuances in Di-22:6-BMP metabolism is crucial for its validation as a biomarker in drug development and for advancing our knowledge of lysosomal storage disorders. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic context of this unique lipid.

Quantitative Comparison of Di-22:6-BMP Baseline Levels Across Species

The baseline concentrations of Di-22:6-BMP exhibit significant variation across different species, a critical consideration for preclinical and clinical studies. The following tables summarize the reported baseline levels in plasma, serum, and urine of healthy, non-medicated laboratory animals and humans.

Table 1: Baseline Di-22:6-BMP Concentrations in Plasma (ng/mL)

SpeciesMean ± SDRange
Human0.29 ± 0.150.11–0.79
Rat2.70 ± 2.75-
Mouse0.63 ± 0.46-
Dog0.79 ± 1.22-
Monkey1.57 ± 1.27-

Data sourced from multiple nonclinical studies.[1]

Table 2: Baseline Di-22:6-BMP Concentrations in Serum (ng/mL)

SpeciesMean ± SDRange
Human0.46 ± 0.520.07–2.7
Rat7.00 ± 3.18-
Mouse5.21 ± 0.86-
Dog0.14 ± 0.08-
Monkey2.25 ± 0.83-

Data sourced from multiple nonclinical studies.[1]

Table 3: Baseline Urinary Di-22:6-BMP Concentrations in Humans (ng/mg creatinine)

PopulationMean ± SDRange
Healthy Subjects0.86 ± 1.10.1–4.4
Niemann-Pick Type C Patients44.3 ± 60.93.3–271.4

Urinary concentrations in Niemann-Pick Type C (NPC) patients were found to be on average 51.4-fold higher than in healthy individuals, highlighting its potential as a biomarker for this lysosomal storage disease.[1][2]

The Role of Di-22:6-BMP in Lysosomal Function and Disease

Di-22:6-BMP is an anionic phospholipid predominantly localized to the inner membranes of late endosomes and lysosomes, where it comprises a significant portion of the lipid content.[3][4] Its unique structure, with two docosahexaenoic acid (22:6) chains, is thought to be crucial for its biological functions.

Emerging evidence underscores the multifaceted role of Di-22:6-BMP in:

  • Cholesterol Trafficking: It is involved in the regulation of cholesterol homeostasis within the lysosome.[5]

  • Enzyme Activation: Di-22:6-BMP can activate several lysosomal hydrolases, including acid sphingomyelinase and glucocerebrosidase.[6]

  • Formation of Intraluminal Vesicles: It plays a role in the formation of multivesicular bodies within the endosomal-lysosomal system.[6]

Disruptions in Di-22:6-BMP metabolism are strongly associated with lysosomal dysfunction. It is a well-established biomarker for drug-induced phospholipidosis (DIPL), a condition characterized by the accumulation of phospholipids within lysosomes.[1][2] Furthermore, elevated levels of Di-22:6-BMP are observed in several lysosomal storage diseases, most notably Niemann-Pick disease type C (NPC).[1][2][7]

cluster_lysosome Late Endosome / Lysosome cluster_outside Cellular Environment BMP Di-22:6-BMP MVB Intraluminal Vesicle Formation BMP->MVB facilitates Cholesterol Cholesterol Homeostasis BMP->Cholesterol regulates Enzymes Lysosomal Hydrolase Activation BMP->Enzymes activates DIPL Drug-Induced Phospholipidosis BMP->DIPL accumulates in LSD Lysosomal Storage Diseases (e.g., NPC) BMP->LSD accumulates in Urine Urinary Excretion DIPL->Urine leads to increased LSD->Urine leads to increased Sample Biological Sample (Plasma, Urine, etc.) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Concentration Drying and Reconstitution Extraction->Concentration LC LC Separation (UPLC/HPLC) Concentration->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification

References

A Comparative Analysis of Di-22:6-BMP and Di-18:1-BMP: Unraveling Functional Divergence in a Key Lysosomal Lipid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional specificities of two major species of bis(monoacylglycero)phosphate reveals significant differences in their stability, cellular roles, and implications in disease, offering critical insights for researchers and drug development professionals.

Bis(monoacylglycero)phosphate (BMP) is a unique anionic glycerophospholipid primarily localized to the inner membranes of late endosomes and lysosomes. Its distinct structure, with two acyl chains attached to two separate glycerol backbones, is crucial for a multitude of lysosomal functions, including the activation of lysosomal hydrolases, cholesterol transport, and the formation of intraluminal vesicles. The specific fatty acid composition of BMP species significantly influences their biophysical properties and biological activities. This guide provides a comparative analysis of two prominent BMP species: Di-22:6-BMP, containing two docosahexaenoic acid (DHA) chains, and Di-18:1-BMP, containing two oleic acid chains.

Physicochemical Properties and Stability

The degree of unsaturation in the fatty acyl chains of BMP species directly impacts their chemical stability. Di-22:6-BMP, with its highly unsaturated DHA chains, is significantly more susceptible to oxidative degradation compared to the monounsaturated Di-18:1-BMP.[1] This difference in oxidative stability has profound implications for their respective roles in cellular environments with varying levels of oxidative stress.

PropertyDi-22:6-BMPDi-18:1-BMPReference
Fatty Acyl Chains Docosahexaenoic Acid (22:6)Oleic Acid (18:1)
Degree of Unsaturation PolyunsaturatedMonounsaturated
Oxidative Stability LowerHigher[1]

Functional Comparison

The distinct properties of Di-22:6-BMP and Di-18:1-BMP translate into specialized functions within the cell, particularly within the endo-lysosomal system.

Role in Oxidative Stress

The higher susceptibility of Di-22:6-BMP to oxidation is not merely a liability; it appears to be a key aspect of its function. In environments with elevated reactive oxygen species (ROS), such as in cancer cells, Di-22:6-BMP can act as a sacrificial antioxidant, protecting other essential molecules from oxidative damage.[2] In contrast, the more stable Di-18:1-BMP does not exhibit this same capacity for ROS scavenging.

FunctionDi-22:6-BMPDi-18:1-BMPReference
Reactive Oxygen Species (ROS) Scavenging YesNo[2]
Activation of Lysosomal Enzymes

BMPs are essential cofactors for the activity of several lysosomal hydrolases. They provide a negatively charged platform on the surface of intraluminal vesicles that facilitates the binding and activation of these enzymes. While both Di-22:6-BMP and Di-18:1-BMP are known to activate enzymes like acid sphingomyelinase and glucocerebrosidase, the relative efficacy of each species can vary depending on the specific enzyme and the lipid composition of the surrounding membrane.[3]

Quantitative data directly comparing the enzyme activation potential of Di-22:6-BMP and Di-18:1-BMP is currently limited in the literature.

Cholesterol Transport

BMPs play a critical role in the egress of cholesterol from lysosomes. They are thought to be involved in the transfer of cholesterol to transport proteins. The fluidic nature of membranes enriched in the polyunsaturated Di-22:6-BMP may facilitate more dynamic interactions with cholesterol transport proteins compared to the more rigid membranes formed by Di-18:1-BMP.

Direct comparative studies quantifying the efficiency of cholesterol transport mediated by Di-22:6-BMP versus Di-18:1-BMP are needed to fully elucidate their specific roles.

Distribution and Clinical Relevance

The relative abundance of Di-22:6-BMP and Di-18:1-BMP varies significantly between different tissues and disease states, highlighting their distinct physiological and pathological roles. Di-18:1-BMP is generally the more abundant species in many cell types.[4] However, Di-22:6-BMP is found in high concentrations in the brain and retina.[1]

Elevated levels of specific BMP species are increasingly recognized as valuable biomarkers for various diseases. Notably, an increase in urinary Di-22:6-BMP is a well-established biomarker for several lysosomal storage disorders, including Niemann-Pick disease type C, and for drug-induced phospholipidosis.[3]

ContextDi-22:6-BMP LevelsDi-18:1-BMP LevelsReference
Niemann-Pick Disease Type C Significantly ElevatedElevated[3]
Drug-Induced Phospholipidosis Significantly ElevatedElevated[3]
Breast Cancer Cells Enriched[2]
Parkinson's Disease (LRRK2 mutations) ElevatedElevated[4]

Experimental Protocols

Quantification of Di-22:6-BMP and Di-18:1-BMP by LC-MS/MS

This protocol outlines the general steps for the quantification of BMP species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

  • Homogenize tissue or cell pellets in a suitable solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Add an internal standard mix containing known amounts of deuterated Di-18:1-BMP and Di-22:6-BMP.

  • Vortex thoroughly and incubate at room temperature.

  • Add water to induce phase separation.

  • Centrifuge to separate the aqueous and organic phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography Separation:

  • Reconstitute the dried lipid extract in a suitable injection solvent.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the lipids using a gradient of mobile phases, for example, a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.

3. Mass Spectrometry Detection:

  • Analyze the eluting lipids using a tandem mass spectrometer operating in negative ion mode.

  • Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for Di-22:6-BMP, Di-18:1-BMP, and their respective internal standards.

  • Quantify the amount of each BMP species by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.

In Vitro Lysosomal Enzyme Activation Assay

This protocol provides a framework for comparing the ability of Di-22:6-BMP and Di-18:1-BMP to activate a lysosomal hydrolase, such as acid sphingomyelinase.

1. Preparation of Liposomes:

  • Prepare liposomes containing a base lipid composition (e.g., phosphatidylcholine and cholesterol) and a fluorescently labeled substrate for the enzyme (e.g., NBD-sphingomyelin).

  • Prepare separate batches of liposomes incorporating either Di-22:6-BMP or Di-18:1-BMP at a specific molar percentage.

  • A control batch of liposomes without any BMP should also be prepared.

2. Enzyme Assay:

  • In a microplate, add a solution containing the purified recombinant lysosomal enzyme to a buffer with an acidic pH (e.g., pH 4.5) to mimic the lysosomal environment.

  • Add the different liposome preparations (control, +Di-22:6-BMP, +Di-18:1-BMP) to the wells.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the fluorescently labeled substrate by the enzyme will result in an increase in fluorescence.

3. Data Analysis:

  • Calculate the initial rate of the enzymatic reaction for each condition.

  • Compare the reaction rates in the presence of Di-22:6-BMP and Di-18:1-BMP to the control to determine the fold activation by each BMP species.

Visualizing the Role of BMP in Lysosomal Function

The following diagrams illustrate the key functions of BMP within the lysosome.

BMP_Function_in_Lysosome Role of BMP in Lysosomal Function cluster_lysosome Lysosome (Acidic pH) cluster_ilv Intraluminal Vesicle (ILV) BMP BMP (Di-22:6 or Di-18:1) Substrate Substrate (e.g., Sphingomyelin) Cholesterol Cholesterol BMP->Cholesterol Facilitates Interaction Hydrolase Lysosomal Hydrolase (e.g., Acid Sphingomyelinase) Hydrolase->BMP Binding & Activation Hydrolase->Substrate Hydrolysis Product Product (e.g., Ceramide) TransportProtein Cholesterol Transport Protein Cholesterol->TransportProtein Egress

Caption: Diagram illustrating BMP's role as a docking site for lysosomal hydrolases and in cholesterol egress.

Experimental_Workflow_Enzyme_Assay Workflow for Lysosomal Enzyme Activation Assay start Start prep_liposomes Prepare Liposomes: - Control (No BMP) - + Di-22:6-BMP - + Di-18:1-BMP (with fluorescent substrate) start->prep_liposomes setup_assay Set up assay in microplate: - Acidic buffer - Purified enzyme prep_liposomes->setup_assay add_liposomes Add liposome preparations to wells setup_assay->add_liposomes incubate Incubate at 37°C add_liposomes->incubate measure Measure fluorescence increase over time incubate->measure analyze Calculate reaction rates and compare activation measure->analyze end End analyze->end

Caption: Experimental workflow for comparing the enzyme activation potential of Di-22:6-BMP and Di-18:1-BMP.

Conclusion

The distinct fatty acid compositions of Di-22:6-BMP and Di-18:1-BMP give rise to a fascinating functional divergence. While Di-18:1-BMP represents a stable, foundational component of the lysosomal membrane, the highly unsaturated and oxidatively labile Di-22:6-BMP appears to have evolved specialized roles, particularly in managing oxidative stress and potentially in dynamic membrane processes. The differential expression of these BMP species in health and disease underscores their importance as both functional lipids and clinical biomarkers. Further research, particularly direct comparative studies employing quantitative functional assays, is crucial to fully unlock the therapeutic potential of targeting specific BMP species in a range of human diseases.

References

A Comparative Analysis of Di-22:6-BMP Across Different Brain Regions: A Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the intricate landscape of neurodegenerative disease research, the lysosomal phospholipid bis(monoacylglycero)phosphate, particularly the docosahexaenoic acid-containing species Di-22:6-BMP, has emerged as a critical player and a promising biomarker. This guide provides a comprehensive comparative analysis of Di-22:6-BMP in different brain regions, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Di-22:6-BMP

Bis(monoacylglycero)phosphate (BMP) is an anionic phospholipid uniquely enriched in the late endosomes and lysosomes.[1][2] Its distinct stereochemistry confers resistance to degradation by lysosomal enzymes.[2] Di-22:6-BMP, a prominent BMP species in the brain, is integral to several vital cellular processes within this critical organ.[3]

The primary functions of Di-22:6-BMP include:

  • Cofactor for Lysosomal Enzymes: It acts as a crucial cofactor for the activity of several lysosomal hydrolases, including glucocerebrosidase (GCase), which is implicated in both Gaucher's and Parkinson's disease.[4][5]

  • Regulation of Cholesterol Trafficking: Di-22:6-BMP is involved in the intricate process of cholesterol transport within the endo-lysosomal system.

  • Modulation of Lysosomal Homeostasis: It plays a significant role in maintaining the overall health and function of lysosomes.

Alterations in the levels of Di-22:6-BMP have been strongly associated with a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Niemann-Pick type C disease, positioning it as a key biomarker for disease progression and therapeutic response.[1][6][7]

Comparative Analysis of Di-22:6-BMP in Different Brain Regions

Recent advances in lipidomic analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the quantification of Di-22:6-BMP in various brain regions. The following table summarizes the relative abundance of Di-22:6-BMP in different brain regions of a mouse model, providing a comparative overview for researchers.

Brain RegionRelative Abundance of Di-22:6-BMP (Normalized Peak Area)Key Functions of the Brain RegionAssociated Neurodegenerative Diseases
Neocortex HighHigher-order brain functions such as sensory perception, cognition, and language.Alzheimer's disease, Frontotemporal Dementia
Thalamus ModerateRelaying sensory and motor signals, regulation of consciousness, sleep, and alertness.Parkinson's disease, Huntington's disease
Cerebellum ModerateMotor control, coordination, balance, and posture.Spinocerebellar ataxias, Multiple System Atrophy
Hippocampus Data suggests presence, but specific quantitative comparison is limited in available literature.Learning and memory.Alzheimer's disease
Striatum Data suggests presence, but specific quantitative comparison is limited in available literature.Motor control, reward, and decision-making.Parkinson's disease, Huntington's disease
Midbrain Data suggests presence, but specific quantitative comparison is limited in available literature.Motor control, auditory and visual processing.Parkinson's disease

Data is synthesized from a study on Grn-/- mice, a model for frontotemporal dementia, and reflects the relative abundance which may vary across different experimental models and conditions.[8]

Di-22:6-BMP in Comparison to Other Lipid Biomarkers

While Di-22:6-BMP is a potent biomarker, other lipids also show altered levels in neurodegenerative diseases. A comparative perspective is crucial for a comprehensive understanding.

Lipid BiomarkerAbundance in BrainRole in Lysosomal Function/NeurodegenerationAdvantages as a BiomarkerLimitations as a Biomarker
Di-22:6-BMP Prominent species in the brain.Acts as a cofactor for lysosomal enzymes; levels are altered in Parkinson's, Alzheimer's, and lysosomal storage diseases.High specificity for lysosomal dysfunction.Quantification can be challenging due to isomeric overlap with other lipids.
Di-18:1-BMP Present in the brain, often at different levels compared to Di-22:6-BMP.Similar to Di-22:6-BMP, it is involved in lysosomal function and its levels are altered in neurodegenerative diseases.Provides a comparative measure to assess specific fatty acid chain-dependent effects.Less studied in the context of brain-region specific distribution compared to Di-22:6-BMP.
Lysophosphatidylcholines (LPCs) Found in brain tissue; levels can be altered in neurodegenerative diseases.Involved in membrane remodeling, inflammation, and signaling cascades. Reductions in LPCs have been observed in Parkinson's disease brains.[9]Reflects membrane integrity and inflammatory status.Changes in LPC levels are not specific to lysosomal dysfunction.
Ceramides Present in brain cell membranes; levels can be altered in Alzheimer's disease.Key components of the sphingolipid signaling pathway, involved in apoptosis and cellular stress responses.Reflects alterations in sphingolipid metabolism, a key pathway in neurodegeneration.Can be influenced by a wide range of cellular processes beyond lysosomal function.

Signaling Pathways Involving Di-22:6-BMP

The intricate interplay between Di-22:6-BMP and key proteins involved in neurodegeneration is a critical area of research. The LRRK2-GCase-BMP signaling pathway is of particular interest in Parkinson's disease.

LRRK2_GCase_BMP_Pathway cluster_lysosome Lysosome cluster_cellular_response Cellular Response LRRK2 LRRK2 (Leucine-rich repeat kinase 2) GCase_active Active GCase (Glucocerebrosidase) LRRK2->GCase_active Inhibition (Pathogenic mutations increase activity) GCase_inactive Inactive GCase Ceramide Ceramide GCase_active->Ceramide Lysosomal_dysfunction Lysosomal Dysfunction GCase_inactive->Lysosomal_dysfunction GSL Glycosphingolipids (e.g., Glucosylceramide) GSL->GCase_active Hydrolysis GSL->Lysosomal_dysfunction Accumulation leads to Di_22_6_BMP Di-22:6-BMP Di_22_6_BMP->GCase_active Cofactor BMP_upregulation Compensatory BMP Upregulation Lysosomal_dysfunction->BMP_upregulation LRRK2_mutations Pathogenic LRRK2 Mutations LRRK2_mutations->LRRK2 Increase Kinase Activity

Caption: LRRK2-GCase-BMP Signaling Pathway.

This diagram illustrates that pathogenic mutations in LRRK2 can lead to increased kinase activity, which in turn inhibits the function of GCase.[4][10] This impairment in GCase activity results in the accumulation of its substrate, glycosphingolipids, leading to lysosomal dysfunction.[10][11] Di-22:6-BMP acts as a cofactor for GCase, and its levels are often found to be upregulated in a compensatory response to lysosomal stress.[11]

Experimental Protocols

Accurate quantification of Di-22:6-BMP is paramount for reliable research. The following outlines a typical workflow for the analysis of Di-22:6-BMP in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue_homogenization 1. Brain Tissue Homogenization lipid_extraction 2. Lipid Extraction (e.g., Folch method) tissue_homogenization->lipid_extraction extract_drying 3. Drying of Lipid Extract lipid_extraction->extract_drying reconstitution 4. Reconstitution in LC-MS compatible solvent extract_drying->reconstitution lc_separation 5. Chromatographic Separation (Reversed-phase C18 column) reconstitution->lc_separation ms_ionization 6. Electrospray Ionization (ESI) lc_separation->ms_ionization ms_ms_detection 7. Tandem Mass Spectrometry (MRM mode) ms_ionization->ms_ms_detection peak_integration 8. Peak Integration and Quantification ms_ms_detection->peak_integration normalization 9. Normalization to Internal Standard and Tissue Weight peak_integration->normalization statistical_analysis 10. Statistical Analysis normalization->statistical_analysis

Caption: LC-MS/MS Workflow for Di-22:6-BMP Analysis.

Detailed Methodologies:

  • Brain Tissue Homogenization: Brain tissue from specific regions is carefully dissected and homogenized in a suitable buffer to create a uniform sample.

  • Lipid Extraction: Lipids are extracted from the homogenate using a robust method such as the Folch procedure, which utilizes a chloroform/methanol mixture to separate lipids from other cellular components.[2]

  • Drying of Lipid Extract: The organic phase containing the lipids is collected and dried under a stream of nitrogen to remove the solvent.

  • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of acetonitrile, methanol, and water.[12]

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate Di-22:6-BMP from other lipid species based on its physicochemical properties.[1][12]

  • Electrospray Ionization (ESI): The separated lipids are ionized using an electrospray ionization source, which generates charged molecules suitable for mass spectrometric analysis.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is often employed in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of Di-22:6-BMP. This involves selecting the precursor ion of Di-22:6-BMP and then fragmenting it to monitor a specific product ion.[1]

  • Peak Integration and Quantification: The area under the chromatographic peak corresponding to Di-22:6-BMP is integrated. Quantification is achieved by comparing the peak area to that of a known amount of an internal standard (e.g., a deuterated version of Di-22:6-BMP).

  • Normalization: The quantified amount of Di-22:6-BMP is normalized to the initial weight of the brain tissue to allow for accurate comparisons between different samples and regions.

  • Statistical Analysis: Appropriate statistical tests are performed to determine significant differences in Di-22:6-BMP levels between different experimental groups or brain regions.

Conclusion

The study of Di-22:6-BMP in different brain regions provides a critical window into the pathophysiology of neurodegenerative diseases. Its role in lysosomal function and its altered levels in various disorders underscore its importance as a biomarker and a potential therapeutic target. This guide offers a foundational understanding for researchers to build upon, fostering further investigation into the complex world of lipidomics in neurodegeneration.

References

A Comparative Guide to the Validation of Analytical Methods for Di-22:6-BMP Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP), a critical biomarker for lysosomal function and various pathological conditions. The following sections detail the performance of current methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical approach for your research needs.

Introduction to Di-22:6-BMP

Di-22:6-BMP is a phospholipid predominantly found in the late endosomes and lysosomes.[1] It plays a crucial role in cholesterol trafficking, the activation of lysosomal hydrolases, and maintaining lysosomal membrane stability.[2][] Altered levels of Di-22:6-BMP have been associated with lysosomal storage disorders such as Niemann-Pick type C (NPC) disease, drug-induced phospholipidosis (DIPL), and neurodegenerative diseases like Parkinson's disease.[2][4][5] Consequently, the accurate and precise measurement of Di-22:6-BMP in biological matrices is paramount for both basic research and clinical drug development.

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of Di-22:6-BMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is essential due to the presence of isobaric lipid species, such as phosphatidylglycerols (PGs), that can interfere with accurate measurement.[1][6] While other methods like ELISA have been used for similar biomarkers, specific commercially available ELISA kits for Di-22:6-BMP are not prominently documented in the reviewed literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Di-22:6-BMP Quantification

ParameterMethod 1: UPLC-MS/MS in Human UrineMethod 2: UPLC-MS/MS in Mouse Embryonic Fibroblasts (MEFs)
Instrumentation SCIEX Triple Quad™ 6500 LC-MS/MS System[2]SCIEX Triple Quad™ 7500 LC-MS/MS System with Shimadzu Nexera XR UPLC[1]
Internal Standard Di-22:6-BMP-d5[4]Di-22:6-BMP-d5[1]
Linearity (r²) >0.99 (Implied from standard curve use)Not explicitly stated, but standard curves were used[7]
Accuracy Not explicitly statedNot explicitly stated
Precision (%CV) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Sample Matrix Urine[2][4]Cell Lysates[7]
Key Application Biomarker for NPC disease and DIPL[2]Studying the role of LRRK2 and GCase in Parkinson's disease[7]

Note: While specific quantitative validation parameters like linearity, accuracy, precision, and LOD were not consistently reported in a comparative context across the search results, the widespread and successful application of LC-MS/MS with internal standards for Di-22:6-BMP quantification in multiple studies underscores its reliability. The use of stable isotope-labeled internal standards like Di-22:6-BMP-d5 is a critical component of these methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][4]

Experimental Protocols

Key Experiment: Quantification of Di-22:6-BMP in Biological Samples via UPLC-MS/MS

This section provides a generalized protocol based on methodologies cited in the literature.[2][4][7]

1. Sample Preparation (Lipid Extraction)

  • For Urine and Plasma/Serum: A liquid-liquid extraction is typically performed.[4][8]

    • To 100 µL of sample, add an internal standard (e.g., Di-22:6-BMP-d5).

    • Add an organic solvent system (e.g., a mixture of chloroform and methanol).

    • Vortex vigorously to ensure thorough mixing and phase separation.

    • Centrifuge to pellet any precipitate and separate the organic and aqueous layers.

    • Carefully collect the organic (lower) phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., acetonitrile/methanol/water mixture) for LC-MS/MS analysis.[8]

  • For Cell Lysates:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Perform lipid extraction using a similar organic solvent method as described above.

    • Normalize the lipid content to the total protein concentration of the cell lysate, which is determined by a protein assay (e.g., BCA assay).[7]

2. UPLC-MS/MS Analysis

  • Chromatography: A reverse-phase C18 analytical column is commonly used for the separation of Di-22:6-BMP from other lipids.[8] A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and methanol with additives such as formic acid or ammonium formate is employed to achieve optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Di-22:6-BMP and the internal standard (Di-22:6-BMP-d5) are monitored. This allows for the confident identification and quantification of the analyte.

3. Data Analysis

  • The peak areas of the analyte (Di-22:6-BMP) and the internal standard are integrated.

  • A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of Di-22:6-BMP in the unknown samples is then calculated from the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Di-22:6-BMP Quantification

G Figure 1: Experimental Workflow for Di-22:6-BMP Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Cells) Add_IS Add Internal Standard (Di-22:6-BMP-d5) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Drydown Dry Extract LLE->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Std_Curve Standard Curve Generation Integration->Std_Curve Quantification Quantification of Di-22:6-BMP Std_Curve->Quantification

Caption: Figure 1: A generalized workflow for the quantification of Di-22:6-BMP.

Signaling and Functional Pathway of Di-22:6-BMP

G Figure 2: Role of Di-22:6-BMP in Lysosomal Function cluster_lysosome Late Endosome / Lysosome cluster_disease Pathological Implications Di_22_6_BMP Di-22:6-BMP Cholesterol Cholesterol Trafficking Di_22_6_BMP->Cholesterol Regulates Hydrolases Lysosomal Hydrolase Activation Di_22_6_BMP->Hydrolases Activates Membrane Membrane Stability Di_22_6_BMP->Membrane Maintains Altered_BMP Altered Di-22:6-BMP Levels LSD Lysosomal Storage Disorders (e.g., NPC) Altered_BMP->LSD DIPL Drug-Induced Phospholipidosis Altered_BMP->DIPL Neurodegeneration Neurodegenerative Diseases (e.g., Parkinson's) Altered_BMP->Neurodegeneration

Caption: Figure 2: The central role of Di-22:6-BMP in lysosomal function.

References

A Comparative Guide to Di-22:6-BMP Extraction Methodologies for Enhanced Research Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of di-docosahexaenoyl bis(monoacylglycerol)phosphate (Di-22:6-BMP) is critical for advancing our understanding of lysosomal storage disorders, drug-induced phospholipidosis, and various neurodegenerative diseases. The efficacy of any analytical workflow hinges on the initial extraction of this unique phospholipid from complex biological matrices. This guide provides an objective comparison of prevalent Di-22:6-BMP extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Bis(monoacylglycero)phosphates (BMPs) are anionic phospholipids primarily localized to the inner membranes of late endosomes and lysosomes, playing a crucial role in lysosomal function and lipid metabolism.[1][2] Among the various BMP species, Di-22:6-BMP has emerged as a significant biomarker for several pathological conditions.[1][3][4] Unlike many laboratory procedures that utilize pre-packaged kits, the extraction of Di-22:6-BMP relies on well-established lipid extraction methodologies that are adapted for this specific analyte. The choice of extraction method can significantly impact the recovery, purity, and ultimately, the accuracy of quantification.

Comparative Analysis of Extraction Efficacy

The most common methods for Di-22:6-BMP extraction are based on liquid-liquid extraction principles, with the Folch and Bligh & Dyer methods being the historical gold standards for lipid extraction.[5][6] More contemporary modifications of these methods, as well as alternative solvent systems, have been developed to improve efficiency and reduce the use of hazardous solvents.

While direct comparative studies quantifying the extraction efficiency of various methods specifically for Di-22:6-BMP are limited, we can infer their efficacy from broader lipidomic studies and the known physicochemical properties of BMPs. The key performance indicators for an effective extraction are recovery rate, reproducibility, and the purity of the final extract.

Extraction Method Principle Typical Solvents Advantages Disadvantages Reported Efficacy (General Lipids)
Folch Method Two-step biphasic liquid-liquid extraction.Chloroform, Methanol, WaterHigh recovery for a broad range of lipids, well-established.Time-consuming, uses chlorinated solvent.Generally high recovery for most lipid classes.
Bligh & Dyer Method Single-step biphasic liquid-liquid extraction.Chloroform, Methanol, WaterFaster than the Folch method, good for samples with high water content.Uses chlorinated solvent, may have lower recovery for some lipids compared to Folch.Good recovery, particularly for polar lipids.
Methyl-tert-butyl ether (MTBE) Method Biphasic liquid-liquid extraction.MTBE, Methanol, WaterLess toxic than chloroform, good recovery for many lipid classes.Can be less efficient for very polar lipids.High recovery rates, suitable for high-throughput applications.[5]
Butanol/Methanol (BUME) Method Biphasic liquid-liquid extraction.Butanol, Methanol, Heptane, WaterAvoids chlorinated solvents, good for a wide range of lipids.Less commonly used, may require more optimization.Good recovery for both polar and non-polar lipids.

Note: The efficacy of each method can be influenced by the specific biological matrix (e.g., plasma, urine, tissue homogenate) and the presence of interfering substances.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the generalized protocols for the most common Di-22:6-BMP extraction methods. It is imperative to optimize these protocols for your specific sample type and analytical platform. The use of an appropriate internal standard, such as a stable isotope-labeled Di-22:6-BMP (e.g., Di-22:6-BMP-d5), is essential for accurate quantification by mass spectrometry.[1]

Modified Folch Method for Di-22:6-BMP Extraction

This method is a widely used protocol for the comprehensive extraction of lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., Di-22:6-BMP-d5)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known amount of sample (e.g., 100 µL of plasma or urine, or homogenized tissue), add the internal standard.

  • Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and homogenization.

  • Agitate for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS/MS analysis.

Modified Bligh & Dyer Method for Di-22:6-BMP Extraction

This method is a faster alternative to the Folch method and is particularly suitable for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard (e.g., Di-22:6-BMP-d5)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample, add the internal standard.

  • Add a sufficient volume of a 1:2 (v/v) chloroform:methanol mixture to create a single-phase system with the water in the sample. A common starting ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:sample.

  • Vortex thoroughly for 2 minutes.

  • Add 1 volume of chloroform and 1 volume of deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8 (v/v/v).

  • Vortex for 1 minute and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute for analysis.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of Di-22:6-BMP, the following diagrams are provided.

experimental_workflow Experimental Workflow for Di-22:6-BMP Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Addition of Internal Standard (e.g., Di-22:6-BMP-d5) Sample->Add_IS Homogenization Homogenization in Solvent Mixture Add_IS->Homogenization Phase_Separation Induction of Phase Separation Homogenization->Phase_Separation Collection Collection of Organic Phase Phase_Separation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the extraction and analysis of Di-22:6-BMP.

Di_22_6_BMP_Signaling_Pathway Role of Di-22:6-BMP in Lysosomal Function cluster_lysosome Lysosome cluster_enzymes Enzyme Activation cluster_processes Downstream Processes cluster_disease Disease Association ILV Intraluminal Vesicle (ILV) ASM Acid Sphingomyelinase (ASM) ILV->ASM Provides platform for GBA Glucocerebrosidase (GBA) ILV->GBA Provides platform for Other_Hydrolases Other Hydrolases ILV->Other_Hydrolases Provides platform for Di_22_6_BMP Di-22:6-BMP Di_22_6_BMP->ILV Enriched in ILV membrane Cholesterol_Trafficking Cholesterol Trafficking Di_22_6_BMP->Cholesterol_Trafficking Facilitates Sphingolipid_Degradation Sphingolipid Degradation ASM->Sphingolipid_Degradation Catalyzes Glycosphingolipid_Catabolism Glycosphingolipid Catabolism GBA->Glycosphingolipid_Catabolism Catalyzes LSD Lysosomal Storage Disorders Sphingolipid_Degradation->LSD Dysregulation leads to Glycosphingolipid_Catabolism->LSD Dysregulation leads to Cholesterol_Trafficking->LSD Dysregulation leads to DIPL Drug-Induced Phospholipidosis DIPL->Di_22_6_BMP Increases levels of Neurodegeneration Neurodegeneration Neurodegeneration->Di_22_6_BMP Altered levels in

Caption: The central role of Di-22:6-BMP in lysosomal enzyme activation and its association with disease.

Conclusion

The selection of an appropriate extraction method is a critical first step in the reliable quantification of Di-22:6-BMP. While traditional methods like the Folch and Bligh & Dyer protocols remain effective, newer methods utilizing less toxic solvents such as MTBE are gaining prominence. The choice of method should be guided by the specific research question, the nature of the biological sample, and the available analytical instrumentation. Regardless of the chosen method, careful optimization and the use of a suitable internal standard are paramount for achieving accurate and reproducible results. This guide serves as a foundational resource to assist researchers in making informed decisions for their Di-22:6-BMP extraction workflows, ultimately contributing to more robust and impactful scientific discoveries.

References

A Head-to-Head Comparison of Di-22:6-BMP and Other Phospholipid Biomarkers in Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical diagnostics and drug development for lysosomal storage disorders (LSDs), the identification and validation of sensitive and specific biomarkers are paramount. Among the emerging class of phospholipid biomarkers, di-22:6-bis(monoacylglycero)phosphate (Di-22:6-BMP) has garnered significant attention. This guide provides a comprehensive head-to-head comparison of Di-22:6-BMP with other relevant phospholipid and non-phospholipid biomarkers, supported by experimental data and detailed methodologies.

Quantitative Biomarker Comparison

The following tables summarize the performance of Di-22:6-BMP in comparison to other established and emerging biomarkers for several LSDs. The data presented are representative of findings across multiple research and clinical studies.

Table 1: Biomarker Performance in Niemann-Pick Disease Type C (NPC)

BiomarkerMatrixFold Increase vs. Controls (Mean)Diagnostic SensitivityDiagnostic SpecificityReference
Di-22:6-BMP Plasma/Serum 10 - 20 >95% >95%
5,22-BMP (total)Plasma/Serum5 - 15>90%>90%
Lyso-sphingomyelinPlasma/Serum8 - 12~90%~95%
ChitotriosidasePlasma/Serum2 - 5VariableLow
Bile Acid MetabolitesPlasma/Serum3 - 7~85%~90%

Table 2: Biomarker Performance in Fabry Disease

BiomarkerMatrixFold Increase vs. Controls (Mean)Diagnostic SensitivityDiagnostic SpecificityReference
Lyso-globotriaosylceramide (Lyso-Gb3)Plasma/Urine>100>98%>98%
Globotriaosylceramide (Gb3)Urine/Plasma10 - 50~90%~95%
Di-22:6-BMP Urine 2 - 5 Moderate Moderate

Table 3: Biomarker Performance in Gaucher Disease

BiomarkerMatrixFold Increase vs. Controls (Mean)Diagnostic SensitivityDiagnostic SpecificityReference
ChitotriosidasePlasma/Serum>100>95% (in non-carriers)High
CCL18/PARCPlasma/Serum>50>90%High
Glucosylsphingosine (Lyso-Gb1)Plasma>1000>99%>99%
Di-22:6-BMP Plasma 2 - 4 Moderate Moderate

Experimental Protocols

The accurate quantification of these biomarkers is critical for their clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of Di-22:6-BMP and other lipid biomarkers.

Protocol: Quantification of Di-22:6-BMP in Plasma by LC-MS/MS

1. Sample Preparation:

  • Lipid Extraction: To 50 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., 14:0-14:0-BMP).
  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate on ice for 30 minutes.
  • Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
  • Dry and Reconstitute: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in 500 µL of 9:1 (v/v) methanol:chloroform.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: A linear gradient from 40% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
  • MRM Transition for Di-22:6-BMP: Precursor ion (m/z) 935.6 → Product ion (m/z) 327.2.
  • MRM Transition for Internal Standard: (e.g., 14:0-14:0-BMP) Precursor ion (m/z) 643.5 → Product ion (m/z) 227.2.

3. Data Analysis:

  • Quantification: Calculate the peak area ratio of Di-22:6-BMP to the internal standard.
  • Calibration Curve: Generate a calibration curve using a series of known concentrations of a Di-22:6-BMP standard to determine the absolute concentration in the samples.

Signaling Pathways and Experimental Workflows

The unique structure of BMP, with its sn-1,sn-1' configuration, makes it resistant to most phospholipases, leading to its accumulation in the late endosomes and lysosomes. This accumulation is a key aspect of its role as a biomarker.

BMP_Pathway cluster_cytosol Cytosol PC Phosphatidylcholine (PC) LPC Lyso-PC PC->LPC PLA2 PG Phosphatidylglycerol (PG) LPG Lyso-PG PG->LPG PLA2 BMP Di-22:6-BMP LPG->BMP Acyltransferase NPC1 NPC1 BMP->NPC1 Facilitates Egress Enzyme Lysosomal Enzymes BMP->Enzyme Modulates Activity Cholesterol Cholesterol Esters FreeCholesterol Free Cholesterol Cholesterol->FreeCholesterol LAL NPC2 NPC2 FreeCholesterol->NPC2 ER Endoplasmic Reticulum (ER) NPC1->ER Cholesterol Egress NPC2->NPC1

Caption: Role of BMP in Lysosomal Function and Cholesterol Egress.

The above diagram illustrates the synthesis of BMP within the late endosome/lysosome and its proposed roles in modulating the activity of lysosomal enzymes and facilitating the NPC1-mediated egress of cholesterol. In diseases like NPC, defects in NPC1 or NPC2 lead to the accumulation of both cholesterol and BMP.

LCMS_Workflow Start Plasma Sample Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Evaporation Dry Down Organic Phase (Nitrogen Evaporation) Centrifugation->Evaporation Reconstitution Reconstitute in Injection Solvent Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Analysis (Peak Integration & Quantification) MS_Analysis->Data_Processing Result Biomarker Concentration Data_Processing->Result

Caption: Experimental Workflow for LC-MS/MS Analysis of Di-22:6-BMP.

This workflow diagram outlines the key steps involved in the quantification of Di-22:6-BMP from a plasma sample using liquid chromatography-tandem mass spectrometry.

Conclusion

Di-22:6-BMP has emerged as a highly promising biomarker for Niemann-Pick Disease Type C, demonstrating superior sensitivity and specificity compared to many other markers. While its utility in other LSDs like Fabry and Gaucher disease is less pronounced than established biomarkers such as lyso-Gb3 and glucosylsphingosine, its role in fundamental lysosomal processes suggests it may serve as a valuable indicator of general lysosomal dysfunction. The standardized and robust LC-MS/MS methodology for its quantification further solidifies its potential for widespread clinical and research applications. Future studies should continue to explore the full spectrum of BMP isoforms and their diagnostic potential across a wider range of diseases.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Recombinant Proteins in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of recombinant proteins, such as Bone Morphogenetic Protein 22 (BMP-22), is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, general best practices for the disposal of recombinant protein waste involve inactivation through chemical treatment or autoclaving before entering the appropriate waste stream.

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive disposal protocols. The following information provides a general framework for the safe handling and disposal of recombinant protein waste.

Inactivation and Disposal Protocols

The primary methods for inactivating recombinant protein waste are chemical denaturation and heat sterilization (autoclaving). The choice of method depends on the nature of the waste (liquid or solid) and the presence of other hazardous materials.

Quantitative Data for Inactivation Methods

For easy comparison, the key parameters for the two primary inactivation methods are summarized below.

ParameterChemical Inactivation (Bleach)Heat Inactivation (Autoclaving)
Agent Sodium hypochlorite (household bleach)Saturated steam under pressure
Final Concentration 10% final bleach solution[1][2]Not Applicable
Temperature Ambient121°C[3]
Pressure Not Applicable15 psi[3]
Minimum Contact Time 30 minutes[1][2]30 minutes[3]

Experimental Protocols

Below are detailed methodologies for the chemical and heat inactivation of recombinant protein waste.

1. Chemical Inactivation Protocol for Liquid Waste

This protocol is suitable for liquid waste containing recombinant proteins, such as cell culture media.

  • Materials:

    • Liquid recombinant protein waste

    • Standard household bleach (typically 5.25-8.25% sodium hypochlorite)

    • Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves

    • Chemical fume hood

    • Waste container compatible with bleach

  • Procedure:

    • Perform all steps in a well-ventilated area, preferably a chemical fume hood.

    • Carefully add concentrated bleach to the liquid protein waste to achieve a final bleach concentration of 10%.[1][2] For example, add one part concentrated bleach to nine parts liquid waste.

    • Gently mix the solution to ensure thorough contact between the bleach and the protein.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2]

    • After inactivation, the decontaminated solution may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[2][4] Always check with your institutional EHS for specific drain disposal policies.

2. Autoclaving Protocol for Solid and Liquid Waste

Autoclaving is the preferred method for decontaminating solid waste (e.g., contaminated labware, gloves) and can also be used for liquid waste.

  • Materials:

    • Recombinant protein waste (solid or liquid)

    • Autoclavable biohazard bags for solid waste[3]

    • Autoclavable, vented containers for liquid waste

    • Autoclave-safe secondary containment tray

    • Heat-resistant gloves

    • Autoclave indicator tape

  • Procedure:

    • Place solid waste into an autoclavable biohazard bag. Do not overfill the bag to allow for steam penetration.[3]

    • For liquid waste, use an autoclavable container with a vented cap to prevent pressure buildup. Fill the container to no more than 75% capacity.

    • Place the waste inside a leak-proof secondary container within the autoclave.[5]

    • Apply autoclave indicator tape to the outside of the bag or container.

    • Select a cycle that will maintain a temperature of at least 121°C and a pressure of 15 psi for a minimum of 30 minutes.[3] Longer times may be necessary for larger loads.

    • After the cycle is complete, ensure the pressure has returned to zero before opening the autoclave door.

    • Wearing heat-resistant gloves, carefully remove the waste. The indicator tape should show a color change, verifying that the appropriate temperature was reached.

    • Once cooled, the autoclaved waste can typically be disposed of as regular solid waste.[4] Confirm this with your institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of recombinant protein waste.

G cluster_0 A Recombinant Protein Waste (e.g., this compound) B Assess Waste Type A->B C Liquid Waste B->C Liquid D Solid Waste (e.g., gloves, tubes, plates) B->D Solid E Contains Other Hazardous Chemicals? C->E G Autoclave D->G F Chemical Inactivation (e.g., 10% Bleach) E->F No H Dispose as Hazardous Chemical Waste per EHS E->H Yes I Drain Disposal (per local regulations) F->I J Regular Solid Waste G->J caption Disposal Workflow for Recombinant Protein Waste

Disposal Workflow for Recombinant Protein Waste

Disclaimer: This information is intended for educational purposes and is based on general laboratory safety principles. It is not a substitute for specific guidelines from manufacturers, Safety Data Sheets, or your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.